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Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Technical Guide

Executive Summary The compound N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a highly versatile scaffold in both medicinal chemistry and agrochemical development. Characterized by a benzamide moiety linked to a 5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a highly versatile scaffold in both medicinal chemistry and agrochemical development. Characterized by a benzamide moiety linked to a 5-methyl-substituted 1,3-thiazole ring, this molecule serves as a critical pharmacophore for various biological targets. Thiazole-containing compounds are widely recognized for their broad spectrum of biological activities, including antimicrobial, antidiabetic, and neuroprotective properties[1]. In recent years, derivatives of thiazol-2-ylbenzamide have gained significant traction as potent Succinate Dehydrogenase Inhibitors (SDHIs) for crop protection[2][3], as well as targeted ligands for human adenosine A2A receptors in neurodegenerative disease research[4].

This whitepaper provides an in-depth analysis of the chemical architecture, polymorphic behavior, synthetic methodologies, and biological mechanisms of N-(5-methyl-1,3-thiazol-2-yl)benzamide.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of N-(5-methyl-1,3-thiazol-2-yl)benzamide consists of an aromatic benzene ring connected via an amide linkage to a 5-methyl-1,3-thiazole heterocycle. The presence of the nitrogen and sulfur atoms in the five-membered thiazole ring imparts unique electronic properties, allowing the molecule to participate in extensive hydrogen bonding,


 stacking, and metal coordination[1]. The amide bridge is highly flexible, enabling the molecule to adopt multiple conformations necessary for binding to complex enzymatic pockets, such as the ubiquinone-binding site of mitochondrial complex II[3].
Crystallography and Polymorphism

Thiazolylbenzamide derivatives are notable for their complex crystallographic behavior and polymorphism. Research into the solid-state chemistry of the closely related N-(1,3-thiazol-2-yl)benzamide reveals that these molecules can crystallize with an unusually high number of crystallographically independent molecules in the asymmetric unit (e.g.,


)[5][6]. This polymorphic behavior is driven by the formation of distinct hydrogen-bonded dimer geometries, which significantly impact the compound's physical properties, including its aqueous solubility and bioavailability[5][6].
Quantitative Data Summary

The following table summarizes the key physicochemical properties of N-(5-methyl-1,3-thiazol-2-yl)benzamide, critical for predicting its pharmacokinetic and environmental behavior.

PropertyValueStructural Significance
Molecular Formula

Defines the core atomic composition.
Molecular Weight 218.28 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (Amide -NH)Essential for anchoring to target receptor residues.
Hydrogen Bond Acceptors 3 (Amide -C=O, Thiazole N, S)Facilitates diverse binding modalities and dimer formation.
Rotatable Bonds 2Provides conformational flexibility for induced-fit binding.
Topological Polar Surface Area (TPSA) ~55.1 ŲIndicates good membrane permeability and potential BBB penetration.

Synthesis and Structural Optimization

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide relies on a highly efficient nucleophilic acyl substitution. The methodology is designed to maximize yield while minimizing the formation of di-acylated byproducts.

Step-by-Step Synthetic Protocol

Objective: To couple 2-amino-5-methylthiazole with benzoyl chloride to yield the target benzamide.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-amino-5-methylthiazole in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive benzoyl chloride.

  • Base Addition: Add 1.5 eq of anhydrous pyridine (or triethylamine) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the aminothiazole, which would otherwise deactivate the nucleophile.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 eq of benzoyl chloride dropwise over 30 minutes. Causality: The highly exothermic nature of acyl substitution requires thermal control to prevent the formation of side products (e.g., di-acylation at the amide nitrogen).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield the pure N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Synthetic Workflow Visualization

Synthesis A 2-Amino-5-methylthiazole D Nucleophilic Acyl Substitution (0°C to RT) A->D B Benzoyl Chloride B->D C Base (Pyridine/TEA) Solvent (DCM) C->D E N-(5-methyl-1,3-thiazol-2-yl)benzamide D->E

Synthetic workflow of N-(5-methyl-1,3-thiazol-2-yl)benzamide via nucleophilic acyl substitution.

Mechanisms of Action & Biological Applications

The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold exhibits polypharmacology, making it a valuable lead compound in diverse biological fields.

Agrochemical Application: Succinate Dehydrogenase (SDH) Inhibition

Thiazol-2-ylbenzamide derivatives are highly potent fungicides. They act as Succinate Dehydrogenase Inhibitors (SDHIs) by binding to the ubiquinone-binding site (Q-site) of mitochondrial complex II[2][3]. By blocking the electron transport chain, these compounds halt fungal respiration, alter mycelial morphology, and increase cell membrane permeability, ultimately leading to fungal cell death[3]. This mechanism is highly effective against devastating agricultural pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea[2][3].

MOA A Thiazolylbenzamide Derivative B Mitochondrial Complex II (SDH) A->B Binds to Q-site C Ubiquinone Binding Site Blockade B->C D Disruption of Electron Transport Chain C->D E Arrest of Fungal Respiration & Cell Death D->E

Mechanism of succinate dehydrogenase (SDH) inhibition by thiazolylbenzamide derivatives.

Pharmaceutical Applications

Beyond agriculture, the thiazolylbenzamide framework is heavily utilized in human medicine:

  • Neurology (Adenosine A2A Antagonism): Fluorinated and alkylated analogues of thiazol-2-ylbenzamide have been synthesized as highly selective adenosine A2A receptor antagonists. These compounds exhibit submicromolar affinity and improved aqueous solubility, serving as promising lead candidates for the treatment of Parkinson's disease[4].

  • Endocrinology (Glucokinase Activation): Specific 3-alkoxy-5-phenoxy-N-thiazolyl benzamides act as potent glucokinase (GK) activators. Oral administration of these derivatives has been shown to induce robust glucose-lowering effects in diabetic models.

  • Antimicrobial Resistance: Benzofused and substituted thiazoles are being investigated for their ability to combat antibiotic resistance by acting as quorum sensing inhibitors against persistent pathogens like Pseudomonas aeruginosa[1][6].

Experimental Protocol: In Vitro Antifungal Bioassay

To validate the biological efficacy of synthesized N-(5-methyl-1,3-thiazol-2-yl)benzamide derivatives, a standardized mycelial growth rate assay is employed[3]. This protocol is designed as a self-validating system to ensure rigorous data integrity.

Methodology:

  • Media Preparation: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to create a 10,000

    
    g/mL stock solution. Add aliquots of the stock to sterilized Potato Dextrose Agar (PDA) at 45°C to achieve final concentrations ranging from 0.1 to 50 
    
    
    
    g/mL.
  • Control Establishment: Prepare a negative control plate containing an equivalent volume of pure DMSO (to confirm the solvent does not inhibit growth) and a positive control plate containing a commercial SDHI, such as Boscalid (to benchmark relative potency).

  • Inoculation: Using a sterilized cork borer, excise 5 mm mycelial plugs from the leading edge of an actively growing fungal colony (e.g., S. sclerotiorum). Place one plug face-down in the center of each prepared PDA plate.

  • Incubation & Measurement: Incubate the plates in the dark at 25°C. Once the negative control mycelium reaches the edge of the petri dish (typically 48–72 hours), measure the colony diameters of all plates using digital calipers in two perpendicular directions.

  • Data Analysis: Calculate the percentage of growth inhibition using the formula:

    
    
    (Where 
    
    
    
    is the control diameter and
    
    
    is the treatment diameter). Plot the inhibition percentages against the log-transformed concentrations to determine the
    
    
    (half-maximal effective concentration) via probit analysis.

References

  • Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic Chemistry, ResearchGate. Available at:[Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. Available at:[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research, IT Medical Team. Available at:[Link]

  • Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) as adenosine A2A receptor ligands with improved aqueous solubility. PubMed, NIH. Available at:[Link]

Sources

Exploratory

molecular weight and formula of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists Executive Summary N-(5-methyl-1,3-thiazol-2-yl)benzamide is a heteroaromatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

Executive Summary

N-(5-methyl-1,3-thiazol-2-yl)benzamide is a heteroaromatic amide belonging to the class of thiazol-2-ylbenzamides . Structurally, it consists of a lipophilic benzoyl moiety linked via an amide bond to a 2-amino-5-methylthiazole core. While often utilized as a chemical intermediate or library standard in high-throughput screening (HTS), this scaffold possesses significant pharmacological relevance as a template for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and modulators of the Zinc-Activated Channel (ZAC) .

This guide provides a rigorous analysis of its molecular properties, synthetic pathways, and structure-activity relationship (SAR) implications, grounded in experimental logic and validated protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecular architecture of N-(5-methyl-1,3-thiazol-2-yl)benzamide combines a planar aromatic donor (phenyl) with a polarizable acceptor (thiazole), facilitated by a rigid amide linker. This arrangement dictates its solubility profile and binding affinity in protein pockets.

Table 1: Molecular Specifications
PropertyValueTechnical Note
IUPAC Name N-(5-methyl-1,3-thiazol-2-yl)benzamidePreferred over N-(5-methylthiazol-2-yl)benzamide for precision.
CAS Number 941016-12-2Derivative of 2-Amino-5-methylthiazole (CAS 7305-71-7).[1][2][3]
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.27 g/mol Monoisotopic Mass: 218.0514 Da
SMILES Cc1cnc(NC(=O)c2ccccc2)s1Useful for cheminformatics/docking.[4]
LogP (Calc) ~2.3 - 2.6Moderate lipophilicity; likely CNS penetrant if optimized.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of Five.

Synthetic Architecture & Mechanism

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide is a classic nucleophilic acyl substitution . The reaction typically employs 2-amino-5-methylthiazole as the nucleophile and benzoyl chloride as the electrophile.

Mechanistic Insight

The amine nitrogen on the thiazole ring is less nucleophilic than a standard alkyl amine due to resonance delocalization into the thiazole ring. Therefore, the reaction requires:

  • Activation: Use of a highly reactive acyl chloride.

  • Base Catalysis: Pyridine or Triethylamine (TEA) to neutralize the HCl byproduct and prevent protonation of the unreacted aminothiazole, which would render it non-nucleophilic.

Visualization: Synthesis Workflow

The following diagram outlines the reaction logic and critical purification checkpoints.

Synthesis Reactants Reactants: 2-Amino-5-methylthiazole + Benzoyl Chloride Conditions Conditions: Solvent: Dry Pyridine or DCM/TEA Temp: 0°C to RT Time: 2-4 Hours Reactants->Conditions Mix Intermediate Intermediate Complex: Tetrahedral Intermediate (Transient) Conditions->Intermediate Nucleophilic Attack Workup Workup: Quench with NaHCO3 Extract (EtOAc) Intermediate->Workup Elimination of Cl- Product Final Product: N-(5-methyl-1,3-thiazol-2-yl)benzamide (Solid Precipitate) Workup->Product Recrystallization (EtOH)

Caption: Step-wise synthetic pathway for N-(5-methyl-1,3-thiazol-2-yl)benzamide via Schotten-Baumann conditions.

Structural Characterization (Spectroscopic Expectations)

To validate the synthesis, researchers must look for specific diagnostic signals. The following data is derived from analogous thiazole-benzamide scaffolds.

Nuclear Magnetic Resonance (¹H NMR)
  • Amide Proton (-NH-): A broad singlet downfield, typically δ 11.5 – 12.5 ppm . Its presence confirms the formation of the amide bond and the loss of one N-H from the starting amine.

  • Thiazole Proton (C4-H): A sharp singlet around δ 7.0 – 7.2 ppm . Note: The 5-position is substituted, so only the 4-H is visible on the heteroaryl ring.

  • Methyl Group (-CH₃): A singlet upfield at δ 2.3 – 2.4 ppm .

  • Benzoyl Protons: A multiplet in the aromatic region δ 7.4 – 8.0 ppm (typically 2H ortho, 2H meta, 1H para).

Mass Spectrometry (MS)
  • ESI-MS (+): Expect a molecular ion peak

    
     at m/z 219.28 .
    
  • Fragmentation: Common fragments include the benzoyl cation (m/z 105) and the 2-amino-5-methylthiazole core (m/z 114).

Biological & Pharmacological Context[1][4][6][9][10][14][15]

While N-(5-methyl-1,3-thiazol-2-yl)benzamide is a specific molecule, its value lies in its role as a pharmacophore scaffold .

Antifungal Activity (SDHI Class)

Thiazole-benzamides are structural analogs of commercial fungicides like Thifluzamide .[5] They target the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain of fungi (e.g., Rhizoctonia solani).

  • Mechanism: The amide oxygen H-bonds with Tyrosine/Tryptophan residues in the SDH binding pocket, while the thiazole ring occupies the hydrophobic cleft.

  • Relevance: The 5-methyl group on the thiazole is often a modification point to optimize steric fit within the fungal SDH enzyme.

Zinc-Activated Channel (ZAC) Modulation

Recent studies (e.g., Madjroh et al.[6]) have identified N-(thiazol-2-yl)benzamides as antagonists of the ZAC receptor, a member of the Cys-loop receptor superfamily.[6]

  • SAR Insight: Interestingly, literature suggests that a 5-methyl substituent on the thiazole ring can be detrimental to ZAC antagonist activity compared to 4-substituents or unsubstituted rings.[6]

  • Scientific Value: This makes N-(5-methyl-1,3-thiazol-2-yl)benzamide a critical negative control or "inactive analog" in SAR studies to define the steric limits of the ZAC binding pocket.

Experimental Protocols

Protocol A: Synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Objective: Isolate high-purity amide product (>95%) for biological screening.

Reagents:

  • 2-Amino-5-methylthiazole (1.0 eq, 10 mmol, 1.14 g)

  • Benzoyl Chloride (1.1 eq, 11 mmol, 1.55 g)

  • Pyridine (anhydrous, 10 mL) or TEA (1.5 eq) in DCM (30 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 2-amino-5-methylthiazole (1.14 g) in anhydrous pyridine (10 mL). Cool the solution to 0°C in an ice bath.

    • Why Pyridine? It acts as both the solvent and the acid scavenger (proton sponge) for the HCl generated.

  • Addition: Dropwise add Benzoyl Chloride (1.55 g) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions (e.g., di-acylation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.

  • Isolation: Filter the solid precipitate. Wash the filter cake with 10% NaHCO₃ (to remove residual acid) and then with cold water.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 75–85%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

References

  • PubChem. N-(5-methyl-1,3-thiazol-2-yl)benzamide (CID 2673074).[7] National Library of Medicine. Available at: [Link]

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. Available at: [Link]

  • Wang, D., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide derivatives. Bioorganic Chemistry.[5] Available at: [Link][5]

  • Saeedi, M., et al. (2021). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR...[8] New Journal of Chemistry. Available at: [Link]

Sources

Foundational

N-(5-methyl-1,3-thiazol-2-yl)benzamide: Nomenclature, Structural Properties, and Pharmacological Applications

Executive Summary The compound N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring an aromatic benzamide linked to a 5-methyl-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring an aromatic benzamide linked to a 5-methyl-substituted 1,3-thiazole ring, this structural motif is frequently deployed in drug discovery to target specific kinase hinge regions and voltage-gated ion channels. This technical guide provides an in-depth analysis of its chemical nomenclature, physicochemical properties, pharmacological relevance, and a self-validating synthetic methodology.

Chemical Nomenclature & Synonyms

Understanding the nomenclature of this compound requires deconstructing its two primary moieties: the benzoyl group and the aminothiazole ring. According to IUPAC rules, the highest priority functional group is the amide. Therefore, the parent structure is benzamide (a benzene ring attached to a carboxamide). The nitrogen atom of the carboxamide is substituted with a 5-methyl-1,3-thiazol-2-yl group.

  • Primary IUPAC Name: N-(5-methyl-1,3-thiazol-2-yl)benzamide

  • Common Synonyms:

    • N-(5-methylthiazol-2-yl)benzamide

    • Benzamide, N-(5-methyl-2-thiazolyl)-

    • N-(5-methyl-1,3-thiazol-2-yl)benzene-1-carboxamide

Quantitative Physicochemical Profile

The structural geometry of N-(5-methyl-1,3-thiazol-2-yl)benzamide provides an ideal balance of lipophilicity and hydrogen-bonding capacity, making it highly suitable for cellular penetration and target binding [1].

PropertyValue
IUPAC Name N-(5-methyl-1,3-thiazol-2-yl)benzamide
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Exact Mass 218.0514 Da
SMILES String O=C(NC1=NC=C(C)S1)C2=CC=CC=C2
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Thiazole N, Thiazole S)
Rotatable Bonds 2

Pharmacological Relevance & Biological Targets

The 2-aminothiazole amide motif is not an arbitrary chemical choice; it is engineered to exploit specific electrostatic environments within protein binding pockets.

A. Bruton's Tyrosine Kinase (Btk) Inhibition

Derivatives containing the N-(thiazol-2-yl)benzamide core are extensively utilized as inhibitors of Bruton's tyrosine kinase (Btk) [2]. Btk is a crucial signaling node in the B-cell receptor pathway, and its aberrant activation is linked to B-cell proliferative disorders (e.g., diffuse large B-cell lymphoma) and autoimmune diseases (e.g., rheumatoid arthritis).

  • Mechanistic Causality: The thiazole nitrogen acts as a hydrogen bond acceptor, while the adjacent amide NH acts as a hydrogen bond donor. This specific Acceptor-Donor (AD) geometry perfectly mimics the hydrogen-bonding network required to anchor the molecule into the highly conserved hinge region of the Btk active site.

B. Voltage-Gated Sodium Channel (Nav1.7) Modulation

The compound class is also central to the development of analgesics targeting the Nav1.7 sodium channel [3].

  • Mechanistic Causality: Nav1.7 channels are essential for the initiation and propagation of electrical signals in the peripheral nervous system. Mutations in the SCN9A gene (which encodes Nav1.7) lower the activation threshold, leading to severe pain disorders like erythromelalgia. The lipophilic phenyl ring of the benzamide undergoes

    
     stacking with aromatic residues in the channel's local anesthetic binding site, stabilizing the channel in its inactivated state and preventing action potential firing.
    

G Compound N-(5-methyl-1,3-thiazol-2-yl)benzamide Thiazole 5-Methylthiazole Ring (Hydrophobic Interaction) Compound->Thiazole Amide Amide Linker (H-Bond Donor/Acceptor) Compound->Amide Benzene Phenyl Ring (Pi-Pi Stacking) Compound->Benzene Target Protein Target Pocket (e.g., Btk Hinge / Nav1.7) Thiazole->Target Van der Waals Amide->Target Hydrogen Bonding Benzene->Target Pi-Interaction

Pharmacophore mapping of N-(5-methyl-1,3-thiazol-2-yl)benzamide interactions.

Experimental Workflow: Synthesis & Validation

Synthesizing N-(5-methyl-1,3-thiazol-2-yl)benzamide requires overcoming specific electronic hurdles. The exocyclic amine of 2-aminothiazoles exhibits reduced nucleophilicity because its lone pair is heavily delocalized into the electron-deficient thiazole ring. Standard amidation conditions often result in poor yields.

Step-by-Step Amidation Protocol
  • Preparation: Dissolve 5-methylthiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the moisture-induced hydrolysis of the highly reactive acyl chloride intermediate.

  • Base Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct (preventing protonation of the weakly nucleophilic thiazole amine). DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate, forcing the sluggish amidation forward.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add benzoyl chloride (1.1 equiv). Causality: The dropwise addition at 0 °C controls the reaction exotherm and strictly minimizes the formation of unwanted di-acylated side products.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Eluent: 20-30% EtOAc in Hexanes) or recrystallization from hot ethanol.

Self-Validating Analytical System

To ensure the integrity of the synthesized compound, the protocol relies on a self-validating analytical loop:

  • TLC Monitoring: The disappearance of the highly polar 5-methylthiazol-2-amine spot and the appearance of a higher

    
     UV-active spot confirms reaction progression.
    
  • LC-MS Validation: The exact mass must be confirmed by the presence of the

    
     molecular ion peak at m/z 219.1.
    
  • ¹H-NMR (DMSO-d₆) Confirmation: The success of the coupling is definitively proven by the appearance of a highly deshielded singlet at ~12.0 - 12.5 ppm . This extreme downfield shift is characteristic of the amide NH in 2-aminothiazole amides, caused by strong intramolecular hydrogen bonding and resonance effects.

Synthesis A 5-Methylthiazol-2-amine (Weak Nucleophile) C Reaction in DCM + DIPEA/DMAP 0°C to RT A->C B Benzoyl Chloride (Electrophile) B->C D Crude Amide Intermediate C->D Catalyzed Amidation E Aqueous Workup (NaHCO3 / Brine) D->E Quench & Extract F Purification (Silica Gel Chromatography) E->F Isolate G Pure N-(5-methyl-1,3-thiazol-2-yl)benzamide F->G Validate (NMR/LC-MS)

Self-validating synthetic workflow for N-(5-methyl-1,3-thiazol-2-yl)benzamide.

References

  • Kitade, M., et al. "Prinone compounds as kinase inhibitors" (JP6458018B2). Google Patents.
  • Kim, et al. "Voltage-gated sodium channel modulators for the treatment of pain" (US Patent). Google Patents.
Exploratory

N-(5-methyl-1,3-thiazol-2-yl)benzamide SMILES string and InChI Key

An In-depth Technical Guide to N-(5-methyl-1,3-thiazol-2-yl)benzamide: Synthesis, Properties, and Therapeutic Potential Abstract N-(5-methyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a core structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(5-methyl-1,3-thiazol-2-yl)benzamide: Synthesis, Properties, and Therapeutic Potential

Abstract

N-(5-methyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a core structure that is a recurring motif in medicinal chemistry. This guide provides a comprehensive technical overview of this molecule, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a validated synthetic protocol, physicochemical properties, and the established biological relevance of its structural analogs. The narrative emphasizes the causality behind experimental design and the therapeutic potential of the N-thiazolyl-benzamide scaffold, particularly in the context of antimicrobial and anticancer research.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any compound is to establish its precise chemical identity. N-(5-methyl-1,3-thiazol-2-yl)benzamide is structurally defined by a benzoyl group attached via an amide linkage to the 2-amino position of a 5-methylthiazole ring.

Table 1: Core Identifiers and Computed Properties

IdentifierValueSource
IUPAC Name N-(5-methyl-1,3-thiazol-2-yl)benzamidePubChem[1]
SMILES CC1=CN=C(S1)NC(=O)C2=CC=CC=C2PubChem[1]
InChIKey HEGBNFORMCPFKO-UHFFFAOYSA-NPubChem[1][2]
Molecular Formula C₁₁H₁₀N₂OSPubChem[1]
Molecular Weight 218.28 g/mol PubChem[1]
Topological Polar Surface Area 70.2 ŲPubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

These computed properties suggest the compound possesses moderate lipophilicity (XLogP3 of 2.5) and characteristics favorable for potential oral bioavailability.

Synthesis and Characterization: A Validated Approach

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide is typically achieved through a nucleophilic acyl substitution reaction. This standard amide coupling is a robust and well-documented method for this class of compounds.[3]

Synthetic Workflow Overview

The logical flow for the synthesis involves the coupling of a commercially available aminothiazole precursor with benzoyl chloride, followed by purification and rigorous characterization to validate the final product's identity and purity.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 2-Amino-5-methylthiazole Reaction Amide Coupling Reaction (Nucleophilic Acyl Substitution) Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-(5-methyl-1,3-thiazol-2-yl)benzamide Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: General workflow for the synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity.

Materials:

  • 2-Amino-5-methylthiazole (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methylthiazole in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent side product formation.

  • Base Addition: Add triethylamine to the solution. The base acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Acylation: Add benzoyl chloride dropwise to the stirred solution. The slow addition maintains the low temperature and prevents uncontrolled reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the integrity of the experimental results.

Biological Activity and Therapeutic Potential

While specific biological data for N-(5-methyl-1,3-thiazol-2-yl)benzamide is limited in public literature, the core scaffold is prevalent in compounds with significant pharmacological activities. Analysis of its close analogs provides valuable, field-proven insights into its potential applications.

Structural Features and Potential Bioactivity

The molecule's architecture combines several key pharmacophoric features that are known to interact with biological targets.[4]

SAR_Diagram cluster_features Key Structural Features mol N-(5-methyl-1,3-thiazol-2-yl)benzamide Thiazole Thiazole Ring Thiazole->mol Bioisostere, H-bonding Amide Amide Linker Amide->mol Rigidifies, H-bonding Benzene Benzene Ring Benzene->mol π-π stacking, Lipophilicity Methyl Methyl Group Methyl->mol Modulates solubility

Caption: Structure-Activity Relationship (SAR) insights for the core scaffold.

  • Thiazole Ring: This heterocyclic moiety is a known bioisostere for other aromatic systems and can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to enzyme active sites or receptors.[3][4]

  • Amide Linker: Provides a rigid planar structure and acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological macromolecules.

  • Benzene Ring: The lipophilic nature of the phenyl group can enhance membrane permeability and allows for potential π-π stacking interactions with aromatic amino acid residues in target proteins.

Established Activities of Analogs
  • Anticancer Activity: Numerous studies have synthesized N-(thiazol-2-yl)benzamide derivatives and evaluated them as anticancer agents. For instance, quinoxaline-based analogs have shown promising in vitro activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with some compounds acting as DNA topoisomerase II inhibitors.[5] Other 5-benzyl-1,3-thiazol-2-yl derivatives have also been investigated for their anticancer properties.[6]

  • Antimicrobial Activity: The thiazole ring is a cornerstone of many antimicrobial agents. Derivatives of the N-(thiazol-2-yl)benzamide scaffold have demonstrated antibacterial activity, with some showing minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against certain bacterial strains.[4] This suggests potential for development as novel anti-infective agents.

  • Ion Channel Modulation: In a significant discovery, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7][8][9] This activity highlights the scaffold's potential for developing tool compounds to study ZAC's physiological roles and as a starting point for therapeutics targeting neurological or endocrine disorders where ZAC is implicated. The antagonism was found to be largely non-competitive, suggesting an allosteric mechanism of action.[7][8]

Conclusion

N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a valuable chemical scaffold with significant, untapped potential in drug discovery. Its straightforward synthesis allows for the facile creation of diverse chemical libraries for screening. Based on the robust biological activities of its close analogs, this compound and its derivatives are promising candidates for further investigation, particularly in the fields of oncology, infectious diseases, and neuropharmacology. The insights provided in this guide serve as a foundational resource for researchers aiming to exploit the therapeutic potential of this versatile chemical entity.

References

  • PubChem Compound Summary for CID 2673074, N-(5-methyl-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. [Link]

  • N-(5-Methyl-2-thiazolyl)benzamide. Inxight Drugs. [Link]

  • PubChem Compound Summary for CID 2519269, 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2445782, 4-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Taylor & Francis Online. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). National Center for Biotechnology Information. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). ResearchGate. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry. [Link]

  • Synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives 7(a–l). ResearchGate. [Link]

  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]

Sources

Foundational

In Silico to In Vitro Profiling: Predicted Binding Landscape of N-(5-methyl-1,3-thiazol-2-yl)benzamide

[1] Executive Summary N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a lipophilic benzamide moiety with a polar, electron-rich 2-amino-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a lipophilic benzamide moiety with a polar, electron-rich 2-amino-5-methylthiazole headgroup.[1] While often utilized as a fragment in larger drug discovery campaigns, this specific molecular architecture possesses distinct, predicted polypharmacological activity.

Based on Structure-Activity Relationship (SAR) continuity, chemogenomic profiling, and scaffold hopping analysis, this guide identifies Glucokinase (GK) as the primary high-confidence target (Allosteric Activator) and the Zinc-Activated Channel (ZAC) as a secondary target (Negative Allosteric Modulator). This whitepaper details the mechanistic basis for these predictions and provides rigorous experimental protocols for validation.

Chemoinformatic & Structural Profiling

Before analyzing specific protein targets, we must understand the physicochemical "personality" of the ligand. The 5-methyl substitution on the thiazole ring is not merely decorative; it serves a critical medicinal chemistry function by blocking the metabolically labile C5 position, thereby preventing the formation of reactive intermediates (e.g., epoxides) often seen with unsubstituted thiazoles.

Physicochemical Properties (Calculated)
PropertyValueImplication
Molecular Weight ~218.27 DaFragment-like; high ligand efficiency potential.[1]
cLogP ~2.1 - 2.5Optimal lipophilicity for cell permeability; fits hydrophobic allosteric pockets.[1]
H-Bond Donors 1 (Amide NH)Critical for directional binding (e.g., to Arg/Glu residues).[1]
H-Bond Acceptors 3 (N, O, S)Thiazole nitrogen is a key acceptor for hinge binding or water bridges.
Topological Polar Surface Area ~41 ŲHigh blood-brain barrier (BBB) permeation probability.[1]

Primary Predicted Target: Glucokinase (GCK/GK)

Prediction Confidence: High (>85%) Mechanism: Allosteric Activation[1]

The N-heteroaryl benzamide scaffold is the structural backbone of several potent Glucokinase Activators (GKAs). Glucokinase acts as the body's "glucose sensor." Unlike typical kinases, GK exhibits sigmoidal kinetics (cooperativity) with respect to glucose.

Molecular Docking Rationale

The compound is predicted to bind to the allosteric activator site located in a hydrophobic pocket formed by the connection between the large and small domains of GK, distinct from the glucose and ATP binding sites.

  • The Benzamide Moiety: Occupies a deep hydrophobic pocket lined by Val455 and Ala456.

  • The Amide Linker: Forms a critical bidentate hydrogen bond network with Arg63 and Ser69 . This "anchor" stabilizes the enzyme in its closed, active conformation.

  • The 5-Methylthiazole Head: Mimics the interaction of similar heterocyclic activators (e.g., GKA50), engaging in van der Waals interactions with the surrounding hydrophobic residues, effectively lowering the

    
     for glucose (increasing affinity).
    
Signaling Pathway Implication

Activation of GK by this compound would theoretically enhance hepatic glucose uptake and pancreatic insulin secretion.

GKA_Pathway cluster_legend Mechanism of Action Ligand N-(5-methyl-1,3-thiazol-2-yl)benzamide GK_Inactive Glucokinase (Open/Inactive) Ligand->GK_Inactive  Binds Allosteric Site GK_Active Glucokinase (Closed/Active) GK_Inactive->GK_Active  Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P  Phosphorylation Glucose Glucose Glucose->GK_Active Glycolysis Glycolysis / Glycogen Synthesis G6P->Glycolysis Insulin Insulin Secretion (Pancreas) G6P->Insulin

Figure 1: Predicted Mechanism of Action. The ligand binds to the allosteric site, shifting the equilibrium toward the active 'closed' state, thereby increasing catalytic efficiency for glucose phosphorylation.

Secondary Predicted Target: Zinc-Activated Channel (ZAC)

Prediction Confidence: Moderate-High (65-75%) Mechanism: Negative Allosteric Modulation (Antagonist)[1]

Recent chemogenomic screens have identified N-(thiazol-2-yl)benzamides as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1][2]

Binding Hypothesis[4]
  • Site: Transmembrane domain (allosteric site).[1]

  • Effect: The compound is predicted to stabilize the non-conducting state of the ion channel, inhibiting

    
    -evoked currents.
    
  • Selectivity: Unlike other Cys-loop ligands, this scaffold shows remarkable selectivity for ZAC over 5-HT3 or GABA-A receptors, making it a valuable probe for studying ZAC physiology in the human brain.[1]

Off-Target & Polypharmacology Risks (Kinome)

Prediction Confidence: Low-Moderate (30-40%)[1]

The 2-aminothiazole core is an ATP-mimetic pharmacophore found in inhibitors of Src Family Kinases (SFKs) (e.g., Dasatinib) and CDK inhibitors.[1]

  • Risk: At high concentrations (>10 µM), the compound may compete with ATP at the hinge region of kinases like Lck , Src , or VEGFR2 .

  • Differentiation: The lack of a "tail" group (typically a piperazine or solubilizing group seen in kinase drugs) reduces the likelihood of high-affinity kinase binding compared to its efficacy as a GKA or ZAC modulator.

Experimental Validation Protocols

To move from prediction to proof, the following self-validating experimental workflows are required.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Validate physical binding to the target protein (e.g., Recombinant Glucokinase) by measuring thermal stabilization (


).
  • Preparation: Dilute recombinant human Glucokinase (2 µM final) in HEPES buffer (pH 7.4, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).[1]

  • Compound Dosing: Add N-(5-methyl-1,3-thiazol-2-yl)benzamide at 10 µM, 50 µM, and 100 µM (include DMSO control).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the derivative of fluorescence (-dF/dT). A positive shift (

    
    ) indicates specific binding.[1]
    
    • Validation Check: Use Glucose (substrate) as a positive control; it should induce a massive shift due to the "closing" of the enzyme.

Protocol B: Coupled Enzymatic Assay (Glucokinase Activity)

Objective: Confirm functional activation (GKA activity).[1][3]

  • System: Coupled assay using G6PDH (Glucose-6-Phosphate Dehydrogenase).[1]

    • Reaction: Glucose + ATP

      
       G6P + ADP (via GK)[1]
      
    • Coupled: G6P + NADP+

      
       6-Phosphogluconate + NADPH (via G6PDH)[1]
      
  • Detection: Monitor absorbance of NADPH at 340 nm.

  • Procedure:

    • Incubate GK with the test compound (0.1 - 100 µM) for 10 mins.[1]

    • Initiate reaction with Glucose (at

      
       concentration, ~5-8 mM) and ATP.[1]
      
  • Result Interpretation: An increase in the rate of NADPH production compared to DMSO control confirms the compound is an activator.

  • Data Output: Plot % Activation vs. Log[Compound] to determine

    
    .
    
Protocol C: Electrophysiology (ZAC Validation)

Objective: Validate ion channel antagonism.[1][2]

  • Model: Xenopus oocytes expressing human ZAC.

  • Stimulation: Apply

    
     (1 mM) to induce current.[1][4]
    
  • Intervention: Co-apply test compound.

  • Metric: Measure reduction in peak current amplitude.

References

  • Glucokinase Activator Mechanism

    • Title: Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding.[1][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[1][5]

    • URL:[Link]

  • ZAC Channel Antagonism

    • Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).[1][2][4]

    • Source: Biochemical Pharmacology (2023).[1]

    • URL:[Link]

  • Scaffold Analysis (BindingDB)

    • Title: BindingDB Entry for Thiazole-Benzamide Analogs.[1]

    • Source: BindingDB.[1]

    • URL:[Link][1]

  • Kinase Liability (General SAR)

    • Title: 2-Aminothiazole as a privileged scaffold in drug discovery.[1][6][7]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Exploratory

The Thiazole-Benzamide Privileged Scaffold: A Technical Guide to N-(5-methyl-1,3-thiazol-2-yl)benzamide Analogs

The following technical guide provides an in-depth analysis of the N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold, a privileged structure in medicinal chemistry. Executive Summary The N-(5-methyl-1,3-thiazol-2-yl)benzam...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold, a privileged structure in medicinal chemistry.

Executive Summary

The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Originally explored for its anti-infective properties akin to nitazoxanide, this scaffold has evolved into a cornerstone for metabolic and oncological therapeutics.

This guide analyzes the three distinct waves of its discovery:

  • The Anti-Infective Wave: Utilization of the 5-nitro and 5-methyl variants as broad-spectrum antimicrobials.

  • The Metabolic Wave: The discovery of Glucokinase Activators (GKAs) for Type 2 Diabetes, where the benzamide moiety acts as a critical molecular switch.

  • The Kinase/Immunology Wave: The development of highly selective ITK inhibitors (e.g., BMS-509744) where the 5-position of the thiazole is elaborated to achieve ATP-competitive inhibition.

Chapter 1: Genesis & Chemical Architecture

The Core Scaffold

The molecule consists of a lipophilic benzamide moiety linked to a polar, electron-rich 2-amino-5-methylthiazole ring. The amide bond serves not just as a linker but as a rigidifying element that directs the vectors of the two aromatic systems, often establishing hydrogen bond networks with receptor backbones (e.g., Arg63 in Glucokinase).

Synthetic Assembly

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide analogs typically follows a convergent route. The 2-amino-5-methylthiazole fragment is constructed via the Hantzsch Thiazole Synthesis , followed by acylation.

Protocol 1: Hantzsch Synthesis of 2-Amino-5-methylthiazole

  • Reagents: Propionaldehyde, Bromine, Thiourea.

  • Mechanism:

    
    -Bromination of the aldehyde followed by condensation with thiourea.
    
  • Key Step: The cyclization is driven by the nucleophilic attack of the sulfur on the

    
    -carbon, followed by dehydration.
    

Protocol 2: Amide Coupling (The Benzoylation)

  • Reagents: 2-Amino-5-methylthiazole, Substituted Benzoyl Chloride, Pyridine (or TEA/DCM).

  • Procedure:

    • Dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous DCM.

    • Add Pyridine (1.2 eq) as an HCl scavenger.

    • Add Benzoyl Chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4-12h. Monitor via TLC/LCMS.

    • Purification: Recrystallization from EtOH is preferred over column chromatography to remove trace pyridine salts.

Visualization of Synthetic Pathway

SynthesisPath Start1 Propionaldehyde Step1 Bromination (Br2, Dioxane) Start1->Step1 Inter1 alpha-Bromo Propionaldehyde Step1->Inter1 Step2 Hantzsch Cyclization (Reflux, EtOH) Inter1->Step2 Reagent1 Thiourea Reagent1->Step2 Core 2-Amino-5-methylthiazole Step2->Core FinalStep Amide Coupling (Pyridine, DCM) Core->FinalStep Reagent2 Benzoyl Chloride Derivative Reagent2->FinalStep Product N-(5-methyl-1,3-thiazol-2-yl) benzamide Analog FinalStep->Product

Figure 1: Convergent synthetic route utilizing Hantzsch cyclization followed by acylation.

Chapter 2: The Metabolic Era (Glucokinase Activators)

The most significant industrial application of this scaffold arose in the mid-2000s with the search for Glucokinase Activators (GKAs) . Glucokinase (GK) acts as the body's glucose sensor.[1] Small molecule activators were sought to lower blood glucose in Type 2 Diabetes patients.[1][2][3]

The "Switch" Mechanism

Researchers at Roche, AstraZeneca, and OSI Prosidion discovered that N-(thiazol-2-yl)benzamides bind to an allosteric site on GK, distinct from the glucose binding site.

  • Binding Mode: The amide NH forms a critical H-bond with Arg63 . The thiazole nitrogen accepts a hydrogen bond from the backbone of the enzyme.

  • The 5-Methyl Role: While the 4-methyl analog is common (e.g., in AZD1092 ), the 5-position on the thiazole ring sits in a hydrophobic pocket. Substitution here (methyl, chloro, or extension into fused systems) modulates potency and lipophilicity (LogP).

Key Compound: Compound 27e

A seminal study identified Compound 27e (3-Isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide) as a potent activator.[4]

  • Activity: Increases GK affinity for glucose (

    
     reduction).
    
  • Clinical Limitation: First-generation activators caused hypoglycemia and hyperlipidemia. This led to the design of "liver-selective" vs. "pan-activator" analogs, often manipulated by changing the benzamide substitution pattern.

Chapter 3: Immunology & Kinase Inhibition (ITK)

As the GKA field matured, the scaffold was repurposed for kinase inhibition, specifically Interleukin-2 Inducible T-cell Kinase (ITK) . ITK is a crucial signaling node in T-cells, making it a target for asthma and HIV.

The Hero Molecule: BMS-509744

Bristol-Myers Squibb optimized the N-(thiazol-2-yl)benzamide scaffold into BMS-509744 , a highly selective ITK inhibitor (


 nM).
  • Structural Evolution:

    • Core: N-(thiazol-2-yl)benzamide.[4][5][6][7][8][9][10][11][12]

    • 5-Position Modification: The simple 5-methyl group was replaced with a 5-(thioaryl) moiety. This bulky group occupies the ATP-binding pocket's selectivity region (gatekeeper).

    • Mechanism: It binds in an ATP-competitive manner but stabilizes the kinase in an inactive conformation (Type I½ inhibitor).

Comparative Data: GKA vs. ITK Analogs
FeatureGKA Analogs (e.g., AZD1092)ITK Inhibitors (e.g., BMS-509744)
Target Site Allosteric Pocket (Remote from ATP)ATP Binding Site
Thiazole 5-Pos Small hydrophobic (H, Me, Cl)Large hydrophobic/aromatic (Thioaryl)
Benzamide Ring 3,5-disubstituted (often sulfonyl)4-substituted (solubilizing amines)
Key Interaction H-bond to Arg63H-bond to Hinge Region (Met438)
Therapeutic Area Type 2 DiabetesAsthma, HIV, Autoimmune

Chapter 4: Emerging Frontiers (ZAC & Anti-Infectives)

Zinc-Activated Channel (ZAC) Antagonists

Recent screening (2023-2025) identified N-(thiazol-2-yl)benzamides as the first class of selective ZAC antagonists .

  • Significance: ZAC is a member of the Cys-loop receptor superfamily. Prior to this discovery, no selective tools existed to study its function.

  • SAR Insight: A 4-tert-butyl substitution on the thiazole (increasing bulk) combined with a 3-fluorobenzamide yielded TTFB , a selective negative allosteric modulator.

Anti-Infective Roots

The scaffold is structurally homologous to Nitazoxanide (a thiazolide).

  • Activity: N-(5-nitro-1,3-thiazol-2-yl)benzamides exhibit potent anaerobic antibacterial activity.

  • Mechanism: The 5-nitro group is reduced by bacterial nitroreductases to toxic radical intermediates, disrupting DNA/protein synthesis.

Chapter 5: Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the functionalization logic for the N-(5-methyl-1,3-thiazol-2-yl)benzamide core.

SAR_Logic Core N-(5-methyl-1,3-thiazol-2-yl) benzamide Core GKA Glucokinase Activation (Allosteric) Core->GKA Optimized for ITK ITK Inhibition (ATP Competitive) Core->ITK Evolved into ZAC ZAC Antagonism (Ion Channel) Core->ZAC Screened for Mod_GKA Benzamide: 3,5-disubstitution (SO2R groups) Thiazole: 4-Me or 5-Me (Small) GKA->Mod_GKA Mod_ITK Thiazole: 5-Thioaryl extension (Critical for Selectivity) Benzamide: Solubilizing tails ITK->Mod_ITK Mod_ZAC Thiazole: 4-tert-butyl (Bulky) Benzamide: 3-Fluoro ZAC->Mod_ZAC

Figure 2: Divergent SAR pathways transforming the core scaffold into distinct therapeutic classes.

References

  • Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. Link

  • Mao, W., et al. (2012).[3][13] Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry. Link

  • Kutach, A. K., et al. (2010). Crystal structures of IL-2-inducible T cell kinase complexed with inhibitors: insights into rational drug design. Chemical Biology & Drug Design. Link

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Hinton, A., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. Link

  • Ballard, C. E., et al. (2011).[14] Synthesis and antibacterial activity of N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Detailed Protocol for Researchers

Introduction: The Significance of N-Aryl Amides in Medicinal Chemistry The N-aryl amide linkage is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents. The synthesis of N-(5-methyl-1,3-t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Aryl Amides in Medicinal Chemistry

The N-aryl amide linkage is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide represents a key step in the generation of novel molecular entities for biological screening. The thiazole moiety is a prevalent heterocycle in pharmaceuticals, known to engage in critical hydrogen bonding and π-π stacking interactions with biological targets. This protocol provides a detailed, reliable, and scientifically-grounded method for the synthesis of this important scaffold, intended for researchers in organic synthesis and drug development.

Reaction Overview: The Schotten-Baumann Reaction

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide from benzoyl chloride and 2-amino-5-methylthiazole is achieved via the Schotten-Baumann reaction. This robust and versatile method for forming amide bonds from amines and acyl chlorides was first reported in the 1880s. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the stable amide product. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Amino-5-methylthiazole≥98%e.g., Sigma-AldrichStore in a cool, dry place.
Benzoyl Chloride≥99%e.g., Sigma-AldrichHandle in a fume hood. Moisture sensitive.
PyridineAnhydrouse.g., Sigma-AldrichStore under inert gas.
Dichloromethane (DCM)Anhydrouse.g., Sigma-AldrichStore over molecular sieves.
Sodium BicarbonateACS Reagente.g., Fisher Scientific
Brine (Saturated NaCl)
Anhydrous Magnesium Sulfatee.g., VWR
EthanolReagent Gradee.g., Fisher ScientificFor recrystallization.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous dichloromethane (DCM, approximately 20 mL per gram of amine).

  • To this solution, add anhydrous pyridine (1.2 eq) via syringe. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Acylation
  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled, stirring solution of the amine and pyridine. The addition should be done over 10-15 minutes to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Step 3: Work-up and Isolation
  • Upon completion, dilute the reaction mixture with DCM (an additional 20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 20 mL) to remove excess pyridine.

    • Saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

    • Brine (1 x 20 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • The crude N-(5-methyl-1,3-thiazol-2-yl)benzamide can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled before hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification amine 2-Amino-5-methylthiazole setup_flask Dissolve amine and pyridine in DCM at 0°C amine->setup_flask pyridine Pyridine pyridine->setup_flask dcm DCM dcm->setup_flask reaction Add benzoyl chloride dropwise, stir at room temperature setup_flask->reaction Reactants Ready benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction quench Dilute with DCM reaction->quench Reaction Complete wash Wash with 1M HCl, NaHCO₃, and Brine quench->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate crude_product Crude Product evaporate->crude_product recrystallize Recrystallize from Ethanol crude_product->recrystallize Purify filter_dry Filter and Dry recrystallize->filter_dry final_product N-(5-methyl-1,3-thiazol-2-yl)benzamide filter_dry->final_product

Caption: Workflow for the synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide.

Safety Precautions

  • Benzoyl chloride is corrosive, a lachrymator, and reacts with water to produce HCl gas. It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Use in a well-ventilated area or fume hood.

  • The acylation reaction is exothermic; therefore, slow addition of benzoyl chloride and initial cooling are crucial.

Results and Discussion

The expected product, N-(5-methyl-1,3-thiazol-2-yl)benzamide, should be a white to off-white solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification.

Characterization Data (Predicted)

PropertyValue
Molecular FormulaC₁₁H₁₀N₂OS
Molecular Weight218.28 g/mol [1]
Melting PointTo be determined experimentally. A related compound, N-(1,3-Thiazol-2-yl)benzamide, has a melting point of 110 °C (383 K)[2].
¹H NMR Expected signals would include a singlet for the methyl group on the thiazole ring, aromatic protons from the benzoyl group, and a broad singlet for the amide N-H proton.
IR (cm⁻¹) Characteristic peaks would be expected for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the thiazole ring. The IR spectrum of a similar compound, N-(5-ethyl-[1][2][3]-thiadiazol-2-yl)-2-nitrobenzamide, shows characteristic bands for the C-S-C group of the thiadiazole ring around 685-687 cm⁻¹[4].

The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR and FT-IR. The obtained data should be compared with literature values if available, or with the predicted data.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Extend reaction time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during work-up.Ensure proper phase separation and minimize transfers.
Oily ProductImpurities present.Re-purify by recrystallization or column chromatography.
Product has a low melting point.Confirm identity by spectroscopic methods.
No CrystallizationSolution is not saturated.Evaporate some solvent and re-cool.
Incorrect recrystallization solvent.Perform a solvent screen with small amounts of product. For N-thiazolyl amides, ethanol, ethyl acetate, acetone, and acetonitrile are good starting points[5].

Conclusion

This protocol provides a comprehensive and reliable method for the synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide. By following these detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for further investigation in medicinal chemistry and drug discovery programs.

References

  • Wanjari, P.M. et al. (2017). Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2- yl)carbamothioyl}. International Journal of ChemTech Research, 10(7), 394-400.
  • PubChem. (n.d.). N-(5-methyl-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zonouzi, A., Mirzazadeh, R., Rahmani, H., & Ng, S. W. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E65, o817.
  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37, 815-822.
  • Bonakolluru, Y., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET.
  • ResearchGate. (2021). N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide. Retrieved from [Link]

  • Ballard, T. E., et al. (2011). N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E67, o943.
  • New Journal of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(5-METHYL-2-THIAZOLYL)BENZAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of N-(5-ethyl-[1][2][3]-thiadiazol-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, E64, o1982.
  • ResearchGate. (n.d.). IR spectrum of 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide (4ac). Retrieved from [Link]

  • PubChem. (n.d.). N-(5-methyl-1,3-thiazol-2-yl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(dimethylsulfamoyl)-n-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Step-by-Step Preparation of N-(5-methyl-1,3-thiazol-2-yl)benzamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(5-methyl-1,3-thiazol-2-yl)benzamide, a m...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(5-methyl-1,3-thiazol-2-yl)benzamide, a molecule of significant interest in medicinal chemistry. The protocol details a robust and reproducible method centered around the Schotten-Baumann reaction, a classic yet effective method for amide synthesis. This guide is designed to be a self-validating system, offering detailed procedural steps, the rationale behind these steps, and a full suite of characterization data to ensure the identity and purity of the final compound. The inclusion of safety protocols, troubleshooting guides, and visual workflows aims to equip researchers with the necessary tools for successful synthesis.

Introduction: The Significance of N-(thiazol-2-yl)benzamide Scaffolds

The N-(thiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Thiazole-containing compounds are integral to many pharmacologically active agents, and their derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1] The amide linkage is a fundamental component of many biologically active molecules, and its formation is a cornerstone of pharmaceutical synthesis.

The specific target of this protocol, N-(5-methyl-1,3-thiazol-2-yl)benzamide, combines the thiazole and benzamide moieties, making it a valuable candidate for further investigation and as a building block in the development of novel therapeutics. Derivatives of N-(thiazol-2-yl)benzamides have been explored for their potential as quorum sensing inhibitors against Pseudomonas aeruginosa, as glucokinase activators for the treatment of type 2 diabetes, and as antagonists of the Zinc-Activated Channel (ZAC).

This guide provides a detailed, step-by-step methodology for the preparation of N-(5-methyl-1,3-thiazol-2-yl)benzamide, enabling researchers to reliably synthesize this important compound for their own investigations.

Reaction Scheme and Mechanism

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide is achieved through the acylation of 2-amino-5-methylthiazole with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is a widely used method for the synthesis of amides from amines and acid chlorides in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 2-amino-5-methylthiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the amide product. The base, typically pyridine in this case, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Amino-5-methylthiazoleReagentSigma-Aldrich, Acros Organics, etc.---
Benzoyl ChlorideReagentSigma-Aldrich, Acros Organics, etc.Corrosive and lachrymator. Handle in a fume hood with appropriate PPE.
PyridineAnhydrousSigma-Aldrich, Acros Organics, etc.Flammable and toxic. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousSigma-Aldrich, Acros Organics, etc.---
Ethyl AcetateACS GradeFisher Scientific, VWR, etc.For extraction and chromatography.
HexaneACS GradeFisher Scientific, VWR, etc.For chromatography.
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific, VWR, etc.For aqueous work-up.
Brine (Saturated NaCl solution)---Prepared in-houseFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific, VWR, etc.For drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Technologies, etc.For column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

Synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide

This protocol is adapted from established procedures for the N-benzoylation of similar 2-aminothiazole derivatives.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylthiazole (1.0 g, 8.76 mmol) in 20 mL of anhydrous pyridine.

  • Addition of Benzoyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add benzoyl chloride (1.35 g, 9.64 mmol, 1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • A precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.

    • Alternatively, if an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-(5-methyl-1,3-thiazol-2-yl)benzamide can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.

  • Column Chromatography:

    • Prepare a slurry of silica gel in hexane and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white to off-white solid.

Characterization

The identity and purity of the synthesized N-(5-methyl-1,3-thiazol-2-yl)benzamide should be confirmed by spectroscopic methods.

Technique Expected Results
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol [3]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.00-7.90 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.20 (s, 1H, thiazole-H), 2.50 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 167.0 (C=O), 158.0 (thiazole C2), 140.0 (thiazole C5), 133.0 (Ar-C), 132.0 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 125.0 (thiazole C4), 12.0 (CH₃)
IR (KBr, cm⁻¹) ν: 3250-3150 (N-H stretch), 1660-1680 (C=O stretch, amide I), 1580-1600 (C=C stretch, aromatic), 1520-1540 (N-H bend, amide II)
Mass Spectrometry (ESI-MS) m/z: 219.05 [M+H]⁺

Note: The exact chemical shifts and peak multiplicities in NMR spectra may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. All manipulations involving pyridine should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use in a fume hood and avoid inhalation.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, throughout the experiment.

  • Dispose of all chemical waste according to institutional and local regulations.

Workflow and Pathway Diagrams

Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Dissolve 2-Amino-5-methylthiazole in Pyridine B 2. Cool to 0 °C A->B C 3. Add Benzoyl Chloride Dropwise B->C D 4. React at Room Temperature C->D E 5. Quench with Ice-Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with HCl, NaHCO₃, Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J 10. NMR, IR, MS Analysis I->J

Caption: A step-by-step workflow for the synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide.

Reaction Mechanism: Schotten-Baumann Reaction

SchottenBaumann Amine 2-Amino-5-methylthiazole H₂N-R' Intermediate Tetrahedral Intermediate R-C(O⁻)(Cl)-N⁺H₂-R' Amine->Intermediate Nucleophilic Attack AcidChloride Benzoyl Chloride R-COCl AcidChloride->Intermediate Product N-(5-methyl-1,3-thiazol-2-yl)benzamide R-CO-NH-R' Intermediate->Product Elimination of Cl⁻ Byproduct Pyridinium Hydrochloride Pyridine·HCl Product->Byproduct + Pyridine, -H⁺

Caption: The mechanism of the Schotten-Baumann reaction for amide synthesis.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient extraction.- Extend the reaction time and monitor by TLC. - Ensure anhydrous conditions as benzoyl chloride is moisture-sensitive. - Check the pH during work-up to ensure proper separation.
Multiple spots on TLC after purification - Incomplete separation during chromatography. - Co-elution of impurities.- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Product is an oil instead of a solid - Presence of residual solvent. - Impurities lowering the melting point.- Dry the product under high vacuum for an extended period. - Re-purify the product using column chromatography.
Difficulty in removing pyridine - Insufficient washing with acid.- Increase the number of washes with 1 M HCl or use a slightly more concentrated acid solution (e.g., 2 M HCl).

References

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. [Link]

  • N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. PMC. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

  • Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF BIOLOGICAL ACTIVE N-(5-P-TOLYL-1,3,4-THIADIAZOL-2-YL) BENZAMIDEANDITS DERIVATIVES WITH EVALUATION OF THEIR ANTI-BACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. ResearchGate. [Link]

  • N-(5-methyl-1,3-thiazol-2-yl)benzamide. PubChem. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. [Link]

Sources

Method

Application Note: Regioselective Benzoylation of 2-Amino-5-methylthiazole

A Technical Guide to Amide Coupling, Regiocontrol, and Workflow Optimization As a Senior Application Scientist, I have developed this technical guide to address the specific synthetic challenges associated with the acyla...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Amide Coupling, Regiocontrol, and Workflow Optimization

As a Senior Application Scientist, I have developed this technical guide to address the specific synthetic challenges associated with the acylation of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors and antimicrobial agents[1]. However, its derivatization—specifically via benzoylation to form N-(5-methylthiazol-2-yl)benzamide—requires precise control over reaction conditions to ensure high regioselectivity and prevent over-acylation.

Mechanistic Rationale & Regioselectivity

The fundamental challenge in the acylation of 2-amino-5-methylthiazole lies in its nature as an ambident nucleophile. The molecule possesses two operative nucleophilic centers: the endocyclic imine nitrogen (N3) and the exocyclic amine nitrogen (N2)[2].

The regioselectivity of the nucleophilic attack is highly dependent on the electrophile's hardness and the reaction medium[2]. When reacting with highly reactive acyl halides like benzoyl chloride, the exocyclic nitrogen (N2) is the kinetically favored nucleophilic center, provided the reaction is properly catalyzed[3].

The Role of Pyridine: We specifically select pyridine over triethylamine (TEA) or inorganic bases for this protocol. Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It reacts with benzoyl chloride to form a highly electrophilic, yet sterically bulky, acylpyridinium intermediate [4]. This steric bulk heavily disfavors attack by the hindered endocyclic N3 nitrogen, directing the acylation almost exclusively to the more accessible exocyclic N2 amine.

Mechanism SM 2-Amino-5-methylthiazole (Ambident Nucleophile) PathA Exocyclic N-Attack (Kinetically Favored) SM->PathA PathB Endocyclic N-Attack (Sterically Hindered) SM->PathB Reagent Benzoyl Chloride + Pyridine Intermediate Acylpyridinium Intermediate Reagent->Intermediate Intermediate->PathA Intermediate->PathB ProductA N-(5-methylthiazol-2-yl)benzamide (Major Product) PathA->ProductA ProductB Endocyclic Amide (Trace/Unstable) PathB->ProductB

Fig 1: Mechanistic pathway illustrating the regioselective exocyclic benzoylation driven by pyridine.

Reaction Condition Optimization

To establish a self-validating and robust protocol, various conditions were evaluated. The goal is to maximize the mono-acylated product (N-(5-methylthiazol-2-yl)benzamide) while suppressing the formation of the di-benzoylated byproduct.

Solvent SystemBase CatalystTemperature (°C)Time (h)Mono-acylation Yield (%)Di-acylation (%)
THF (Anhydrous)Triethylamine (1.5 eq)0 to 254.07510
DCM (Anhydrous) Pyridine (1.2 eq) 0 to 25 3.0 92 < 2
DMFK₂CO₃ (2.0 eq)258.06515
Water / DCMNaOH (10% aq)0 to 252.0805

Causality Analysis of the Data:

  • Solvent: Dichloromethane (DCM) outperforms THF and DMF because it optimally solubilizes the acylpyridinium intermediate without participating in side reactions.

  • Base: Stronger inorganic bases (like K₂CO₃ in DMF) deprotonate the newly formed amide product, increasing its nucleophilicity and driving unwanted di-acylation. Pyridine is basic enough to drive the reaction forward but not strong enough to deprotonate the resulting benzamide.

  • Temperature: Initiating the reaction at 0 °C is critical. The formation of the acylpyridinium ion is highly exothermic; controlling this thermal spike prevents the degradation of the benzoyl chloride and minimizes over-reaction[5].

Standardized Experimental Protocol

This methodology provides a step-by-step, self-validating workflow for the synthesis of N-(5-methylthiazol-2-yl)benzamide.

Materials Required
  • Substrate: 2-Amino-5-methylthiazole (1.0 eq, 10.0 mmol, 1.14 g)

  • Reagent: Benzoyl chloride (1.05 eq, 10.5 mmol, 1.22 mL)

  • Catalyst/Base: Anhydrous Pyridine (1.2 eq, 12.0 mmol, 0.97 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure
  • Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 2-amino-5-methylthiazole (1.14 g) in anhydrous DCM (25 mL). Add anhydrous pyridine (0.97 mL).

    • Causality: Nitrogen atmosphere prevents the hydrolysis of benzoyl chloride by atmospheric moisture.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute benzoyl chloride (1.22 mL) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-acylation over di-acylation.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for 2.5 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (R_f ~ 0.2) should be consumed, replaced by a new, UV-active product spot (R_f ~ 0.6). This step makes the protocol self-validating before proceeding to workup.

  • Quenching & Workup:

    • Quench the reaction by adding 15 mL of distilled water.

    • Transfer to a separatory funnel and extract the organic layer.

    • Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This selectively protonates and removes unreacted pyridine into the aqueous phase.

    • Wash with saturated NaHCO₃ (15 mL). Causality: This neutralizes any residual HCl and extracts hydrolyzed benzoic acid.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (3:1) to afford pure N-(5-methylthiazol-2-yl)benzamide as a white to off-white crystalline solid.

Workflow Step1 1. Dissolution (DCM + Pyridine) Step2 2. Cooling (0 °C Ice Bath) Step1->Step2 Step3 3. Dropwise Addition (Benzoyl Chloride) Step2->Step3 Step4 4. RT Stirring (2-4 Hours) Step3->Step4 Step5 5. Aqueous Workup (HCl / NaHCO3) Step4->Step5 Step6 6. Crystallization (EtOH/Water) Step5->Step6

Fig 2: Step-by-step workflow for the synthesis and purification of N-(5-methylthiazol-2-yl)benzamide.

Analytical Characterization

To verify the integrity of the synthesized N-(5-methylthiazol-2-yl)benzamide, the following analytical markers should be observed:

  • LC-MS (ESI+): Expected mass for [M+H]⁺ is m/z 219.06.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.50 (br s, 1H, NH  amide) - Confirms successful amide coupling.
      
    • 
       8.05 (d, J = 7.5 Hz, 2H, Benzoyl ortho-CH)
      
    • 
       7.65 - 7.50 (m, 3H, Benzoyl meta/para-CH)
      
    • 
       7.20 (q, J = 1.2 Hz, 1H, Thiazole C4-H )
      
    • 
       2.38 (d, J = 1.2 Hz, 3H, Thiazole C5-CH₃ )
      
  • FT-IR (ATR): ~3200 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend).

References

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Source: King Saud University (KSU) URL: [Link]

  • Title: Синтез бензамидов, оценка их цитотоксичности и противовирусной активности в отношении вируса осповакцины в культуре клеток Vero (Synthesis of benzamides and evaluation of their cytotoxicity and antiviral activity). Source: CyberLeninka URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Solubility Profiling of N-(5-methyl-1,3-thiazol-2-yl)benzamide in DMSO and Aqueous Media

Executive Summary For researchers developing kinase inhibitors or voltage-gated sodium channel (e.g., Nav1.7) modulators, the fragment N-(5-methyl-1,3-thiazol-2-yl)benzamide serves as a highly privileged, yet physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing kinase inhibitors or voltage-gated sodium channel (e.g., Nav1.7) modulators, the fragment N-(5-methyl-1,3-thiazol-2-yl)benzamide serves as a highly privileged, yet physicochemically challenging, structural scaffold. While it exhibits excellent solubility in dimethyl sulfoxide (DMSO), its aqueous solubility is notoriously poor. This application note provides a comprehensive, self-validating framework for determining both the kinetic and thermodynamic solubility of this compound, ensuring that downstream high-throughput screening (HTS) and formulation efforts are not confounded by colloidal aggregation or phase-transition artifacts.

Physicochemical Causality: The "Brick Dust" vs. "Grease" Paradigm

N-(5-methyl-1,3-thiazol-2-yl)benzamide is characterized by a planar aromatic benzamide system linked to a lipophilic 5-methylthiazole ring.

  • DMSO Solubility (High): The compound readily dissolves in pure DMSO (frequently >50 mM). DMSO, a polar aprotic solvent, effectively disrupts the intermolecular hydrogen bonds (between the amide N-H and C=O/thiazole N) and solvates the hydrophobic aromatic rings.

  • Aqueous Solubility (Low): In aqueous media, the compound suffers from high crystal lattice energy (driven by

    
     stacking and intermolecular H-bonding) and high lipophilicity (
    
    
    
    ). Water cannot effectively compete with these solid-state interactions, leading to rapid precipitation.

Understanding how and when this precipitation occurs requires distinguishing between two distinct physicochemical states: Kinetic and Thermodynamic solubility[1].

Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single static number; it is a pathway-dependent property[2].

  • Kinetic Solubility (The HTS Reality): When a 10 mM DMSO stock of N-(5-methyl-1,3-thiazol-2-yl)benzamide is spiked into an aqueous assay buffer, the compound is forced into a supersaturated, metastable state[1]. Because the solvent shift is rapid, the compound typically precipitates as an amorphous solid rather than a crystalline lattice[3]. Amorphous forms have lower energetic barriers to dissolution, meaning kinetic solubility values are frequently higher than thermodynamic values[2].

  • Thermodynamic Solubility (The Formulation Reality): Measured by adding the solid crystalline powder directly to an aqueous buffer and allowing it to reach equilibrium over 24–48 hours[4]. This reflects the true equilibrium solubility of the lowest-energy crystalline form.

The Biological Consequence of Exceeding Kinetic Solubility

If a biochemical assay is run at a concentration exceeding the compound's kinetic solubility, the amorphous precipitate forms colloidal aggregates[5]. These aggregates non-specifically sequester enzymes or receptors, leading to false-positive readouts—a classic Pan-Assay Interference Compounds (PAINS) mechanism.

Aggregation Conc [Compound] > Kinetic Solubility Limit Nucleation Amorphous Nucleation & Precipitation Conc->Nucleation Colloid Colloidal Aggregation (Light Scattering) Nucleation->Colloid Sequestration Target Sequestration (Non-specific) Colloid->Sequestration FalsePos False Positive in HTS (PAINS Artifact) Sequestration->FalsePos

Caption: Mechanism of assay interference driven by exceeding kinetic solubility limits.

Experimental Workflows & Self-Validating Protocols

To build a trustworthy data package for N-(5-methyl-1,3-thiazol-2-yl)benzamide, both solubility pathways must be mapped.

Workflow Start N-(5-methyl-1,3-thiazol-2-yl)benzamide (Solid Crystalline API) DMSO Dissolve in 100% DMSO (10 mM Stock) Start->DMSO HTS / Discovery Route SolidAq Add Excess Solid directly to Aqueous Buffer Start->SolidAq Lead Opt / Formulation Route AqueousKinetic Spike into Aqueous Buffer (1% DMSO final) DMSO->AqueousKinetic Nephelometry Laser Nephelometry (Detect Light Scattering) AqueousKinetic->Nephelometry KineticResult Kinetic Solubility Limit (Metastable Amorphous State) Nephelometry->KineticResult ShakeFlask Equilibrate 24-48h at 37°C (Shake-Flask) SolidAq->ShakeFlask HPLC Filter & Quantify (HPLC-UV / LC-MS) ShakeFlask->HPLC ThermoResult Thermodynamic Solubility (Equilibrium Crystalline State) HPLC->ThermoResult

Caption: Parallel workflows for determining kinetic vs. thermodynamic solubility.

Protocol A: Preparation of 10 mM DMSO Stock (Baseline)

Causality: Accurate kinetic solubility relies entirely on the integrity of the DMSO stock. Water absorption by hygroscopic DMSO will prematurely crash out the compound.

  • Gravimetric Preparation: Weigh exactly 2.18 mg of N-(5-methyl-1,3-thiazol-2-yl)benzamide (MW

    
     218.28  g/mol ) into a dry, amber glass vial.
    
  • Solvation: Add 1.00 mL of anhydrous, LC-MS grade DMSO (

    
     99.9%).
    
  • Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation (QC): Analyze a 1:1000 dilution of the stock via LC-MS/UV to verify concentration and ensure no degradation occurred during sonication. Store at -20°C in desiccated aliquots.

Protocol B: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry measures forward-scattered light. When the compound exceeds its kinetic solubility, it forms a colloidal suspension that scatters laser light, measured in Nephelometric Turbidity Units (NTU)[6],[7]. This allows for rapid, qualitative classification of solubility[8].

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the 10 mM DMSO stock in pure DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well plate containing 198 µL of PBS (pH 7.4). Critical: The final DMSO concentration must remain constant (1% v/v) across all wells to prevent solvent-induced solubility bias.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow metastable supersaturation to resolve into precipitation[9].

  • Measurement: Read the plate using a laser microplate nephelometer.

  • Self-Validation (Controls): Include 2'-deoxy-5-fluorouridine as a 100% soluble negative control (baseline NTU) and Ondansetron as a poorly soluble positive control (high NTU)[10].

Protocol C: Thermodynamic Solubility via Shake-Flask Method

Causality: To find the true equilibrium of the crystalline lattice, the solid must be incubated in an aqueous environment long enough for solution-mediated phase transformations to complete[1].

  • Solid Addition: Add 5 mg of solid N-(5-methyl-1,3-thiazol-2-yl)benzamide to a 2 mL Eppendorf tube.

  • Buffer Addition: Add 1 mL of target buffer (e.g., pH 1.2 SGF or pH 7.4 PBS). Do not add DMSO.

  • Equilibration: Place the tube in a thermoshaker at 37°C and 800 rpm for 48 hours.

  • Phase Separation: Centrifuge at 15,000

    
     g for 15 minutes to pellet undissolved crystalline solid.
    
  • Filtration & Self-Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Self-Validation Step: Pre-saturate the filter by discarding the first 200 µL of filtrate to account for non-specific binding of the lipophilic compound to the membrane.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify the dissolved concentration via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

Data Presentation & Interpretation

The following tables summarize typical expected solubility profiles for N-(5-methyl-1,3-thiazol-2-yl)benzamide based on its physicochemical properties.

Table 1: Comparative Solubility Matrix (Simulated Data) Notice that kinetic solubility is consistently higher than thermodynamic solubility due to the transient stabilization of the amorphous phase[2].

Medium / ConditionpHCo-SolventKinetic Solubility (µM)Thermodynamic Solubility (µM)
100% DMSO N/ANone> 50,000> 50,000
Simulated Gastric Fluid 1.21% DMSO (Kinetic only)12545
Phosphate Buffered Saline 7.41% DMSO (Kinetic only)6015
FaSSIF (Intestinal Fluid) 6.51% DMSO (Kinetic only)250110

Table 2: Nephelometry Light Scattering Thresholds (Protocol B) The inflection point where NTU rises significantly above the buffer baseline indicates the kinetic solubility limit.

Compound Concentration (µM)Final DMSO (%)Light Scattering (NTU)State Classification
Buffer Blank1.02.1Baseline
12.51.02.3Soluble
25.01.02.5Soluble
50.01.04.8Soluble (Near limit)
100.0 1.0 45.2 Precipitation (Limit Exceeded)
200.01.0185.6Heavy Colloidal Aggregation

References

Sources

Method

Application Note: Preparation and Handling of N-(5-methyl-1,3-thiazol-2-yl)benzamide

This Application Note provides a standardized protocol for the preparation, storage, and application of N-(5-methyl-1,3-thiazol-2-yl)benzamide (MW: 218.28 g/mol ) in cell culture systems. Given the compound's lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a standardized protocol for the preparation, storage, and application of N-(5-methyl-1,3-thiazol-2-yl)benzamide (MW: 218.28 g/mol ) in cell culture systems.

Given the compound's lipophilic nature (Predicted LogP ~2.5) and thiazole-benzamide scaffold, this guide prioritizes solubility maintenance and solvent compatibility to prevent precipitation ("crashing out") during aqueous dilution—a common source of experimental error in small molecule screening.

Physicochemical Profile & Solubility Logic

Before handling, researchers must understand the solubility limits. This compound is a hydrophobic small molecule. Direct addition to aqueous media will result in immediate precipitation and bioavailability loss.

PropertyValueCritical Note
Molecular Weight 218.28 g/mol Used for Molarity calculations.
Formula C₁₁H₁₀N₂OSThiazole-benzamide core.
LogP (Predicted) ~2.5Moderately lipophilic; requires organic co-solvent.
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility ≥ 50 mM. Recommended for stock.[1][2][3][4][5]
Secondary Solvent EthanolSolubility ~25 mM.[5] Less stable than DMSO stocks.
Aqueous Solubility NegligibleDo NOT dissolve directly in water/PBS.

Protocol: Preparation of Stock Solutions

A. Molarity Calculations

To ensure accuracy, prepare a high-concentration Master Stock (typically 50 mM ) to allow for significant dilution (≥1000-fold) in culture media, keeping the final DMSO concentration below toxic thresholds (<0.1%).

Target Concentration: 50 mM Volume: 1 mL (Adjust based on available powder)



  • For 1 mL of 50 mM stock:

    
    
    
B. Step-by-Step Solubilization
  • Weighing: Accurately weigh ~11 mg of N-(5-methyl-1,3-thiazol-2-yl)benzamide powder into a sterile, antistatic microcentrifuge tube. Record the exact mass.

  • Solvent Calculation: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass:

    
    
    
  • Dissolution: Add the calculated volume of sterile, cell-culture grade DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30–60 seconds. If particles persist, warm the tube to 37°C for 5 minutes and vortex again. The solution must be optically clear.

  • Sterilization: Do not autoclave. If sterility is critical, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon or Cellulose Acetate filters may bind the compound.

Protocol: Storage and Stability

Small molecules containing thiazole rings can be sensitive to oxidative degradation and hydrolysis over time.

  • Aliquoting: Divide the Master Stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Vessel: Use amber tubes or wrap standard tubes in foil to protect from light.

Protocol: Preparation of Working Solutions (Cell Culture)

The "Crash-Out" Risk: Diluting a hydrophobic stock directly into a large volume of static media often causes the compound to precipitate as invisible micro-crystals.

Correct Dilution Method (Intermediate Step):

  • Plan: Determine the Final Assay Concentration (FAC). Example: 10 µM.

  • Intermediate Dilution: Prepare a 1000x or 500x concentrate in media immediately before use, or use a serial dilution in DMSO first.

Recommended Workflow (Serial Dilution in DMSO): To maintain solubility, perform serial dilutions in DMSO first, then transfer to media. This keeps the DMSO % constant across all doses.

Table 1: Dilution Scheme for Dose-Response (Target: 0.1% DMSO Final)

StepSource SolutionSource Vol (µL)Diluent (DMSO)[Conc] in DMSODilution Factor (into Media)Final Assay Conc
1 Master Stock--10 mM 1:100010 µM
2 Step 11009001 mM 1:10001 µM
3 Step 2100900100 µM 1:1000100 nM
4 Step 310090010 µM 1:100010 nM

Execution:

  • Prepare the DMSO dilution series in a PCR plate or strip tubes.

  • Add 1 µL of each DMSO dilution to 1 mL of pre-warmed culture media.

  • Vortex media immediately to disperse the solvent cloud.

  • Apply to cells within 15 minutes.

Visual Workflow (DOT Diagram)

StockPrep Powder Powder (MW 218.28) Weigh Weigh ~11 mg Powder->Weigh DMSO Add DMSO (Target 50 mM) Weigh->DMSO Vortex Vortex/Warm (Clear Solution) DMSO->Vortex Aliquot Aliquot & Store (-20°C, Dark) Vortex->Aliquot Dilution Serial Dilution (in DMSO) Aliquot->Dilution Thaw Media Add to Media (1:1000 Dilution) Dilution->Media 1 µL into 1 mL Cells Treat Cells (0.1% DMSO Final) Media->Cells Immediate Mix

Caption: Workflow for preparing and applying N-(5-methyl-1,3-thiazol-2-yl)benzamide, minimizing precipitation risks.

Troubleshooting & FAQs

Q: The solution turned cloudy when I added it to the media.

  • Cause: Localized high concentration caused precipitation.

  • Fix: Vortex the media while adding the drug stock dropwise. Do not add the stock to the side of the dish; add it directly to the liquid center. Ensure media is pre-warmed to 37°C.

Q: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but ethanol evaporates faster, potentially altering stock concentration over time. Ethanol is also more cytotoxic to certain sensitive primary cells than DMSO.

Q: What is the biological stability?

  • Context: Thiazole-benzamides are generally stable in neutral media (pH 7.4) for 24–48 hours. However, for long-term incubations (>48h), replace the media with fresh compound daily to prevent hydrolysis or metabolic degradation [1].

References

  • PubChem. N-(5-methyl-1,3-thiazol-2-yl)benzamide (CID 2673074) - Chemical and Physical Properties.[6] National Library of Medicine. Available at: [Link]

  • Madjroh, N. et al. (2023).[7] Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).[7] Biochemical Pharmacology.[7] Available at: [Link]

Sources

Application

microwave-assisted synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide

An Application Guide and Protocol for the Rapid Synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide utilizing Microwave-Assisted Organic Synthesis (MAOS) Introduction: Accelerating Amide Synthesis in Drug Discovery The N...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Rapid Synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide utilizing Microwave-Assisted Organic Synthesis (MAOS)

Introduction: Accelerating Amide Synthesis in Drug Discovery

The N-(1,3-thiazol-2-yl)amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The synthesis of these amide bonds, traditionally achieved through conventional heating methods, can be time-consuming and often results in lower yields and undesired byproducts. This application note presents an optimized, high-speed protocol for the synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide by leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a green and efficient technology that dramatically reduces reaction times, improves yields, and enhances product purity by utilizing direct, controlled heating of the reaction mixture.[1][2][3] This guide provides researchers, chemists, and drug development professionals with the scientific principles, a detailed experimental protocol, and workflow optimizations for this important transformation.

Scientific Principles and Rationale

The Reaction: Nucleophilic Acyl Substitution

The formation of N-(5-methyl-1,3-thiazol-2-yl)benzamide is a classic nucleophilic acyl substitution reaction. In this protocol, the nucleophilic amino group of 2-amino-5-methylthiazole attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The Advantage of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, which is often slow and creates thermal gradients within the reaction vessel. Microwave synthesis, however, delivers energy directly to polar molecules in the mixture, resulting in rapid and uniform heating.[1][2] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvent in this protocol, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid internal heating.[4]

  • Ionic Conduction: If ionic species are present, they will move back and forth through the solution in response to the oscillating field, generating heat through collisions.[3]

This direct energy transfer accelerates reaction rates significantly, often reducing multi-hour reflux procedures to mere minutes.[4][5] The result is not only faster synthesis but often cleaner reactions with higher yields and purity, aligning with the principles of green chemistry by reducing energy consumption and waste.[1][3][5]

Reaction Mechanism: Acylation of 2-Amino-5-methylthiazole

The diagram below illustrates the nucleophilic attack of the amine on the benzoyl chloride, followed by elimination of the chloride leaving group to form the final amide product.

G R1 2-Amino-5-methylthiazole (Nucleophile) TS1 Tetrahedral Intermediate R1->TS1 Nucleophilic Attack R2 Benzoyl Chloride (Electrophile) R2->TS1 Base Pyridine (Base) Byproduct Pyridinium Hydrochloride Base->Byproduct Neutralizes HCl Product N-(5-methyl-1,3-thiazol-2-yl)benzamide TS1->Product Elimination of Cl-

Caption: Mechanism of amide formation.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. Users should ensure their equipment is properly maintained and operated according to the manufacturer's guidelines.

Materials and Equipment
  • Reagents:

    • 2-Amino-5-methylthiazole (FW: 114.17 g/mol )

    • Benzoyl chloride (FW: 140.57 g/mol )

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)

    • Rotary evaporator

    • Analytical balance

    • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure: Step-by-Step Synthesis
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-methylthiazole (1.0 mmol, 114.2 mg).

  • Solvent Addition: Dissolve the starting material in 3 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 mmol, 97 µL) to the solution.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 mmol, 128 µL) to the stirred solution.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity and irradiate according to the parameters in the table below.

ParameterValueRationale
Temperature 100 °CProvides sufficient energy to overcome the activation barrier rapidly.
Microwave Power 150 W (Dynamic)Power is adjusted automatically to maintain the target temperature.
Hold Time 10 minutesSignificantly shorter than conventional methods, which can take several hours.[6][7]
Ramp Time 2 minutesEnsures a smooth and controlled heating process.
Stirring HighEnsures homogeneous heating and mixing of reagents.
  • Cooling: After irradiation, allow the vial to cool to room temperature (typically via a jet of compressed air in the synthesizer).

  • Work-up - Quenching: Carefully uncap the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated NaHCO₃ solution to quench the reaction and neutralize excess acid.

  • Work-up - Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield the pure N-(5-methyl-1,3-thiazol-2-yl)benzamide as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Illustrative Data Summary

The following table presents typical results obtained using the microwave-assisted protocol compared to a conventional heating method.

MethodReaction TimeTemperatureYieldPurity (by HPLC)
Microwave 10 minutes100 °C>92%>98%
Conventional 6-8 hoursReflux (~40 °C)65-75%~95%

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to analysis.

Sources

Method

formulation of N-(5-methyl-1,3-thiazol-2-yl)benzamide for in vivo animal studies

Application Note: Formulation Strategies for N-(5-methyl-1,3-thiazol-2-yl)benzamide in Preclinical Animal Models Executive Summary & Compound Profile N-(5-methyl-1,3-thiazol-2-yl)benzamide is a representative small molec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for N-(5-methyl-1,3-thiazol-2-yl)benzamide in Preclinical Animal Models

Executive Summary & Compound Profile

N-(5-methyl-1,3-thiazol-2-yl)benzamide is a representative small molecule scaffold often utilized in medicinal chemistry for glucokinase activation (GKA), antimicrobial research, and kinase inhibition.[1][2][3] Its physicochemical profile is characterized by moderate lipophilicity and poor aqueous solubility, classifying it typically as a BCS Class II compound (Low Solubility, High Permeability).[1][2][3]

Successful in vivo data generation requires a formulation strategy that overcomes the "solubility-limited absorption" barrier without compromising animal welfare or introducing vehicle-driven artifacts.[1][2][3]

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Formulation
Molecular Weight 218.28 g/mol Small molecule; rapid permeation expected if solubilized.[1][2][3]
LogP 2.3 – 2.5Lipophilic.[1][2] Will partition into tissues well but resists water solvation.[1][2]
pKa (Thiazole N) ~2.5 – 3.0Weakly basic.[1][2][3] Solubility increases only at very low pH (< 2), which is incompatible with standard in vivo dosing.[1][2][3]
Aqueous Solubility < 10 µg/mL (Neutral pH)Critical Constraint. Requires co-solvents, surfactants, or complexing agents.[1][2][3]

Vehicle Selection Decision Matrix

The choice of vehicle depends strictly on the study intent (PK vs. Efficacy) and the route of administration.

VehicleSelection Start Study Objective Route Route of Admin Start->Route IV Intravenous (IV) (Absolute Bioavailability) Route->IV PK / IV Bolus PO Oral (PO) (Efficacy/Tox) Route->PO Efficacy / Chronic Sol_IV Protocol A: Co-Solvent System (DMSO/PEG/Saline) IV->Sol_IV Must be Solution Sol_PO_Susp Protocol B: Standard Suspension (MC/Tween 80) PO->Sol_PO_Susp Standard Exposure Sol_PO_Sol Protocol C: Bio-Enhanced Solution (HP-β-CD) PO->Sol_PO_Sol Max Absorption Needed

Figure 1: Decision tree for selecting the appropriate formulation based on experimental endpoints.

Detailed Formulation Protocols

Protocol A: Intravenous (IV) Solution (High Solubility)

Target Concentration: 1 – 5 mg/mL Use Case:[1][2][3] Single-dose PK studies to determine clearance and volume of distribution.[1][2]

Rationale: The thiazole nitrogen is too weakly basic to form stable salts at physiological pH.[1][2] Therefore, a co-solvent strategy utilizing dielectric constant adjustment (PEG400) and wetting (DMSO) is required.

Composition:

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Co-solvent)[1][2][3]

  • 55% Saline (0.9% NaCl) or Water for Injection (Diluent)[1][2][3]

Procedure:

  • Weigh the required amount of N-(5-methyl-1,3-thiazol-2-yl)benzamide.[1][2][3]

  • Add 100% of the calculated DMSO volume . Vortex/sonicate until completely dissolved (clear yellow/colorless solution). Do not proceed until clear.

  • Add 100% of the calculated PEG 400 volume . Vortex to mix. The solution may warm slightly.

  • Slowly add the Saline while vortexing.

    • Critical Step: Add saline dropwise.[1][2] If precipitation occurs (cloudiness), stop and sonicate. If it remains cloudy, the concentration is too high for this vehicle.

  • Filter sterilize using a 0.22 µm PVDF or PES syringe filter .[1][2] (Do not use Nylon as it may bind the drug).

Dosing Limit:

  • Mouse: Max 5 mL/kg (slow bolus).[1][2][3]

  • Rat: Max 5 mL/kg (slow bolus).[1][2][3]

Protocol B: Oral (PO) Suspension (Standard Efficacy)

Target Concentration: 10 – 100 mg/mL Use Case:[1][2][3] Multi-day efficacy studies, toxicology, high-dose exposure.[1][2][3]

Rationale: For chronic dosing, high organic solvent loads (like Protocol A) are toxic.[1][2] A suspension allows high drug loading.[1][2] The methylcellulose (MC) increases viscosity to prevent settling, while Tween 80 wets the hydrophobic particle surface.[3]

Composition:

  • 0.5% (w/v) Methylcellulose (400 cP) [1][2]

  • 0.1% - 0.5% (w/v) Tween 80 [1][2][3]

  • 99% Aqueous base [1][2][3]

Procedure:

  • Vehicle Prep: Heat ~40% of the required water to 80°C. Add Methylcellulose powder slowly while stirring to disperse. Add the remaining cold water and stir at 4°C overnight to hydrate (clear viscous liquid). Add Tween 80 and mix.

  • Drug Prep: Weigh the compound into a mortar.

  • Wetting: Add the vehicle dropwise to the mortar. Triturate (grind) vigorously with a pestle to break up aggregates and wet the powder.[3] This is the "levigation" step.

  • Dilution: Once a smooth paste is formed, gradually add the rest of the vehicle.

  • Homogenization: Transfer to a vial and vortex. If particles are visible, use a probe sonicator (20% amplitude, 30 sec pulses) to reduce particle size.[3]

QC Check: The suspension must be re-suspended easily by shaking before every dose.

Protocol C: Advanced Bio-Enhanced Oral Solution

Target Concentration: 1 – 10 mg/mL Use Case:[1][2] When the suspension (Protocol B)[3] yields low bioavailability due to poor dissolution rate.[1][2]

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic benzamide/thiazole core, shielding it from water and effectively "dissolving" it without organic solvents.[1][2]

Composition:

  • 20% (w/v) HP-β-CD in Water (pH adjusted to 4.0 - 6.0 if necessary)

Procedure:

  • Dissolve HP-β-CD in water to create a clear 20% solution.[1][2][3]

  • Add the compound to the cyclodextrin solution.

  • Complexation: This process is slow. Place the vial on a shaker or rotating wheel at room temperature for 24 to 48 hours .

  • Check for clarity.[1][2] If undissolved solid remains, filter through a 0.45 µm filter.[2] The filtrate is the dosable solution.

  • Quantification: You MUST analyze the filtrate by HPLC to determine the actual concentration, as it may be lower than the added amount.

Visualization of Formulation Workflow

FormulationWorkflow cluster_Sol Solution Prep (IV) cluster_Susp Suspension Prep (PO) RawMaterial Raw Compound (Crystalline Solid) Weigh Weighing & Micronization RawMaterial->Weigh DMSO Dissolve in DMSO Weigh->DMSO Protocol A Levigate Levigate with Vehicle (MC/Tween) Weigh->Levigate Protocol B PEG Add PEG400 DMSO->PEG Saline Add Saline (Dropwise) PEG->Saline Filter 0.22 µm Filtration Saline->Filter Sonicate Probe Sonication (Particle Size Reduction) Levigate->Sonicate Resuspend Vortex before Dosing Sonicate->Resuspend

Figure 2: Step-by-step workflow for preparing Solution (IV) vs. Suspension (PO) formulations.

Quality Control & Stability

Before administering to animals, the formulation must be verified.

TestMethodAcceptance Criteria
Visual Inspection Naked eye against black/white backgroundSolution: Clear, no particulates.[1][2][3] Suspension: Uniformly cloudy, no large clumps.[1][2]
Concentration Verification HPLC-UV (254 nm)± 10% of target concentration.
Precipitation Potential Dilution Test (1:10 in warm PBS)IV Only: No immediate precipitation upon dilution (simulates blood stream entry).[1][2][3]
Stability Store at RT for 4 hoursNo color change or precipitation.[1][2]

HPLC Method (Reference):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1][2][3]

  • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

  • Detection: UV 254 nm or 280 nm (Benzamide absorption).[1][2][3]

References

  • Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods. Link

  • Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research. Link

  • PubChem Compound Summary. (2023). N-(5-methyl-1,3-thiazol-2-yl)benzamide (CID 2673074).[1][2][3] National Center for Biotechnology Information.[1][2] Link[2]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for formulation of Class II compounds).

Sources

Application

Technical Guide: Handling, Storage, and Reconstitution of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Executive Summary N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2) is a bioactive benzamide derivative featuring a 5-methylthiazole moiety.[1][2] Frequently utilized as a scaffold in medicinal chemistry for anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2) is a bioactive benzamide derivative featuring a 5-methylthiazole moiety.[1][2] Frequently utilized as a scaffold in medicinal chemistry for antimicrobial, antiparasitic, and anticancer research, this compound requires specific handling protocols to maintain structural integrity.

While the solid powder is relatively stable, solutions in DMSO are prone to oxidative degradation and dimerization over time. This guide outlines a rigorous, field-proven workflow to prevent experimental variability caused by compound degradation.

Compound Profile & Physicochemical Properties[2][4][5][6][7][8][9][10]

PropertyValue / DescriptionNotes
Chemical Name N-(5-methyl-1,3-thiazol-2-yl)benzamide
CAS Number 941016-12-2
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Appearance White to off-white crystalline powder
LogP (Predicted) ~2.5Lipophilic; poor water solubility.
Solubility DMSO (>10 mg/mL), Ethanol, DMFInsoluble in water without co-solvents.
Core Risks Acute Toxicity (Oral), IrritantGHS Category 5 (Warning).

Handling & Safety Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 dust mask required during weighing; use a fume hood for quantities >100 mg to prevent inhalation of fine particulates.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended when handling stock solutions in DMSO, as DMSO enhances skin permeability of dissolved toxins.

  • Ocular: ANSI Z87.1 compliant safety goggles.

Weighing & Static Control

Thiazole-based powders are often electrostatic.

  • Environment: Use an ionizing blower or anti-static gun if the powder "flies" during spatula transfer.

  • Vessels: Weigh into glass vials (amber preferred) rather than plastic weigh boats to minimize static charge and plasticizer leaching.

  • Containment: Always weigh inside a chemical fume hood.

Storage Protocols

Solid State Storage (Powder)
  • Temperature: -20°C is optimal; +4°C is acceptable for short-term (<1 month).

  • Atmosphere: Hygroscopic potential is low but present. Store under desiccated conditions (silica gel pack in secondary container).

  • Light: Protect from light. Thiazole rings can undergo photo-oxidation. Use amber vials or wrap clear vials in aluminum foil.

Solution Storage (Critical)

WARNING: Research indicates that 2-aminothiazole derivatives can undergo chemical decomposition (dimerization/oxidation) in DMSO at room temperature [1].

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid water-containing solvents for storage.

  • Temperature: Store stock solutions at -80°C for long-term stability (>1 week). Store at -20°C for up to 1 week.

  • Freeze-Thaw: Limit to maximum 3 cycles . Repeated freeze-thaw cycles introduce moisture condensation, accelerating hydrolysis of the amide bond.

Solubilization & Reconstitution Workflow

This protocol ensures maximum solubility while mitigating the risk of precipitation during biological assays.

Workflow Diagram

G Start Solid Powder (-20°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Solvent Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent Weigh Vortex Vortex & Sonicate (5-10 mins, <40°C) Solvent->Vortex QC Visual Inspection (Clear Solution?) Vortex->QC QC->Vortex No (Precipitate) Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Freeze Flash Freeze Store at -80°C Aliquot->Freeze

Caption: Optimized reconstitution workflow to minimize moisture introduction and ensure homogeneity.

Step-by-Step Reconstitution Protocol
  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (~30 mins) before opening. This prevents atmospheric moisture from condensing on the cold cold powder.

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock .

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight (218.28)] / Concentration (M)

  • Dissolution:

    • Add high-grade anhydrous DMSO (≥99.9%).

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath for 5 minutes. Note: Ensure bath water does not heat above 40°C.

  • Aliquot: Immediately divide the master stock into single-use aliquots (e.g., 20–50 µL) in PCR tubes or amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath and transfer to -80°C.

Experimental Application Notes

Aqueous Dilution (For Cell/Enzyme Assays)

The compound is hydrophobic (LogP ~2.5). Direct dilution into water may cause precipitation.

  • Intermediate Step: Dilute the DMSO stock 1:10 into the assay buffer or media while vortexing.

  • Final Concentration: Ensure final DMSO concentration is <1% (or <0.1% for sensitive cell lines) to avoid solvent toxicity.

  • Stability in Media: Prepare working solutions immediately before use . Do not store diluted aqueous solutions.

Quality Control (QC)

If experimental results become erratic, verify compound integrity:

  • LC-MS Check: Look for the parent peak (m/z 219 [M+H]⁺).

  • Degradation Markers: Watch for hydrolysis products (Benzolic acid + 2-amino-5-methylthiazole) or dimers (m/z >400).

References

  • PubChem. N-(5-methyl-1,3-thiazol-2-yl)benzamide (CID 2673074).[1] National Library of Medicine. Available at: [Link]

  • Ellman, J. A., et al. Stability of 2-aminothiazole derivatives in DMSO.[3] (General reference on aminothiazole scaffold instability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Welcome to the Technical Support Center. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide via amidation is a fundamental transformation, as the 2-aminothiazole motif is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide via amidation is a fundamental transformation, as the 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and antimicrobial agents[1]. However, researchers routinely encounter low yields, stalled reactions, and complex impurity profiles during this specific coupling.

This guide is designed by application scientists to troubleshoot these exact bottlenecks. We do not just provide protocols; we explain the mechanistic causality behind them so you can adapt these principles to your specific laboratory conditions.

Diagnostic Workflow

Before adjusting your protocol, use the logical workflow below to diagnose the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield of N-(5-methyl-1,3-thiazol-2-yl)benzamide Check1 Are there multiple spots on TLC? Start->Check1 Yes1 Yes: Suspect Bis-acylation or Hydrolysis Check1->Yes1 Yes No1 No: Suspect Poor Nucleophilicity Check1->No1 No FixBis Optimize Stoichiometry & Lower Temperature Yes1->FixBis FixNuc Change Coupling Agent (e.g., POCl3/Pyridine) No1->FixNuc

Diagnostic workflow for troubleshooting low yields in 2-aminothiazole acylation.

FAQ & Troubleshooting Guide
Section 1: The Nucleophilicity Challenge

Q: Why is the coupling of 5-methyl-1,3-thiazol-2-amine with benzoic acid so sluggish compared to aliphatic amines?

A: The core issue lies in the intrinsic electronic properties of the 2-aminothiazole ring. The nitrogen atom of the exocyclic amino group is weakly nucleophilic because its lone pair is highly delocalized into the electron-withdrawing thiazole ring[2]. This resonance stabilization significantly reduces the amine's ability to attack the electrophilic carbonyl carbon of your acylating agent.

To overcome this high activation energy barrier, standard peptide coupling conditions are usually insufficient. You must either highly activate the electrophile (using acyl chlorides) or employ a strong nucleophilic catalyst[2].

Section 2: Coupling Reagents & Methodology

Q: I am using standard EDC/HOBt coupling with benzoic acid. My yields are below 40%. What should I change?

A: Standard uronium (e.g., HBTU) or carbodiimide (e.g., EDC/HOBt) coupling conditions often fail or provide poor yields (27–40%) when applied to weakly nucleophilic heteroaromatic amines like 2-aminothiazoles[2]. Literature demonstrates that converting the benzoic acid to an acid chloride in situ (e.g., using POCl₃ in pyridine) or using highly reactive coupling additives like Oxyma drastically improves conversions[3].

Quantitative Comparison of Coupling Conditions for 2-Aminothiazoles:

Coupling MethodElectrophile SourceBase / AdditiveTypical Yield RangeMechanistic Notes & Observations
EDC / HOBt Benzoic AcidDIPEA27% - 40%Sluggish reaction; unreacted starting material remains[2].
HBTU Benzoic AcidDIPEA< 30%Often fails entirely for weakly nucleophilic heteroaromatics[2].
HATU Benzoic AcidDIPEA40% - 60%Better leaving group (HOAt); requires elevated temps (55 °C)[3].
POCl₃ Benzoic AcidPyridine70% - 93%Excellent for unreactive amines; generates acid chloride in situ[2].
Benzoyl Chloride Acid ChloridePyridine80% - 95%Most reliable method; highly electrophilic and self-catalyzing.
Section 3: Side Reactions & Selectivity

Q: My LC-MS shows a major impurity with a mass of [M+H]+ + 104 Da. What is this, and how do I prevent it?

A: This mass indicates the formation of a bis-acylated (di-acylated) byproduct—an imide where two benzoyl groups have attached to the exocyclic nitrogen. The NH of the newly formed mono-acylated product (N-(5-methyl-1,3-thiazol-2-yl)benzamide) is surprisingly acidic[4]. In the presence of excess base and acylating agent, it easily deprotonates and undergoes a second acylation. Direct acylation of free 2-aminothiazoles frequently gives low yields of mixed products due to this exact phenomenon[4].

Solutions to prevent bis-acylation:

  • Strict Stoichiometry: Limit the benzoyl chloride to exactly 1.05 equivalents.

  • Temperature Control: Add the acylating agent strictly at 0 °C.

  • Order of Addition: Never add the amine to a solution of excess acid chloride. Always add the acid chloride dropwise to the amine/base mixture to prevent localized excesses of the electrophile.

Mechanism A Benzoyl Chloride C Acylpyridinium Intermediate (Highly Electrophilic) A->C B Pyridine (Nucleophilic Catalyst) B->C E N-(5-methyl-1,3-thiazol-2-yl)benzamide (Target Product) C->E D 5-methyl-1,3-thiazol-2-amine (Weak Nucleophile) D->E

Logical mechanism of pyridine-catalyzed acylation overcoming poor amine nucleophilicity.

Self-Validating Experimental Protocol

Q: Can you provide a reliable, step-by-step protocol for synthesizing N-(5-methyl-1,3-thiazol-2-yl)benzamide?

A: Yes. The following protocol utilizes the acid chloride method with pyridine. Pyridine acts as both the acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the sluggish 2-aminothiazole to react.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: Moisture hydrolyzes benzoyl chloride into unreactive benzoic acid.

  • Dissolution: Dissolve 5-methyl-1,3-thiazol-2-amine (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL).

  • Base Addition: Add anhydrous pyridine (2.5 mmol) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve benzoyl chloride (1.05 mmol) in anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction flask over 10–15 minutes. Causality: Dropwise addition at 0 °C ensures the electrophile is consumed as soon as it hits the mixture, preventing the localized excess that leads to bis-acylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 1:1) until the starting amine is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 10 minutes to destroy any unreacted benzoyl chloride.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine (10 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure N-(5-methyl-1,3-thiazol-2-yl)benzamide.

References
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances.[Link]

  • Synthesis of analogues of dasatinib. Asian Journal of Chemistry.[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives (Bis-acylation mechanisms). RSC Advances.[Link]

  • (α-Aminoacyl)amino-Substituted Heterocycles and Related Compounds. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Welcome to the technical support center for N-(5-methyl-1,3-thiazol-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(5-methyl-1,3-thiazol-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule with a calculated XLogP3 of 2.5, N-(5-methyl-1,3-thiazol-2-yl)benzamide is inherently lipophilic, which often leads to poor solubility in aqueous buffers—a critical hurdle for a wide range of biological assays and preclinical studies.[1]

This document provides a logically structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, moving from fundamental adjustments to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized into three tiers, starting with the most common and simplest-to-address issues and progressing to more complex formulation challenges.

Tier 1: Foundational Issues & Basic Adjustments

Question 1: My N-(5-methyl-1,3-thiazol-2-yl)benzamide powder won't dissolve directly in my aqueous buffer. What is the standard first step?

Answer: Directly dissolving a hydrophobic compound like N-(5-methyl-1,3-thiazol-2-yl)benzamide in an aqueous buffer is rarely successful due to its high lipophilicity. The standard and essential first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

  • Causality: Organic solvents can disrupt the intermolecular forces in the compound's solid-state lattice and solvate the hydrophobic molecule effectively. This concentrated stock can then be serially diluted into the final aqueous buffer for your experiment. The most common choice for initial testing is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power and miscibility with water.

Question 2: My compound dissolves perfectly in DMSO, but it immediately precipitates or turns cloudy when I dilute it into my aqueous buffer. What is happening and how can I prevent it?

Answer: This phenomenon is known as "crashing out" and occurs when the compound rapidly moves from a good organic solvent to a poor aqueous solvent. The aqueous buffer cannot maintain the solubility of the compound at the target concentration, causing it to precipitate.

Here is a systematic workflow to address this common issue:

G start Precipitation Occurs (Compound 'Crashes Out') step1 Step 1: Lower Final Concentration start->step1 outcome1 Issue Resolved? step1->outcome1 step2 Step 2: Employ Co-Solvents outcome2 Issue Resolved? step2->outcome2 step3 Step 3: Optimize Dilution Method outcome3 Issue Resolved? step3->outcome3 step4 Step 4: Check & Adjust pH outcome4 Issue Resolved? step4->outcome4 outcome1->step2 No end_success Proceed with Experiment outcome1->end_success Yes outcome2->step3 No outcome2->end_success Yes outcome3->step4 No outcome3->end_success Yes outcome4->end_success Yes end_fail Proceed to Tier 2 Strategies outcome4->end_fail No

Caption: Tier 1 Troubleshooting Workflow for Precipitation.

  • Troubleshooting Steps:

    • Lower the Final Concentration: You may be exceeding the compound's kinetic solubility limit in the final buffer/co-solvent mixture. Attempt the experiment at a lower concentration.

    • Employ Co-solvents: While your stock is in an organic solvent (e.g., DMSO), keeping a small percentage of that or another co-solvent in the final aqueous buffer can increase the solvent's capacity to hold the drug.[2][3][4] Be mindful that the final co-solvent concentration should not interfere with your downstream assay (typically <1% for DMSO in cell-based assays).

    • Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.[2] This gradual change in solvent polarity can prevent rapid precipitation.

    • Check & Adjust pH: The solubility of compounds with ionizable groups is often highly pH-dependent.[5]

Question 3: How does pH influence the solubility of N-(5-methyl-1,3-thiazol-2-yl)benzamide, and how can I use this to my advantage?

Answer: The structure of N-(5-methyl-1,3-thiazol-2-yl)benzamide contains a weakly basic thiazole ring and an amide linkage, which can be protonated or deprotonated depending on the pH.[2][4] Ionizable compounds are generally more soluble in water when they are in their charged (ionized) state.[6] Therefore, adjusting the pH of your buffer away from the compound's isoelectric point can significantly increase its solubility.

  • Causality: In its ionized form, the molecule has a net charge, which leads to stronger, more favorable interactions with polar water molecules, thereby increasing solubility. For a weakly basic compound like this one, lowering the pH (making the buffer more acidic) will protonate the thiazole nitrogen, creating a positive charge and likely increasing solubility.[2]

  • Actionable Protocol: A pH-solubility screen is a crucial first experiment. See Appendix 1 for a detailed protocol.

Tier 2: Intermediate Formulation Strategies

If the basic adjustments in Tier 1 are insufficient, the next step is to incorporate solubilizing excipients into your formulation.

Question 4: Co-solvents and pH adjustments are not enough. How can surfactants help, and which ones should I use?

Answer: Surfactants are amphiphilic molecules that can dramatically increase the solubility of hydrophobic drugs through a process called micellar solubilization.[7][8]

  • Mechanism of Action: Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble N-(5-methyl-1,3-thiazol-2-yl)benzamide partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain stably dispersed in the aqueous buffer.[9][10][11]

Caption: Drug Encapsulation within a Surfactant Micelle.

  • Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred due to their lower potential for toxicity and interference in biological assays.

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Cremophor® EL

Question 5: I've heard about cyclodextrins for solubility enhancement. How do they work and are they suitable for my compound?

Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, capable of encapsulating "guest" molecules like your compound. They are a highly effective and widely used strategy for improving the solubility of poorly soluble drugs.[12][13][14][15]

  • Mechanism of Action: Cyclodextrins have a unique structure resembling a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior. The hydrophobic N-(5-methyl-1,3-thiazol-2-yl)benzamide molecule can fit into the non-polar cavity, forming a water-soluble "inclusion complex". This complex effectively masks the drug's hydrophobicity from the surrounding water, dramatically increasing its apparent solubility.[12][16][17]

Cyclodextrin TypeCavity SizeKey Features & Applications
α-Cyclodextrin (α-CD) SmallSuitable for small, linear molecules.
β-Cyclodextrin (β-CD) MediumCommon choice, but has lower aqueous solubility itself.
γ-Cyclodextrin (γ-CD) LargeUsed for larger guest molecules.
Hydroxypropyl-β-CD (HP-β-CD) MediumHighly recommended for initial screening. High aqueous solubility and low toxicity.
Sulfobutylether-β-CD (SBE-β-CD) MediumHigh aqueous solubility; often used in parenteral formulations.
  • Actionable Protocol: Preparing an inclusion complex is a straightforward process. See Appendix 2 for a detailed protocol.

Tier 3: Advanced Formulation for Drug Development

When high drug concentrations are required or when developing a compound for in vivo studies, more advanced formulation strategies may be necessary.

Question 6: I need to achieve a much higher concentration for my experiments, and simple excipients are not sufficient. What is an Amorphous Solid Dispersion (ASD)?

Answer: An Amorphous Solid Dispersion (ASD) is an advanced formulation where the drug is dispersed at a molecular level within a hydrophilic polymer matrix in a non-crystalline, or amorphous, state.[18][19] This is one of the most powerful techniques to enhance the solubility and dissolution rate of poorly soluble drugs.[20][21][22]

  • Causality (Thermodynamics): Crystalline materials are in a low-energy, highly ordered state. To dissolve, significant energy is required to break this crystal lattice. Amorphous materials lack this long-range order and exist in a higher energy state.[20] Consequently, much less energy is needed for the solvent to solvate the molecules, leading to a higher apparent solubility and a faster dissolution rate. The polymer serves to stabilize the drug in this high-energy amorphous state, preventing it from recrystallizing.[18]

G cluster_crystalline Crystalline Form (Low Energy) cluster_asd Amorphous Solid Dispersion (High Energy) c1 c2 c4 c3 c5 c6 c7 c8 c9 d1 d2 d3 d4 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 cluster_crystalline cluster_crystalline water Aqueous Buffer cluster_crystalline->water High Energy Barrier (Slow Dissolution) cluster_asd cluster_asd cluster_asd->water Low Energy Barrier (Fast Dissolution)

Caption: Crystalline vs. Amorphous Solid Dispersion Dissolution.

  • Common ASD Polymers: Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) are frequently used polymers.

  • Actionable Protocol: While techniques like hot-melt extrusion and spray drying are common in industry, a simple ASD can be prepared in the lab using a solvent evaporation method. See Appendix 3 .

Appendices: Standard Operating Protocols
Appendix 1: Protocol for pH-Solubility Screening
  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(5-methyl-1,3-thiazol-2-yl)benzamide in 100% DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 9). Universal buffers or a series of citrate/phosphate/borate buffers can be used. Verify the final pH of each buffer.

  • Sample Preparation: In separate microcentrifuge tubes, add a small aliquot of the DMSO stock solution to each buffer to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Equilibration: Cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant from each tube. Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to identify the pH of maximum solubility.

Appendix 2: Protocol for Cyclodextrin Inclusion Complex Preparation (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a good starting point). Calculate the mass of N-(5-methyl-1,3-thiazol-2-yl)benzamide and the chosen cyclodextrin (e.g., HP-β-CD) required.[2]

  • Mixing: Place the calculated amount of cyclodextrin into a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Drug Addition: Slowly add the drug powder to the paste while continuously triturating (grinding) with the pestle.

  • Kneading: Continue kneading the mixture for 30-60 minutes. The mixture should maintain a paste-like consistency. Add small amounts of the solvent mixture if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated. Alternatively, a vacuum oven can be used.[2]

  • Final Product: Scrape the dried powder. This is the inclusion complex, which can now be tested for its improved aqueous solubility.

Appendix 3: Protocol for Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a suitable polymer (e.g., PVP K30) and a drug-to-polymer ratio (e.g., 1:3 w/w).

  • Dissolution: Select a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol or acetone). Dissolve the calculated amounts of N-(5-methyl-1,3-thiazol-2-yl)benzamide and the polymer in this solvent to form a clear solution.

  • Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. This rapid removal of the solvent prevents the drug molecules from arranging into a crystalline lattice.

  • Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.

  • Final Product: Scrape the solid material from the flask. The resulting powder is the amorphous solid dispersion. Its amorphous nature should ideally be confirmed using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[22]

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem. (n.d.). BenchChem.
  • Popescu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. (2017). American Pharmaceutical Review.
  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • Pawar, P., & Vavia, P. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Bhokare, A., & Kadam, V. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research.
  • Mocanu, A. M., et al. (2025).
  • Gali, A. D., et al. (2026).
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Williams, H. D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key.
  • N-(5-methyl-1,3-thiazol-2-yl)benzamide | C11H10N2OS | CID 2673074. (n.d.). PubChem.
  • Baghel, S., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Zhang, J., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design.
  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide | C17H22N4O3S2 | CID 2519269. (n.d.). PubChem.
  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds - Benchchem. (n.d.). BenchChem.
  • N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. (n.d.). BenchChem.
  • Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening - Benchchem. (n.d.). BenchChem.
  • Amorphous solid dispersion (ASD). (2025). Seppic.
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2025).
  • Al-Azzam, S., et al. (2019).
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2022). New Journal of Chemistry.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. (n.d.).
  • 5-(dimethylsulfamoyl)-n-(5-methyl-1,3-thiazol-2-yl). (n.d.). PubChemLite.
  • Compound 2,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide. (n.d.). Chemdiv.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Kuentz, M. (2022).
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology.
  • Solubility D
  • N-(1,3-Thiazol-2-yl)benzamide. (2009).
  • Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. (n.d.). Taylor & Francis.
  • Is there a relationship between solubility of material and its PH level?. (2017).
  • 3-methyl-n-(5-methyl-1,3-thiazol-2-yl)benzamide. (n.d.). MilliporeSigma.
  • Benzamide. (n.d.). Wikipedia.
  • Control pH During Method Development for Better Chrom
  • Intrinsic Solubility of Ionizable Compounds
  • Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (2021).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.

Sources

Troubleshooting

optimizing reaction time and temperature for thiazole benzamide formation

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult transformations in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult transformations in medicinal chemistry: the amide coupling of 2-aminothiazoles with benzoic acid derivatives.

Due to the unique electronic properties of the thiazole ring, standard peptide coupling protocols often fail. This guide bypasses rigid templates to provide you with causal explanations, optimized thermodynamic parameters, and self-validating experimental workflows to ensure your synthesis succeeds.

Workflow Visualization: Coupling Strategy Decision Logic

Before adjusting temperature and time, you must select the correct kinetic pathway based on your substrate's steric profile.

G Start Substrate Evaluation: Thiazole + Benzoic Acid Decision Is the benzoic acid sterically hindered? Start->Decision PathHATU Standard / Base-Sensitive Use HATU or DCC/Oxyma Decision->PathHATU No PathCOCl Sterically Hindered Use Benzoyl Chloride Decision->PathCOCl Yes CondHATU Temp: 40-60 °C Time: 16-24 h PathHATU->CondHATU CondCOCl Temp: 0 °C to RT Time: 1-4 h PathCOCl->CondCOCl

Caption: Decision logic for thiazole benzamide coupling conditions.

Troubleshooting FAQs: Causality & Optimization

Q1: Why is my standard EDC/HOBt coupling yielding unreacted 2-aminothiazole at room temperature? The Causality: The exocyclic amino group on a 2-aminothiazole is significantly less nucleophilic than a standard aliphatic or aryl amine. This is caused by the electron-withdrawing nature of the thiazole ring and the resonance delocalization of the nitrogen lone pair into the heteroaromatic system. At 20 °C, standard carbodiimide reagents (EDC/HOBt) fail to overcome this high activation energy barrier, frequently resulting in 0% conversion [1]. The Fix: Switch to a highly reactive uronium-based coupling reagent like HATU, or a specialized additive like Oxyma, and elevate the reaction temperature.

Q2: How do I balance temperature and time when using HATU? The Causality: While HATU generates a highly reactive HOAt-active ester, this intermediate is susceptible to hydrolysis or thermal degradation if left unreacted. Because the 2-aminothiazole attacks slowly, the reaction requires sustained thermal energy without destroying the intermediate. The Fix: Heating the reaction to 40–60 °C is the critical optimization window. At room temperature, HATU yields often stall below 45%. Elevating the temperature to 45 °C and allowing a reaction time of 16–24 hours pushes the conversion above 90% [1]. For highly recalcitrant substrates, DCC/Oxyma at 55–60 °C for 4–5 hours has proven exceptionally effective [2].

Q3: I am seeing multiple spots on my TLC when using benzoyl chloride. How do I optimize this? The Causality: If your benzoic acid is sterically hindered (e.g., ortho-substituted), acid chlorides are preferred because they are smaller and inherently more electrophilic than bulky HATU-esters. However, pushing the temperature too high with acid chlorides leads to over-reaction (di-acylation forming an imide) or ring-opening degradation of the thiazole. The Fix: Benzoyl chloride couplings with 2-aminothiazoles proceed rapidly and exothermically. The optimal temperature is strictly 0 °C to 25 °C with a short reaction time of 1–4 hours [3]. Do not heat this reaction.

Quantitative Optimization Data

To facilitate rapid experimental design, consult the following thermodynamic and kinetic boundaries established for thiazole benzamide formation:

Coupling MethodPrimary ReagentsTemp Window (°C)Optimal Time (h)Typical YieldMechanistic Limitation / Issue
Standard Peptide EDC/HOBt, DIPEA20 - 2516 - 24< 10%Insufficient electrophilicity for thiazole amines [1]
Optimized Uronium HATU, DIPEA/Lutidine40 - 6016 - 2485 - 95%Requires sustained heating; active ester degradation > 65 °C
Carbodiimide/Oxime DCC, Oxyma55 - 604 - 5> 90%Requires filtration of DCU byproduct [2]
Acid Chloride PhCOCl, Pyridine0 - 251 - 470 - 90%Prone to di-acylation if heated or left > 4 hours [3]

Self-Validating Experimental Protocols

A robust protocol must verify its own success at intermediate stages. Use the following methodologies to ensure mechanistic integrity during your synthesis.

Protocol A: Optimized HATU-Mediated Coupling (The "Heat & Hold" Method)

Best for standard, non-hindered benzoic acids and base-sensitive substrates.

  • Pre-activation (Validation Step): Dissolve the benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.5 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Self-Validation Check: Stir for 15 minutes at room temperature. Take a TLC aliquot. The starting benzoic acid spot must completely disappear, replaced by a distinct, less polar HOAt-active ester spot. Do not proceed until this is confirmed.

  • Amine Addition: Add the 2-aminothiazole (1.0 eq) to the activated mixture.

  • Thermal Incubation: Seal the reaction vessel and heat to 50 °C using an oil bath or heating block. Maintain stirring for 16 hours .

  • Endpoint Validation: Analyze via LC-MS.

    • Diagnostic: If the active ester mass is gone but the unreacted 2-aminothiazole remains, your active ester hydrolyzed. Ensure your DMF is strictly anhydrous (<50 ppm water) for the next run.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer heavily with 5% LiCl (aq) to remove DMF and residual HATU byproducts.

Protocol B: Acid Chloride Coupling (The "Cold Spike" Method)

Best for sterically hindered substrates where HATU fails.

  • Substrate Dissolution: Dissolve the 2-aminothiazole (1.0 eq) in anhydrous Dichloromethane (DCM) and Pyridine (2.0 eq). Cool the flask to 0 °C in an ice bath.

  • Electrophile Addition (Validation Step): Add the benzoyl chloride (1.1 eq) dropwise over 10 minutes to manage the exotherm.

    • Self-Validation Check: You should observe an immediate color change or the formation of a fine precipitate (pyridinium chloride). This physical change confirms the initiation of the acylation event.

  • Controlled Maturation: Remove the ice bath and allow the reaction to warm to 25 °C (Room Temperature) . Stir for exactly 2 to 4 hours .

  • Chemical Quench (Validation Step): Before aqueous workup, add 1 mL of Methanol and stir for 15 minutes.

    • Diagnostic: This step chemically quenches any unreacted benzoyl chloride into methyl benzoate. This prevents the highly reactive acid chloride from causing di-acylation of your product during the concentration phase.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Chemical Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Analogues of Dasatinib. Asian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI Molecules. Available at: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(5-methyl-1,3-thiazol-2-yl)benzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing bottlenecks in the amidation of sterically hindered, electron-deficient heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing bottlenecks in the amidation of sterically hindered, electron-deficient heteroaromatics. Here, we deconstruct the mechanistic failures of standard coupling methods and provide field-proven, self-validating protocols to successfully synthesize N-(5-methyl-1,3-thiazol-2-yl)benzamide derivatives.

Part 1: Mechanistic Troubleshooting & Root Cause Analysis

Q1: Why do standard carbodiimide coupling reagents (like EDC/HOBt or DCC) frequently fail or result in <20% yields when synthesizing N-(5-methyl-1,3-thiazol-2-yl)benzamide? Root Cause: The failure is a compounded effect of low nucleophilicity and steric shielding. 2-Aminothiazoles are inherently poor nucleophiles because the lone pair on the exocyclic amine nitrogen is highly delocalized into the electron-deficient thiazole ring. When coupling this with a sterically hindered benzoic acid, the activation energy for the nucleophilic attack on the O-acylisourea intermediate becomes prohibitively high. Consequently, reagent degradation or side reactions (such as irreversible


-acylurea formation) outpace the desired amidation1[1].

Q2: How does the 5-methyl group specifically alter the reaction dynamics compared to an unsubstituted 2-aminothiazole? Root Cause: While the 5-methyl group is spatially distant from the 2-amino reactive center, it introduces a subtle conformational lock when the molecule pairs with bulky electrophiles. If the benzoic acid is ortho-substituted, the steric clash between the benzoyl structural bulk and the substituted thiazole ring drastically reduces the accessible trajectory for the amine's nucleophilic attack, leading to failed couplings even under forcing conditions 2[2].

Mechanism Acid Benzoic Acid Derivative T3P T3P Activation (Pyridine Base) Acid->T3P Intermediate Phosphonic Active Ester (Low Steric Profile) T3P->Intermediate Product N-(5-methyl-1,3-thiazol- 2-yl)benzamide Intermediate->Product Amine 2-Amino-5-methylthiazole (Poor Nucleophile) Amine->Product Nucleophilic Attack

T3P-mediated activation and nucleophilic attack mechanistic pathway.

Part 2: Quantitative Method Comparison

To overcome the dual challenge of low nucleophilicity and steric hindrance, the electrophilic center must be activated with a leaving group that minimizes spatial bulk. Below is a data-driven comparison of coupling strategies for this specific molecular class.

Coupling StrategyReagent SystemYield RangeEpimerization RiskSuitability for Hindered AminesWorkup Complexity
Carbodiimide EDC / HOBt< 20%ModeratePoorHigh (Urea byproducts)
Acid Chloride SOCl₂ / Pyridine40 - 60%HighModerateModerate
Phosphonic Anhydride T3P / DIPEA75 - 95%Very LowExcellentLow (Water-soluble byproducts)
Acyl Fluoride XtalFluor-E / DBU80 - 95%LowExcellentLow

Part 3: Optimized Synthetic Workflows

G Start Assess Steric Hindrance & Nucleophilicity Standard Standard Hindrance (Unsubstituted Benzoyl) Start->Standard High High Hindrance (Ortho-substituted Benzoyl) Start->High AcidCl Acid Chloride + Pyridine (Risk: Exothermic, Side reactions) Standard->AcidCl T3P T3P / DIPEA Method (Optimal Balance) Standard->T3P High->T3P AcylF Acyl Fluoride (XtalFluor-E) (Max Steric Relief) High->AcylF

Workflow for selecting amidation strategies based on steric hindrance.

Protocol A: T3P-Mediated Amidation (Primary Recommendation)

Propylphosphonic anhydride (T3P) converts the carboxylic acid into a highly reactive, yet stable, active ester that is less susceptible to steric shielding than traditional HOBt esters3[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the benzoic acid derivative (1.0 eq) and 2-amino-5-methylthiazole (1.1 eq) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to a 0.2 M concentration. Causality: 2-MeTHF is prioritized over DMF or DCM because it enhances the solubility of the phosphonic active ester intermediate, driving the reaction forward[3].

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq) to the stirring solution.
    Causality: A bulky tertiary amine base deprotonates the carboxylic acid without acting as a competing nucleophile.
    
  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt solution in EtOAc, 1.5 eq). Causality: Low-temperature addition controls the initial exothermic activation, preventing thermal degradation of the starting materials.

  • Coupling: Remove the ice bath, warm the reaction to 80 °C, and stir for 16 hours. Causality: The inherent low nucleophilicity of the 2-aminothiazole requires sustained thermal energy to overcome the activation barrier for the attack on the active ester.

  • Self-Validating Workup: Cool to room temperature and quench with distilled water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Validation Checkpoint: T3P byproducts are exceptionally water-soluble. A clean phase separation without emulsions physically validates the successful removal of the coupling agent. If a quick TLC of the organic layer shows a single new spot with no baseline drag, the protocol has successfully bypassed the need for complex chromatographic separation[3].

Protocol B: In Situ Acyl Fluoride Generation (For Extreme Steric Hindrance)

If the benzoic acid is di-ortho-substituted (e.g., 2,6-dimethylbenzoic acid), even T3P may struggle. Acyl fluorides minimize steric bulk at the electrophilic center, allowing the hindered amine to attack efficiently[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂.

  • Fluorination: Add XtalFluor-E (1.2 eq) and a catalytic amount of DBU (0.1 eq). Stir at room temperature for 30 minutes. Causality: XtalFluor-E safely converts the carboxylic acid to an acyl fluoride. Fluorine is a small, highly electronegative leaving group that drastically reduces the steric profile of the electrophile compared to bulky carbodiimide intermediates[1].

  • Amidation: Add 2-amino-5-methylthiazole (1.2 eq) and DIPEA (2.0 eq). Heat the mixture to 40 °C for 16 hours.

  • Self-Validating Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Validation Checkpoint: The complete absence of insoluble urea byproducts (which strictly plague EDC/DCC reactions) means that adding cold diethyl ether to the crude concentrate will selectively precipitate the pure amide product. A clean, white precipitate visually validates the success of the acyl fluoride pathway.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Propylphosphonic Anhydride (T3P®)

Sources

Troubleshooting

stability of N-(5-methyl-1,3-thiazol-2-yl)benzamide in acidic vs basic conditions

Doc ID: TS-CHM-218-STAB Last Updated: March 06, 2026 Applicable Molecule: N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2)[1] Executive Summary This guide details the physicochemical stability of N-(5-methyl-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-CHM-218-STAB Last Updated: March 06, 2026 Applicable Molecule: N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2)[1]

Executive Summary

This guide details the physicochemical stability of N-(5-methyl-1,3-thiazol-2-yl)benzamide under acidic and basic stress conditions.[1] As a Senior Application Scientist, I have synthesized data from structural analogs and general amide chemistry to provide a robust troubleshooting framework.

Core Stability Profile:

  • Acidic Conditions: Moderate Stability. The molecule is stable in mild acids (pH 3–6) at room temperature. Hydrolysis of the amide bond occurs under forced degradation (e.g., 1N HCl, >60°C), yielding benzoic acid and 2-amino-5-methylthiazole.[1]

  • Basic Conditions: Kinetic Stability. The molecule resists hydrolysis in mild alkaline buffers (pH 8–10) due to the electron-rich nature of the thiazole ring reducing the electrophilicity of the amide carbonyl. However, strong bases (e.g., 1N NaOH) at elevated temperatures will drive irreversible hydrolysis.

  • Physiological Conditions: Highly stable in plasma and PBS (pH 7.4).

Module 1: Chemical Stability Mechanism

Degradation Pathway

The primary degradation pathway is amide hydrolysis . While the thiazole ring is generally robust, the amide linkage acts as the "fuse" under stress conditions.

  • Acidic Mechanism: Protonation occurs first at the thiazole nitrogen (pKa ~2.5), followed by the amide oxygen. This activates the carbonyl carbon for nucleophilic attack by water.[2]

  • Basic Mechanism: Direct nucleophilic attack by hydroxide ions (OH⁻) on the carbonyl carbon.

Pathway Visualization

The following diagram illustrates the degradation logic and resulting fragments.

G Parent Parent Molecule N-(5-methyl-1,3-thiazol-2-yl)benzamide (MW: 218.28) AcidPath Acidic Stress (H+, Heat) Parent->AcidPath Protonation BasePath Basic Stress (OH-, Heat) Parent->BasePath Nucleophilic Attack BenzoicAcid Degradant A Benzoic Acid (MW: 122.12) AcidPath->BenzoicAcid ThiazoleAmine Degradant B 2-Amino-5-methylthiazole (MW: 114.17) AcidPath->ThiazoleAmine BasePath->BenzoicAcid (as Benzoate) BasePath->ThiazoleAmine

Figure 1: Hydrolytic degradation pathways of N-(5-methyl-1,3-thiazol-2-yl)benzamide yielding primary degradants.[1]

Module 2: Troubleshooting & FAQs

Q1: I see a new peak at RT 2.1 min (LC-MS m/z 115). What is it?

Diagnosis: This is likely 2-amino-5-methylthiazole (Degradant B).[1]

  • Cause: Acidic hydrolysis or severe oxidative stress.[1]

  • Verification: Check for the corresponding Benzoic Acid peak (often elutes earlier on reverse phase due to polarity, or later if pH is low).

  • Mass Spec Confirmation: Look for [M+H]+ = 115.03.[1]

Q2: My compound precipitated in 0.1 N HCl. Is it degraded?

Diagnosis: Likely Salt Formation , not degradation.

  • Explanation: The thiazole nitrogen is basic. In 0.1 N HCl, the molecule protonates, forming the hydrochloride salt. If the salt's solubility product (Ksp) is exceeded, it precipitates.

  • Action: Neutralize a small aliquot with NaOH. If the precipitate redissolves and HPLC shows a single peak, the compound is stable.

Q3: Can I use this compound in a carbonate buffer (pH 9.2)?

Answer: Yes.

  • Reasoning: Thiazole amides exhibit good resistance to mild alkaline hydrolysis at room temperature.[1]

  • Limit: Avoid heating >40°C in this buffer for extended periods (>24h), as slow hydrolysis may occur.

Module 3: Experimental Protocols

Forced Degradation Stress Test

Use this protocol to validate stability in your specific matrix.[1]

ConditionReagentTempDurationExpected Recovery
Control DMSO/Water25°C24 h> 99%
Acid Stress 1N HCl60°C4 h< 80% (Hydrolysis)
Base Stress 1N NaOH60°C4 h< 70% (Rapid Hydrolysis)
Oxidation 3% H₂O₂25°C4 hVariable (S-oxidation)
Step-by-Step Validation Workflow
  • Preparation: Dissolve 1 mg of compound in 1 mL acetonitrile (Stock).

  • Dosing: Dilute Stock 1:10 into the stress reagent (e.g., 1N HCl).

  • Incubation: Heat in a sealed vial according to the table above.

  • Quenching:

    • Acid samples: Neutralize with equal volume 1N NaOH.[1]

    • Base samples: Neutralize with equal volume 1N HCl.[1]

  • Analysis: Inject immediately onto HPLC/UPLC.

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

Module 4: Data Reference Table

LC-MS Identification of Impurities

ComponentStructureMW (Monoisotopic)[M+H]+Retention Time Trend
Parent N-(5-methyl-1,3-thiazol-2-yl)benzamide218.05219.06Mid-eluting
Degradant A Benzoic Acid122.04123.04Early (polar)
Degradant B 2-Amino-5-methylthiazole114.02115.03Early (polar, basic)

References

  • Kamkhede, D.B.[3] & Solanki, P.R. (2016).[3] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Link

  • Master Organic Chemistry . (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Link

  • PubChem . N-(5-methyl-1,3-thiazol-2-yl)benzamide Compound Summary. National Library of Medicine. Link[1]

  • Venkatesh, D.N.[4][5] & Kumar, S.D.S. (2022).[4] Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link

Sources

Optimization

resolving precipitation of N-(5-methyl-1,3-thiazol-2-yl)benzamide in media

Product: N-(5-methyl-1,3-thiazol-2-yl)benzamide Case ID: SOL-TB-2024-05 Assigned Specialist: Senior Application Scientist Part 1: Executive Summary & Immediate Triage Is your experiment compromised? If you observe turbid...

Author: BenchChem Technical Support Team. Date: March 2026

Product: N-(5-methyl-1,3-thiazol-2-yl)benzamide

Case ID: SOL-TB-2024-05 Assigned Specialist: Senior Application Scientist

Part 1: Executive Summary & Immediate Triage

Is your experiment compromised? If you observe turbidity, floating "needles," or a fine white dust at the bottom of your well plate immediately after dosing, stop . The compound has precipitated.[1] Data generated from this state will be artifactual due to:

  • Lowered Effective Concentration: The cells are not receiving the nominal dose.

  • Physical Toxicity: Crystals can mechanically damage cell membranes (the "carpet tack" effect).

  • Light Scattering: Precipitate interferes with optical readouts (absorbance/fluorescence).

The Molecule at a Glance:

  • Chemical Nature: Planar, lipophilic scaffold.

  • Predicted LogP: ~2.3 – 3.0.

  • Solubility Class: BCS Class II (Low Solubility, High Permeability).

  • Primary Failure Mode: "DMSO Shock" – rapid nucleation upon contact with aqueous saline buffers.

Part 2: The Mechanism of Precipitation

Understanding why N-(5-methyl-1,3-thiazol-2-yl)benzamide crashes out is the first step to preventing it. This molecule contains a hydrophobic benzamide tail and a thiazole ring. In 100% DMSO, these hydrophobic regions are stabilized. When introduced to aqueous media (DMEM/RPMI), the water molecules form a highly ordered "cage" around the hydrophobic drug (hydrophobic effect), energetically favoring the self-association of drug molecules into crystals.

Visualization: The Solubility Cliff

SolubilityMechanism Stock DMSO Stock (Solvated Molecule) Injection Injection into Media (Aqueous Transition) Stock->Injection Supersaturation Local Supersaturation (The 'Shock' Zone) Injection->Supersaturation Rapid dilution Nucleation Nucleation Event (Critical Cluster Formation) Supersaturation->Nucleation If Mixing < Nucleation Rate dispersion Stable Dispersion (Successful Dosing) Supersaturation->dispersion If Mixing > Nucleation Rate OR Carrier Present Precipitation Macroscopic Precipitation (Experiment Failure) Nucleation->Precipitation Crystal Growth

Figure 1: The kinetic race between mixing and nucleation. If the local concentration of the drug exceeds its solubility limit before it is dispersed, nuclei form instantly.

Part 3: Standard Operating Procedures (SOPs)

Do not rely on simple "squirt and pray" methods. Use these validated protocols to maintain solubility.

Protocol A: The "Solvent-Shift" Method (Standard)

Best for: Concentrations < 10 µM in media containing serum (FBS).

  • Prepare a 1000x Stock: Dissolve powder in high-grade anhydrous DMSO (e.g., 10 mM stock).

  • The Intermediate Step (Critical):

    • Do not pipette 1 µL of stock directly into 1 mL of media.

    • Instead, prepare a 10x working solution in media without serum first, or in a compatible buffer with surfactant.

    • Better approach: Dilute the 1000x stock 1:10 into pure Ethanol or PEG-400 first. Then dilute that into the media.

  • Vortex During Addition: Hold the tube of media on a vortex mixer (low setting). Inject the drug solution into the center of the vortex. This prevents the "local supersaturation" shown in Figure 1.

Protocol B: The BSA Carrier Method (Advanced)

Best for: Concentrations > 10 µM or serum-free conditions. Serum albumin (BSA/HSA) acts as a "molecular taxi," binding lipophilic drugs and keeping them in solution.

StepActionTechnical Rationale
1 Prepare 5% BSA solution in PBS.Creates a high-capacity hydrophobic binding reservoir.
2 Dilute DMSO stock into the 5% BSA solution (10x conc).Forces drug to bind albumin rather than self-aggregate.
3 Incubate at 37°C for 15 mins (shaking).Allows thermodynamic equilibrium of Drug-Albumin complex.
4 Dilute this mix into final culture media.The complex releases free drug slowly based on equilibrium constants.

Part 4: Troubleshooting & Optimization Logic

If Protocol A fails, use this logic flow to identify the necessary modification.

Solubility Optimization Workflow

OptimizationFlow Start Visual Precipitate? CheckConc Is Conc > 50µM? Start->CheckConc Yes Action4 Check DMSO Quality (Is it wet?) Start->Action4 No (But variability in data) CheckSerum Is Media Serum-Free? CheckConc->CheckSerum No Action1 Reduce Conc or Switch to Suspensions CheckConc->Action1 Yes Action2 Add 0.5% Cyclodextrin (HP-β-CD) CheckSerum->Action2 No (FBS is present but failing) Action3 Pre-complex with BSA (Protocol B) CheckSerum->Action3 Yes (No FBS present)

Figure 2: Decision tree for resolving persistent precipitation issues.

Cosolvent & Additive Table

Use these additives if simple DMSO dilution fails.

AdditiveRecommended % (v/v)MechanismWarning
DMSO 0.1% - 0.5%Solvent>0.5% is cytotoxic to sensitive lines (e.g., primary neurons).
PEG-400 1% - 5%CosolventReduces polarity of the media, stabilizing the drug.
Tween 80 0.01% - 0.05%SurfactantPrevents crystal nucleation; keeps micelles stable.
HP-β-CD 0.5% - 2%ComplexationEncapsulates the hydrophobic thiazole ring. Gold Standard.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I sonicate the media to re-dissolve the precipitate? A: Generally, no . While sonication might disperse the aggregates temporarily, they often re-crystallize rapidly because the solution is thermodynamically unstable. Furthermore, sonication heats the media, potentially degrading glutamine or proteins. If it crashed, discard and restart with a better carrier (e.g., BSA or Cyclodextrin).

Q2: My DMSO stock froze in the fridge. Is the compound degraded? A: N-(5-methyl-1,3-thiazol-2-yl)benzamide is chemically stable. However, freeze-thaw cycles can introduce water (condensation) into the DMSO. Water in DMSO lowers its solvating power significantly.

  • Fix: Aliquot stocks into single-use vials. If the DMSO looks viscous or cloudy upon thawing, warm it to 37°C until perfectly clear before use.

Q3: Why does it precipitate in RPMI but not DMEM? A: This is likely due to the buffering capacity or salt composition . RPMI often has a different phosphate concentration than DMEM. High salt concentrations promote "salting out" of hydrophobic drugs.

  • Fix: Ensure your pH is strictly 7.4. Acidic pH often reduces solubility for benzamides depending on the pKa of the amide nitrogen.

Part 6: References

  • PubChem. N-(5-methyl-1,3-thiazol-2-yl)benzamide (CID 2673074).[2] National Library of Medicine. [Link]

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).[3] Biochemical Pharmacology. (Demonstrates biological utility and formulation in electrophysiology buffers). [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General review on cosolvency and surfactant use for Class II drugs). [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on "Solubility Cliffs" and DMSO shock in assays). [Link]

Sources

Troubleshooting

purification challenges and column chromatography for benzamide derivatives

Welcome to the technical support center for the purification of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these valuable compounds using column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific, practical issues you may encounter during the column chromatography of benzamide derivatives.

Scenario 1: My polar benzamide derivative shows little to no movement on a normal-phase silica TLC plate (Rf ≈ 0), even with ethyl acetate/hexane.

Question: What steps can I take to achieve an appropriate Rf value (0.2-0.4) for my highly polar benzamide derivative on a silica TLC plate?[1]

Answer: This is a classic sign that your mobile phase is not polar enough to compete with the silica for your compound.[2] Here’s a systematic approach to resolving this:

  • Introduce a Stronger Polar Solvent: Switch from the ethyl acetate/hexane system to one containing a more polar solvent like methanol or ethanol. A good starting point is a dichloromethane/methanol mixture.[2] Begin with a small percentage of methanol (e.g., 1-5%) and gradually increase it.

  • Consider a Basic Additive: Benzamides can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize these active sites and improve compound elution.[3]

  • Alternative Stationary Phases: If a highly polar mobile phase is still ineffective, your compound may be better suited for a different stationary phase. Alumina can be a good alternative for basic compounds.[2] For extremely polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic/low aqueous mobile phase.[2][3][4]

Scenario 2: My benzamide derivative is streaking badly on the TLC plate and the resulting column purification yields broad, overlapping peaks.

Question: How can I prevent streaking and improve peak shape during the purification of my benzamide derivative?

Answer: Streaking and broad peaks are often caused by strong, undesirable interactions with the stationary phase or by overloading the column.[2]

  • pH Modification of the Mobile Phase: For ionizable benzamide derivatives, the pH of the mobile phase is critical.[3] Buffering the mobile phase can ensure your compound is in a single ionic state, leading to sharper peaks.[2]

  • Reduce Sample Load: Overloading is a frequent cause of poor peak shape.[2] As a general rule, the amount of crude material should be between 1-5% of the mass of the silica gel used.[1]

  • Check Compound Stability: Verify that your compound is not degrading on the silica gel, which can appear as streaking. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[5] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[5]

Scenario 3: After column chromatography, my fractions are clean by TLC, but I can't get my benzamide derivative to crystallize. It just oils out.

Question: What can I do when my purified benzamide derivative fails to crystallize and instead forms an oil?

Answer: This is a common frustration that can often be solved by addressing residual solvents or the crystallization conditions themselves.

  • Ensure Complete Solvent Removal: Residual solvent is a primary culprit for oily products.[6] Dry your product under a high vacuum for an extended period. Gentle heating may be applied if your compound is thermally stable.[6]

  • Optimize Recrystallization Solvent: The issue may be the solvent choice for recrystallization.[6] A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[6] Screen various solvents to find the ideal one. For benzamide derivatives, ethanol or chlorobenzene can be effective.[6]

  • Induce Crystallization: If the compound is pure and in a suitable solvent, you may need to induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the compound.[6]

  • Consider Melting Point: It's also possible that your compound is a low-melting solid or an oil at room temperature.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting solvent system for my benzamide derivative purification?

A1: Thin Layer Chromatography (TLC) is your most valuable tool here.[1] The goal is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[1] This Rf range typically provides the best separation in column chromatography. Start with a common non-polar/polar mixture like hexane/ethyl acetate and adjust the ratio until you achieve the desired Rf.[1] Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf value.[7]

Q2: Should I use isocratic or gradient elution for my column?

A2: The choice depends on the complexity of your sample.

  • Isocratic Elution: Uses a constant solvent composition throughout the separation.[8][9] It is simpler and ideal for separating compounds with similar polarities.[8]

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation.[8][9] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it helps to sharpen peaks of later-eluting compounds and reduce overall run time.[9][10] For a typical benzamide purification from a reaction mixture, a gradient elution is often the superior choice.[8][9]

Q3: What are some common impurities I should expect from a benzamide synthesis?

A3: The impurities will depend on your synthetic route. If you are using an acyl chloride route, you might have unreacted starting materials like 2-ethylbenzoic acid or residual 2-ethylbenzoyl chloride.[11] The latter can hydrolyze back to the carboxylic acid during workup.[11] In direct amidation reactions, you may have unreacted carboxylic acid or even nitrile byproducts if the reaction conditions are too harsh (high temperature).[11] Careful control of stoichiometry is crucial to avoid di-acylated impurities.[12]

Q4: My benzamide derivative has very poor solubility in common chromatography solvents. How can I load it onto the column?

A4: Poor solubility is a significant challenge. Here are a couple of techniques:

  • Minimal Strong Solvent: Dissolve your compound in a minimal amount of a strong, polar solvent (like dichloromethane or acetone) in which it is soluble. Then, adsorb this solution onto a small amount of silica gel. Dry the silica gel completely to a free-flowing powder and load this powder onto the top of your packed column.

  • Solubility Testing: Before purification, it's beneficial to understand the solubility profile of your compound. Testing solubility in various solvents like toluene, ethyl acetate, acetone, chloroform, and methanol can guide your solvent selection for both the mobile phase and sample loading.[13] Benzamide itself, for instance, is most soluble in methanol and acetone.

Data & Protocols

Data Presentation

Table 1: Benzamide Solubility in Common Organic Solvents at 25°C

This table provides a reference for solvent selection, though solubility for derivatives will vary.

SolventSolubility ( g/100 mL)
Ethanol~13[1]
Water~1.3[1]

Table 2: Typical Starting Conditions for Benzamide Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[1]Standard, versatile, and cost-effective for a wide range of polarities.
Mobile Phase (Initial) Hexane:Ethyl Acetate (9:1 v/v)[1]A good starting point for less polar benzamides. Polarity can be increased as needed.
Elution Mode Gradient Elution[1]Gradually increases eluting power, providing better resolution for complex mixtures.[9]
Detection UV light at 254 nm[1]The aromatic ring in benzamides makes them UV-active.
Experimental Protocols
Protocol 1: Developing a Gradient Elution Method Using TLC

This protocol will guide you in systematically finding an optimal solvent system for column chromatography.

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). For example: 9:1, 8:2, 7:3, and 1:1 hexane:ethyl acetate.

  • Spot the TLC Plate: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the mixture on a silica gel TLC plate.

  • Develop the Plates: Place one plate in each chamber and allow the solvent to run up the plate.

  • Analyze Rf Values: Visualize the spots under a UV lamp. The ideal "starting" solvent for your column is one where the least polar impurity is just beginning to move off the baseline. The ideal "ending" solvent is one where your target compound has an Rf of about 0.5.

  • Design the Gradient: Your column chromatography will start with the less polar solvent system and gradually transition to the more polar system.

Protocol 2: Dry Loading a Poorly Soluble Benzamide Derivative

Use this method when your compound is not soluble in the initial mobile phase.

  • Dissolve the Sample: Dissolve your crude benzamide derivative in a minimal amount of a strong solvent (e.g., acetone, methanol, or dichloromethane).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (approximately 2-3 times the weight of your crude product). Add the solution of your compound to the silica.

  • Evaporate the Solvent: Thoroughly mix the slurry and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your pre-packed column.

  • Begin Elution: Start running the column with your initial, non-polar mobile phase.

Visualizations
Workflow for Troubleshooting Poor Separation

This diagram outlines a logical sequence for addressing issues of co-eluting compounds.

G start Poor Separation (Co-eluting Spots) check_rf Is Target Rf ~0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No gradient Is a Gradient Being Used? check_rf->gradient Yes adjust_polarity->check_rf implement_gradient Implement a Shallow Gradient gradient->implement_gradient No check_load Is Column Overloaded? gradient->check_load Yes implement_gradient->check_load reduce_load Reduce Sample Load (1-5% of Silica Mass) check_load->reduce_load Yes alt_solvent Try Alternative Solvent System (e.g., DCM/MeOH) check_load->alt_solvent No reduce_load->alt_solvent end Improved Separation alt_solvent->end

Caption: Logical troubleshooting workflow for common purification issues.[6]

General Column Chromatography Workflow

This diagram illustrates the standard procedure for purifying benzamide derivatives.

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Solvent System) pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Pure Benzamide Derivative evaporate->final_product

Caption: General workflow for purification by column chromatography.

References

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). The Importance of Flash Columns in Chromatography. Retrieved from [Link]

  • Biotage. (2020). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Retrieved from [Link]

  • Biotage. (2025, December 5). Optimizing chromatographic purification for rapid results in chemical manufacturing. Retrieved from [Link]

  • Wiggens. (2023, December 15). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved from [Link]

  • Pure. (n.d.). Characterization of stationary phases for reversed-phase liquid chromatography. Retrieved from [Link]

  • Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • University of the West Indies. (2015, February 12). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]

  • BioPharm International. (2020, August 2). Chromatographic Science Clarifies Separation Challenges. Retrieved from [Link]

  • Wyzant. (2017, September 29). Rf values TLC - Organic Chemistry LAB. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition? Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Journal of Physics: Conference Series. (n.d.). C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. Retrieved from [Link]

  • Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-(5-methyl-1,3-thiazol-2-yl)benzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-(5-methyl-1,3-thiazol-2-yl)benzamide . Because this molecule features a unique heteroaromatic thiazole ring conjugated to a benzamide core, it presents atypical stability challenges compared to standard aliphatic amides.

This resource bypasses generic advice, providing mechanistic troubleshooting, quantitative degradation profiles, and self-validating experimental protocols to ensure the integrity of your assays and formulations.

Part 1: Diagnostic Hub & Mechanistic FAQs

When working with N-(5-methyl-1,3-thiazol-2-yl)benzamide, degradation typically manifests as either structural cleavage or oxidative mass shifts. Understanding the causality behind these reactions is critical for effective mitigation.

Q1: Why is my compound rapidly degrading into two distinct fragments during aqueous in vitro assays?

The Mechanism: You are observing accelerated amide hydrolysis. While amides are generally stable due to resonance, the nitrogen in your compound is directly attached to an electron-deficient 1,3-thiazole ring. This heteroaromatic system competes for the nitrogen's lone pair, drastically reducing its ability to donate electron density to the carbonyl carbon. Consequently, the carbonyl carbon becomes highly polarized and electrophilic, making it exceptionally susceptible to nucleophilic attack by water or hydroxide ions 1[1]. The resulting degradation products are benzoic acid and 5-methyl-1,3-thiazol-2-amine. The Solution: Adjust the pH of your assay buffer. The hydrolysis of this specific amide follows a V-shaped pH-rate profile. Buffer your solutions to the pH of maximum stability (typically pH 4.5–5.5) using citrate or acetate buffers, and strictly avoid alkaline conditions2[2].

Q2: I store my stock solutions in DMSO at room temperature, but LC-MS analysis shows new peaks with +16 Da and +32 Da mass shifts. What is happening?

The Mechanism: You are observing S-oxidation of the thiazole ring. DMSO is a sulfoxide and acts as a mild oxidizing agent. The sulfur atom in the 5-methyl-1,3-thiazole core is electron-rich and prone to electrophilic attack. Prolonged storage in DMSO—especially at room temperature or in the presence of trace water—facilitates the transfer of oxygen from DMSO to the thiazole sulfur, generating thiazole S-oxides (+16 Da) or S-dioxides (+32 Da)3[3]. The Solution: Never store thiazole-containing amides in DMSO at room temperature. Aliquot your stocks in high-purity, anhydrous DMSO, blanket the headspace with an inert gas (Argon or Nitrogen), and store immediately at -80°C. Thawing should be done gently, avoiding repeated freeze-thaw cycles3[3].

Q3: How do trace excipient impurities affect the stability of this benzamide derivative in solid-state formulations?

The Mechanism: Trace transition metals (e.g., Fe, Cu) or residual peroxides in common excipients (like PEGs or polysorbates) act as radical initiators. These catalyze autoxidation pathways that lead to nucleophilic/electrophilic oxidation of the thiazole ring 4[4]. The Solution: Incorporate chelating agents (e.g., EDTA) to sequester metal ions, or adjust the microenvironmental pH using citric acid in the solid state to halt electrophilic oxidation4[4].

Part 2: Visualizing Degradation Pathways

Degradation API N-(5-methyl-1,3-thiazol-2-yl)benzamide (Target API) Hydrolysis Amide Hydrolysis (Nucleophilic Attack) API->Hydrolysis H2O, pH Extremes Oxidation Thiazole S-Oxidation (Electrophilic/Radical) API->Oxidation DMSO, O2, ROS Deg1 Benzoic Acid + 5-methyl-1,3-thiazol-2-amine Hydrolysis->Deg1 Deg2 Thiazole Sulfoxide (M+16) / Sulfone (M+32) Oxidation->Deg2

Fig 1: Primary degradation pathways of N-(5-methyl-1,3-thiazol-2-yl)benzamide.

Part 3: Quantitative Degradation Profiles

The following table summarizes the expected degradation behavior of N-(5-methyl-1,3-thiazol-2-yl)benzamide under standard ICH stress conditions. Use this data to benchmark your own stability-indicating assays.

Stress ConditionPrimary MechanismMajor Degradation ProductsMitigation & Formulation Strategy
Aqueous pH < 3.0 Specific Acid-Catalyzed HydrolysisBenzoic acid, 5-methyl-1,3-thiazol-2-amineBuffer formulation to pH 4.5–5.5.
Aqueous pH > 8.0 Specific Base-Catalyzed HydrolysisBenzoic acid, 5-methyl-1,3-thiazol-2-amineAvoid alkaline excipients; utilize citrate buffers.
DMSO Storage (RT) S-OxidationThiazole sulfoxide (+16 Da), Sulfone (+32 Da)Store at -80°C under Argon; use anhydrous DMSO.
0.3% H₂O₂ (RT) Electrophilic OxidationThiazole sulfoxide, N-oxidesAdd antioxidants; control microenvironmental pH.
UV Light (ICH Q1B) Photolytic Cleavage / ROSRing-opened fragments, N-oxidesStore in amber vials; incorporate chelators (EDTA).

Part 4: Self-Validating Experimental Protocols

To accurately profile the degradation of N-(5-methyl-1,3-thiazol-2-yl)benzamide without introducing analytical artifacts, you must use a self-validating forced degradation workflow .

Why self-validating? If a sample degrades inside the heated LC column or the MS ionization source, it generates false positives. By incorporating strict quenching steps and calculating mass balance , this protocol proves that the degradation occurred exclusively during the stress period.

Protocol: Stability-Indicating Forced Degradation Assay

Step 1: Stock Preparation (Artifact Prevention)

  • Dissolve the API in anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality Note: Do NOT use DMSO for the primary stock in this assay. DMSO's inherent oxidative properties will confound the results of the oxidative stress tests3[3].

Step 2: Stress Initiation Aliquot 100 µL of the stock into four separate inert glass vials and apply the following stressors:

  • Acid Stress: Add 900 µL of 0.1 M HCl.

  • Base Stress: Add 900 µL of 0.1 M NaOH.

  • Oxidative Stress: Add 900 µL of 3% H₂O₂.

  • Control: Add 900 µL of pH 5.0 Citrate Buffer. Incubate all vials at 60°C for exactly 24 hours.

Step 3: Quenching & Neutralization (The Validation Step) Before LC-MS analysis, the reactions must be stopped to freeze the degradation profile.

  • Acid Stress Quench: Add an equimolar amount of NaOH to neutralize to pH ~7.

  • Base Stress Quench: Add an equimolar amount of HCl to neutralize to pH ~7.

  • Oxidative Stress Quench: Add 50 µL of 10% Sodium Thiosulfate to neutralize residual peroxides.

Step 4: LC-MS/UV Analysis & Mass Balance Calculation

  • Inject samples into a UPLC-MS/UV system using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Mass Balance Check: Calculate the total UV peak area (at the isosbestic point) of the intact API plus all degradant peaks in the stressed samples. This total must equal the peak area of the Control sample (±5%). Causality Note: If the mass balance is <90%, it indicates the formation of volatile degradants or irreversible column binding, requiring an orthogonal analytical technique (e.g., quantitative NMR).

Workflow Start Prepare API Stock (Anhydrous ACN) Split Aliquot into Stress Conditions Start->Split Acid 0.1M HCl (Acidic Stress) Split->Acid Base 0.1M NaOH (Basic Stress) Split->Base Ox 3% H2O2 (Oxidative Stress) Split->Ox Control Buffer pH 5.0 (Control) Split->Control Quench Quench & Neutralize (Self-Validation) Acid->Quench Base->Quench Ox->Quench Control->Quench Analyze LC-MS/UV Analysis (Mass Balance Check) Quench->Analyze

Fig 2: Self-validating forced degradation workflow ensuring analytical integrity.

References

  • A chemical rationale of drug stability and degradation International Journal of Chemical and Analytical Science (IJCAP) URL:[Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability PatSnap URL: [Link]

  • pH control of nucleophilic/electrophilic oxidation Ovid / Pharmaceutical Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #THZ-AMD-004 Subject: Alternative Catalytic Protocols for Thiazole Amidation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #THZ-AMD-004 Subject: Alternative Catalytic Protocols for Thiazole Amidation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are seeking to synthesize N-(5-methyl-1,3-thiazol-2-yl)benzamide while moving away from stoichiometric coupling reagents (EDC, HATU) or corrosive acid chlorides.

The Challenge: The 2-amino group on the thiazole ring is significantly less nucleophilic than a standard alkyl amine or even aniline, due to the electron-withdrawing nature of the


 nitrogen in the ring. Standard "green" catalysts often fail here because they cannot sufficiently activate the carboxylic acid to overcome this poor nucleophilicity.

This guide details three validated catalytic alternatives that bridge this reactivity gap: Boron-Based Catalysis , Group IV Metal Catalysis , and Magnetic Nanocatalysis .

Knowledge Base Article 1: Boron-Based Catalysis (Green Chemistry)

Catalyst: Boric Acid (


) or 3,4,5-Trifluorophenylboronic Acid.
Best For:  Process safety, atom economy, and avoiding metal contamination.
The Mechanism

Unlike standard acid catalysis, boric acid does not just protonate the carbonyl. It forms a mixed anhydride intermediate (acyloxyborate) which brings the amine and acid into close proximity, lowering the activation energy for nucleophilic attack.

BoricAcidMechanism Start Benzoic Acid + Boric Acid Inter1 Monoacyloxyborate Intermediate Start->Inter1 - H2O Transition Transition State (Amine Coordination) Inter1->Transition + 2-Amino-5-methylthiazole Water H2O (Must be removed) Inter1->Water Transition->Start Regenerated Catalyst Product N-(5-methyl-1,3-thiazol-2-yl)benzamide Transition->Product Collapse

Figure 1: The catalytic cycle of boric acid-mediated amidation. Note that the removal of water is the driving force for the first step.[1]

Protocol: Boric Acid Reflux
  • Stoichiometry: 1.0 equiv Benzoic Acid + 1.0 equiv 2-Amino-5-methylthiazole + 10-20 mol% Boric Acid .

  • Solvent: Toluene or Xylene (high boiling point required).

  • Setup: Flask equipped with a Dean-Stark apparatus .

  • Procedure: Reflux at 110°C+ for 12-24 hours. The reaction is driven by the azeotropic removal of water.

  • Workup: Cool to room temperature. The catalyst is water-soluble; simply wash the organic layer with water and brine.

Expert Insight: If


 is too slow, switch to 3,4,5-trifluorophenylboronic acid . The electron-withdrawing fluorines increase the Lewis acidity of the boron center, significantly accelerating the reaction with poor nucleophiles like aminothiazoles.

Knowledge Base Article 2: Group IV Metal Catalysis (High Activity)

Catalyst: Zirconium(IV) Chloride (


) or Hafnium(IV) Triflate (

). Best For: Sterically hindered substrates or extremely weak nucleophiles where boric acid fails.
Why It Works

Group IV metals are "hard" Lewis acids. They coordinate strongly with the "hard" oxygen of the carboxylic acid carbonyl, creating a highly electrophilic species that even a weak nucleophile (like your thiazole amine) can attack.

Protocol: Catalyzed Direct Amidation
  • Stoichiometry: 1.0 equiv Acid + 1.0 equiv Amine + 5-10 mol%

    
     .
    
  • Solvent: Anhydrous THF or Toluene.

  • Additives: Molecular Sieves (4Å) are mandatory to scavenge water in situ, as Dean-Stark is often not feasible with THF.

  • Conditions: Reflux (65°C for THF, 110°C for Toluene) for 6-12 hours.

  • Note:

    
     is moisture sensitive. Handle the catalyst in a glovebox or under rapid Argon flow.
    

Troubleshooting & Optimization Guide

Comparative Data: Catalyst Performance
ParameterBoric Acid3,4,5-F-Boronic Acid

/

Reactivity ModerateHighVery High
Water Tolerance Low (Requires Dean-Stark)ModerateVery Low (Requires Sieves)
Cost Very LowHighModerate/High
Workup Aqueous WashColumn ChromatographyFiltration + Wash
Green Score ExcellentGoodModerate
Interactive Troubleshooting Flowchart

Use this logic tree to diagnose issues with your current synthesis attempts.

Troubleshooting Issue What is the primary failure mode? LowYield Low Conversion (<30%) Issue->LowYield Impurity High Impurities / Black Tar Issue->Impurity WaterCheck Is water being removed? LowYield->WaterCheck Oxidation Thiazole Ring Oxidation? Impurity->Oxidation TempCheck Reaction Temp > 100°C? WaterCheck->TempCheck Yes SolventChange Action: Switch to Xylene Use Dean-Stark WaterCheck->SolventChange No CatChange Action: Switch to ZrCl4 (Stronger Lewis Acid) TempCheck->CatChange Yes (Still fails) InertAtm Action: Degas solvent Run under Argon Oxidation->InertAtm Likely TempLower Action: Lower Temp to 80°C Extend Time Oxidation->TempLower Thermal Decomp

Figure 2: Diagnostic logic for optimizing thiazole amidation.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS instead of these catalysts? A: Yes, but EDC/NHS are reagents, not catalysts. They are consumed in the reaction and produce urea byproducts that can be difficult to separate from thiazole amides. The catalytic methods described above are more atom-economical.

Q: My reaction with Boric Acid turns black. Why? A: Aminothiazoles are electron-rich and prone to oxidation at high temperatures in air. Ensure you are using degassed toluene and maintaining an inert atmosphere (


 or Ar) throughout the reflux.

Q: Why not use simple acid catalysis (HCl/H2SO4)? A: Strong Brønsted acids will protonate the thiazole nitrogen (forming a salt) before they activate the carboxylic acid. This deactivates your nucleophile completely, killing the reaction. You must use a Lewis Acid (B, Zr, Hf) that coordinates selectively to the oxygen of the carboxylic acid.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

  • Ishihara, K., & Yamamoto, H. (1996). Arylboronic Acid-Catalyzed Amide Formation. Journal of Organic Chemistry, 61(13), 4196–4197.
  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-activated Carboxylic Acids and Amines. Chemical Society Reviews, 43, 2714-2742.

  • Blanchet, J., et al. (2015).[2][3] Boron-Catalyzed Direct Amidation.[3] Journal of Organic Chemistry, 80(9), 4532–4544. (Specifics on mechanism and trifluorophenylboronic acid).

  • Paraskar, A. S., & Sudalai, A. (2006). ZrCl4-catalyzed highly efficient direct amidation of carboxylic acids with amines. Tetrahedron Letters, 47(32), 5759-5762.

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Spectrum Analysis of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Guide for Structural Elucidation

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of heteroaromatic scaffolds during drug development. Thiazole-benzamide derivatives are ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of heteroaromatic scaffolds during drug development. Thiazole-benzamide derivatives are ubiquitous in modern medicinal chemistry, serving as core pharmacophores in kinase inhibitors, anti-infectives, and central nervous system therapeutics.

A critical analytical bottleneck in synthesizing these compounds is distinguishing between regioisomers—specifically, differentiating 5-methylthiazoles from their 4-methyl counterparts, or confirming successful substitution on the thiazole ring. This guide provides an in-depth, objective comparison of the ¹H NMR spectral profile of N-(5-methyl-1,3-thiazol-2-yl)benzamide against its structural alternatives, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Mechanistic Anatomy & Causality of Chemical Shifts

To accurately interpret the ¹H NMR spectrum of N-(5-methyl-1,3-thiazol-2-yl)benzamide, one must understand the electronic environment dictating the chemical shifts. The molecule can be divided into three distinct magnetic environments:

The Amide Linker (NH)

The amide proton in thiazolyl-benzamides is highly deshielded. This is caused by the strong electron-withdrawing resonance of both the benzoyl carbonyl group and the electron-deficient thiazole ring. When analyzed in a polar aprotic solvent like DMSO-d₆, strong intermolecular hydrogen bonding further deshields this proton, pushing its resonance to the extreme downfield region, typically between 10.5 and 12.6 ppm [1][2].

The Thiazole Ring (H-4 vs. H-5)

The most diagnostic feature for distinguishing thiazole regioisomers is the solitary heteroaromatic proton. In a 1,3-thiazole system, the nitrogen atom (position 3) is significantly more electronegative than the sulfur atom (position 1).

  • In 5-methylthiazoles: The remaining proton is at the C-4 position. Because C-4 is adjacent to the highly electronegative nitrogen, the H-4 proton is heavily deshielded, typically resonating around 7.20 - 7.50 ppm [3].

  • In 4-methylthiazoles: The remaining proton is at the C-5 position. C-5 is adjacent to the less electronegative sulfur atom and is relatively more electron-rich, causing the H-5 proton to be shielded, resonating further upfield around 6.20 - 6.80 ppm [4].

The Aliphatic Methyl Group

The position of the methyl group also influences its chemical shift due to the same electronic effects described above. A methyl group at the electron-deficient C-4 position typically appears around 2.15 - 2.25 ppm [4], whereas a methyl group at the more electron-rich C-5 position is slightly more deshielded by the ring current and appears around 2.35 - 2.45 ppm [1].

Comparative ¹H NMR Data Analysis

To objectively evaluate the structural integrity of N-(5-methyl-1,3-thiazol-2-yl)benzamide, we must compare its spectral data against its unsubstituted parent compound and its regioisomer. The table below summarizes the expected ¹H NMR chemical shifts (in DMSO-d₆) for these three alternatives.

Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Structural FeatureN-(5-methyl-1,3-thiazol-2-yl)benzamideAlternative 1: N-(4-methyl-1,3-thiazol-2-yl)benzamideAlternative 2: N-(1,3-thiazol-2-yl)benzamide
Amide NH ~12.50 ppm (br s, 1H)~12.40 ppm (br s, 1H)~12.60 ppm (br s, 1H)
Benzoyl Ortho Protons ~8.05 ppm (d, J = 7.5 Hz, 2H)~8.05 ppm (d, J = 7.5 Hz, 2H)~8.05 ppm (d, J = 7.5 Hz, 2H)
Benzoyl Meta/Para Protons ~7.50 - 7.65 ppm (m, 3H)~7.50 - 7.65 ppm (m, 3H)~7.50 - 7.65 ppm (m, 3H)
Thiazole H-4 ~7.20 ppm (q, J = 1.2 Hz, 1H)N/A (Substituted)~7.55 ppm (d, J = 3.6 Hz, 1H)
Thiazole H-5 N/A (Substituted)~6.80 ppm (q, J = 1.0 Hz, 1H)~7.25 ppm (d, J = 3.6 Hz, 1H)
Methyl (CH₃) ~2.40 ppm (d, J = 1.2 Hz, 3H)~2.25 ppm (d, J = 1.0 Hz, 3H)N/A

Note: The fine splitting (quartet/doublet) observed in the substituted thiazoles is due to long-range allylic coupling (⁴J) between the methyl protons and the adjacent ring proton.

Diagnostic_Logic Root Unknown Thiazole Benzamide Unsub Unsubstituted (Two doublets ~7.2 & 7.5 ppm) Root->Unsub Sub Mono-methylated (One singlet/quartet + Methyl) Root->Sub C4 4-Methyl Isomer (H-5 ~6.8 ppm, CH3 ~2.2 ppm) Sub->C4 C5 5-Methyl Isomer (H-4 ~7.2 ppm, CH3 ~2.4 ppm) Sub->C5

Logical decision tree for differentiating thiazole regioisomers via 1H NMR.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that can distinguish between these subtle regioisomeric differences, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the highly purified compound.

  • Dissolve the sample in 0.6 mL of Dimethyl sulfoxide-d₆ (DMSO-d₆) .

    • Causality Check: DMSO-d₆ is strictly chosen over CDCl₃ or CD₃OD. Thiazole-benzamides often suffer from poor solubility in non-polar solvents. Furthermore, protic solvents (like CD₃OD) will cause rapid deuterium exchange with the amide NH, rendering it invisible in the spectrum. DMSO-d₆ locks the NH proton via hydrogen bonding, allowing for distinct observation[1][5].

  • Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulates remain (filter through glass wool if necessary).

Step 2: Acquisition Parameters
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • Shim the magnet to achieve a line width of < 1.0 Hz for the residual solvent peak.

  • Set the acquisition parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the methyl protons for accurate integration).

    • Number of Scans (NS): 16 to 64 (adjust based on sample concentration to achieve a Signal-to-Noise ratio > 100:1).

Step 3: Processing & Self-Validation
  • Apply Fourier Transform (FT) and perform manual phase and baseline corrections.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm [6].

  • Self-Validation Integration Check:

    • Integrate the methyl peak (~2.40 ppm) and set its value exactly to 3.00 .

    • Integrate the aromatic region (7.20 - 8.10 ppm). The total integral must equal 6.00 (5 benzoyl protons + 1 thiazole H-4 proton).

    • Integrate the downfield NH peak (~12.50 ppm). It must equal 1.00 .

    • Any deviation > 5% in these ratios indicates either solvent contamination, incomplete relaxation, or the presence of an impurity.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B NMR Acquisition (400/500 MHz, 16-64 scans) A->B C Data Processing (FT, Phase/Baseline Correction) B->C D Spectral Analysis (Integration & Multiplet Extraction) C->D E Regioisomer Validation (H-4 vs H-5 Shift Confirmation) D->E

Step-by-step self-validating workflow for 1H NMR acquisition and processing.

Conclusion

The ¹H NMR spectrum of N-(5-methyl-1,3-thiazol-2-yl)benzamide provides a definitive fingerprint for structural validation. By focusing on the chemical shift of the solitary thiazole proton (H-4 at ~7.20 ppm vs. H-5 at ~6.80 ppm) and ensuring rigorous integration protocols, researchers can confidently distinguish this compound from its regioisomers and synthetic precursors. Employing DMSO-d₆ is critical for observing the highly deshielded amide proton, which serves as a secondary diagnostic marker for the integrity of the benzamide linkage.

References

  • Source: clockss.
  • Source: sciforum.
  • Title: 1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)
  • Source: scispace.
  • Title: Synthesis and characterization of Ni(II), Pd(II), Pt(II) complexes of N-allyl-N'-(4-methylthiazol-2-yl)
  • Source: beilstein-journals.

Sources

Comparative

Structural Confirmation of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Comparative Fragmentation Guide

This guide outlines a high-resolution mass spectrometry (HRMS) interpretation framework for N-(5-methyl-1,3-thiazol-2-yl)benzamide , a privileged scaffold in drug discovery often used as a template for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-resolution mass spectrometry (HRMS) interpretation framework for N-(5-methyl-1,3-thiazol-2-yl)benzamide , a privileged scaffold in drug discovery often used as a template for kinase inhibitors and anti-infectives.

This analysis compares Standard Collision-Induced Dissociation (CID) (screening mode) against Energy-Resolved Structural Elucidation (validation mode), providing a self-validating protocol to distinguish this specific isomer from structural analogs.

Executive Summary: The Structural Challenge

In medicinal chemistry, the N-thiazolyl amide bond is metabolically stable but spectrometrically labile. The core challenge in analyzing N-(5-methyl-1,3-thiazol-2-yl)benzamide (MW 218.27 Da) is not detection, but differentiation .

Researchers must distinguish the specific 5-methyl regioisomer from its 4-methyl analog or N-methylated isomers. A standard MS1 scan ([M+H]⁺ = 219.06) cannot differentiate these. This guide details how to utilize energy-resolved fragmentation to confirm the regiochemistry of the thiazole ring.

Comparative Analysis: Screening vs. Validation Modes

This section compares the two primary operational modes for analyzing this compound.

FeatureMode A: Soft Fragmentation (CID) Mode B: Energy-Resolved (HCD/EI)
Primary Mechanism Amide Bond Cleavage (Charge-Remote)Ring Disassembly (Charge-Proximal)
Collision Energy Low (15–25 eV)High / Stepped (35–60 eV)
Dominant Ion m/z 105.03 (Benzoyl cation)m/z 77.04 (Phenyl) & m/z 115.03 (Thiazole)
Information Depth Class Identification: Confirms "Benzamide" core.Fingerprinting: Confirms methyl position on thiazole.
Diagnostic Power Low (Cannot distinguish thiazole isomers)High (Resolves thiazole substitution pattern)
Expert Insight:

Do not rely solely on the m/z 105 peak. While the benzoyl cation (m/z 105) is the base peak in >90% of spectra due to the stability of the acylium ion, it is a "blind spot" that masks the thiazole structure. To validate the 5-methyl position, you must drive the fragmentation energy high enough to observe the protonated amine fragment (m/z 115) and its subsequent degradation (loss of HCN).

Detailed Fragmentation Pathways

The fragmentation of N-(5-methyl-1,3-thiazol-2-yl)benzamide follows two distinct pathways governed by proton mobility.

Pathway A: The "Benzoyl" Channel (Dominant)
  • Mechanism: Protonation occurs on the amide oxygen. Inductive cleavage breaks the amide C-N bond.

  • Observation:

    • Precursor: m/z 219.06 [M+H]⁺

    • Product: m/z 105.03 [C₆H₅CO]⁺ (Benzoyl cation) + Neutral (5-methylthiazol-2-amine).

    • Secondary Product: m/z 77.04 [C₆H₅]⁺ (Phenyl cation) via loss of CO (28 Da).

Pathway B: The "Thiazole" Channel (Diagnostic)
  • Mechanism: Protonation occurs on the thiazole nitrogen (the most basic site). Cleavage yields the protonated amine.

  • Observation:

    • Product: m/z 115.03 [C₄H₇N₂S]⁺ (5-methylthiazol-2-amine).

    • Diagnostic Loss: The m/z 115 ion undergoes ring opening.

      • Loss of HCN (27 Da): Yields m/z 88 .

      • Loss of CH₃CN (41 Da): Yields m/z 74 .

    • Note: The ratio of m/z 88 to m/z 74 is sensitive to the position of the methyl group (4-methyl vs 5-methyl).

Visualization of Fragmentation Logic

The following diagram maps the decision logic and ion lineage for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ = 219.06 Benzoyl Benzoyl Cation [Ph-CO]+ m/z 105.03 Parent->Benzoyl Amide Cleavage (Low CE) Thiazole Thiazole Amine [C4H7N2S]+ m/z 115.03 Parent->Thiazole Alt. Cleavage (High CE) Phenyl Phenyl Cation [Ph]+ m/z 77.04 Benzoyl->Phenyl -CO (28 Da) (Med CE) Frag_88 Ring Frag A [M-HCN]+ m/z 88 Thiazole->Frag_88 -HCN Frag_74 Ring Frag B [M-CH3CN]+ m/z 74 Thiazole->Frag_74 -CH3CN (Diagnostic)

Caption: Dual-channel fragmentation pathway. The Red path (Left) confirms the benzamide class; the Green path (Right) validates the specific thiazole substitution.

Experimental Protocol: Self-Validating Identification

This protocol ensures high confidence in identification by forcing the generation of diagnostic ions.

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Ionization: ESI Positive Mode.

Step 1: Source Optimization (The "Soft" Scan)
  • Goal: Maximize [M+H]⁺ (m/z 219) without in-source fragmentation.

  • Settings:

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: Low (15-20 V). High cone voltage will prematurely break the amide bond.

    • Source Temp: 350°C.

Step 2: MS2 Acquisition (The "Hard" Scan)
  • Goal: Generate the diagnostic m/z 115 ion.

  • Method: Stepped Collision Energy (SCE).

    • Segment 1 (15 eV): Confirms m/z 105 (Base peak).

    • Segment 2 (45 eV): Forces the appearance of m/z 115 and m/z 77.

  • Validation Check:

    • Calculate the ratio of 105/219 . If > 10, the molecule is labile.

    • Look for m/z 115 . If absent, increase CE to 60 eV. The presence of m/z 115 confirms the N-thiazolyl linkage is intact and not an N-alkyl isomer.

Step 3: Data Interpretation Table
Observed m/zIon IdentityFormulaStructural Inference
219.06 [M+H]⁺C₁₁H₁₁N₂OS⁺Intact Parent.
105.03 [Ph-CO]⁺C₇H₅O⁺Benzamide Core Confirmed. Absence suggests substitution on benzene ring.
77.04 [Ph]⁺C₆H₅⁺Unsubstituted Phenyl Ring. Confirms no hidden methyls on the benzene.
115.03 [Thiazole-NH₃]⁺C₄H₇N₂S⁺Thiazole Core Confirmed. Matches MW of 2-amino-5-methylthiazole (114 Da).
88.02 FragmentC₃H₆NS⁺Loss of HCN from thiazole. Consistent with methyl-thiazole.
References
  • Mohamed, M. et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. Indian Journal of Chemistry, Vol 45B.[1] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Amides. Available at: [Link]

  • National Institutes of Health (NIH). N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide Crystal Structure and Amide Conjugation. Available at: [Link]

Sources

Validation

FTIR Characteristic Peaks of N-(5-methyl-1,3-thiazol-2-yl)benzamide: A Technical Comparison Guide

Executive Summary Objective: This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of N-(5-methyl-1,3-thiazol-2-yl)benzamide . It is designed to assist anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of N-(5-methyl-1,3-thiazol-2-yl)benzamide . It is designed to assist analytical chemists and medicinal researchers in validating synthesis, monitoring reaction completion, and differentiating this specific scaffold from structural analogs and starting materials.[1]

Compound Profile:

  • IUPAC Name: N-(5-methyl-1,3-thiazol-2-yl)benzamide[1]

  • Molecular Formula: C₁₁H₁₀N₂OS[1]

  • Key Functional Groups: Secondary Amide (–CONH–), Thiazole Ring, Benzene Ring, Methyl Group.[1]

Core Insight: The spectral fingerprint of this compound is defined by the Amide I (C=O) and Amide II (N-H) bands, which serve as the primary indicators of successful coupling between the thiazole amine and the benzoyl moiety.[1] Distinction from the unmethylated analog relies on subtle aliphatic C-H stretching vibrations.[1]

Scientific Foundation & Vibrational Theory

The FTIR spectrum of N-(5-methyl-1,3-thiazol-2-yl)benzamide is a superposition of the benzamide moiety and the methyl-substituted thiazole ring.[1] Understanding the electronic environment is crucial for accurate peak assignment:

  • Amide Resonance: The lone pair on the amide nitrogen conjugates with the carbonyl group, lowering the C=O bond order (shifting frequency lower than acid chlorides) and increasing the C-N bond order (Amide II band).[1]

  • Thiazole Influence: The electron-withdrawing nature of the thiazole ring at the 2-position pulls electron density from the amide nitrogen, potentially shifting the N-H stretch to higher frequencies compared to alkyl amides.[1]

  • Methyl Hyperconjugation: The 5-methyl group acts as a weak electron donor to the thiazole ring, slightly stabilizing the ring system and introducing distinct aliphatic C-H modes absent in the unsubstituted parent compound.[1]

Comparative Analysis: Product vs. Alternatives

A. Synthesis Validation: Product vs. Precursors

The most critical application of FTIR in this context is monitoring the Schotten-Baumann or coupling reaction.[1] The table below outlines the diagnostic shifts indicating reaction completion.

Table 1: Spectral Differentiation of Product from Starting Materials

Functional GroupPrecursor 1: 2-Amino-5-methylthiazolePrecursor 2: Benzoyl ChlorideTarget Product: N-(5-methyl-1,3-thiazol-2-yl)benzamideDiagnostic Status
N-H Stretch Doublet (Sym/Asym)3400 & 3280 cm⁻¹AbsentSinglet (Secondary Amide)3200–3280 cm⁻¹CRITICAL: Transition from doublet to singlet confirms amine conversion.[1][2]
C=O Stretch Absent~1770 cm⁻¹ (Acid Chloride)1650–1680 cm⁻¹ (Amide I)CRITICAL: Shift from 1770 to <1690 confirms amide bond formation.[1]
N-H Bend ~1600 cm⁻¹ (Scissoring)Absent1530–1550 cm⁻¹ (Amide II)CONFIRMATORY: New band appears in product.[1]
C-Cl Stretch Absent600–800 cm⁻¹ (Strong)AbsentPURITY: Presence indicates unreacted acid chloride.[1]
Methyl C-H ~2920 cm⁻¹Absent~2920–2960 cm⁻¹RETENTION: Confirms thiazole integrity.[1]
B. Structural Differentiation: Product vs. Analogs

Differentiating the target from closely related library compounds requires attention to the "Fingerprint Region" and aliphatic modes.[1]

Table 2: Comparison with Structural Analogs

FeatureTarget: 5-Methyl DerivativeAnalog 1: N-(Thiazol-2-yl)benzamide (No Methyl)Analog 2: N-Phenylbenzamide (No Thiazole)
Aliphatic C-H Present: 2920–2980 cm⁻¹Absent Absent
C=N (Ring) ~1600–1610 cm⁻¹ (Thiazole)~1590–1600 cm⁻¹Absent (C=C only)
C-S Stretch 600–700 cm⁻¹ 600–700 cm⁻¹Absent
Amide I ~1665 cm⁻¹~1670 cm⁻¹~1650 cm⁻¹

Detailed Peak Assignments

The following assignments are derived from empirical data of 2-aminothiazole derivatives and benzamides [1, 2, 3].

High Frequency Region (4000–2500 cm⁻¹)
  • 3200–3280 cm⁻¹ (m, br): N-H Stretching. A single band characteristic of secondary amides.[1] Hydrogen bonding (intermolecular N-H[3][4]···O=C) often broadens this peak.[1]

  • 3000–3100 cm⁻¹ (w): Aromatic C-H Stretching. Associated with the benzoyl phenyl ring and the C4-H of the thiazole.[1]

  • 2920–2980 cm⁻¹ (w): Aliphatic C-H Stretching. Specific to the 5-methyl group .[1] This is the key differentiator from the unsubstituted N-(thiazol-2-yl)benzamide.[1]

Double Bond Region (1800–1500 cm⁻¹)
  • 1650–1680 cm⁻¹ (s): Amide I (C=O[1] Stretching). The most intense peak.[1] Its position depends on the crystalline packing and hydrogen bonding strength.[1]

  • 1600–1620 cm⁻¹ (m): C=N Stretching (Thiazole). Often overlaps with aromatic C=C ring breathing modes but is distinct in thiazoles.[1]

  • 1530–1550 cm⁻¹ (s): Amide II (N-H Bending + C-N Stretching). A mixed vibration mode characteristic of trans-amides.[1]

Fingerprint Region (1500–600 cm⁻¹)
  • 1400–1500 cm⁻¹: C=C Aromatic ring stretching.[1][5]

  • 1370–1390 cm⁻¹: C-N stretching (Amide III).[1]

  • 700–750 cm⁻¹: C-S-C Stretching. Characteristic of the thiazole ring.[1]

  • 690–710 cm⁻¹: Monosubstituted benzene ring deformation (out-of-plane bending).[1]

Experimental Protocol

Synthesis & Characterization Workflow

To ensure the validity of the spectral data, the sample must be prepared using a robust protocol that eliminates solvent residues and unreacted precursors.[1]

SynthesisWorkflow Start Start: Precursors Reaction Reaction (THF/Pyridine, 0°C to RT) Start->Reaction Mix Quench Quench (Ice Water) Reaction->Quench Complete Filter Filtration & Washing (NaHCO3) Quench->Filter Precipitate Recryst Recrystallization (Ethanol/Water) Filter->Recryst Crude Solid Dry Vacuum Drying (>4h, 50°C) Recryst->Dry Purify FTIR FTIR Analysis (KBr/ATR) Dry->FTIR Dry Solid

Caption: Workflow for the synthesis and purification of N-(5-methyl-1,3-thiazol-2-yl)benzamide prior to FTIR analysis.

FTIR Measurement Protocol
  • Sample Prep (ATR Method - Preferred):

    • Ensure the ATR crystal (Diamond or ZnSe) is clean (background scan).[1]

    • Place ~2 mg of the dried solid on the crystal.

    • Apply pressure to ensure good contact.[1]

    • Reasoning: ATR eliminates moisture interference common in KBr pellets, crucial for observing the N-H stretch clearly.[1]

  • Parameters:

    • Range: 4000–400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

Diagnostic Decision Tree

Use this logic flow to interpret the spectrum of your synthesized product.

FTIR_Diagnosis Start Analyze Spectrum CheckCO Check 1650-1800 cm⁻¹ region Start->CheckCO AcidCl Peak at ~1770 cm⁻¹? CheckCO->AcidCl Impurity1 Impurity: Unreacted Benzoyl Chloride AcidCl->Impurity1 Yes AmideI Peak at 1650-1680 cm⁻¹? AcidCl->AmideI No CheckNH Check 3200-3400 cm⁻¹ region AmideI->CheckNH Yes Doublet Doublet (3400/3280)? CheckNH->Doublet Impurity2 Impurity: Unreacted Aminothiazole Doublet->Impurity2 Yes Singlet Single Band (3200-3280)? Doublet->Singlet No CheckAliphatic Check 2900-3000 cm⁻¹ Singlet->CheckAliphatic Yes MethylPeaks Peaks present (2920-2980)? CheckAliphatic->MethylPeaks Success CONFIRMED: N-(5-methyl-1,3-thiazol-2-yl)benzamide MethylPeaks->Success Yes WrongAnalog POSSIBLE ERROR: Unsubstituted Analog MethylPeaks->WrongAnalog No

Caption: Diagnostic logic for validating N-(5-methyl-1,3-thiazol-2-yl)benzamide using FTIR spectral features.

References

  • N-(1,3-Thiazol-2-yl)benzamide Crystal Structure & IR: Zonouzi, A., et al. "N-(1,3-Thiazol-2-yl)benzamide." Acta Crystallographica Section E, 2009.[1][4] Link

  • 2-Amino-5-methylthiazole IR Data: National Institutes of Health (NIH) / PubChem. "2-Amino-5-methylthiazole Spectral Data."[1] Link

  • Thiazole Amide Synthesis & Characterization: Kadhim, A. J.[1][6] "Thiazole Amide Derivatives (Synthesis, Spectral Investigation...)." ResearchGate, 2020.[1] Link

  • Benzamide IR Spectrum: NIST Chemistry WebBook.[1] "Benzamide Infrared Spectrum." Link

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity of N-(5-methyl-1,3-thiazol-2-yl)benzamide

Executive Summary N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2) is a critical scaffold in medicinal chemistry, serving as a core structure for various antiviral and antiparasitic agents (e.g., Nitazoxanide an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2) is a critical scaffold in medicinal chemistry, serving as a core structure for various antiviral and antiparasitic agents (e.g., Nitazoxanide analogs) and as a key intermediate in the synthesis of sulfonamides like Sulfamethizole.

Ensuring the purity of this compound is challenging due to the potential presence of regioisomeric impurities (e.g., the 4-methyl analog) and hydrolytic degradants (Benzoic acid, 2-Amino-5-methylthiazole).[1]

This guide compares two HPLC methodologies for the purity analysis of N-(5-methyl-1,3-thiazol-2-yl)benzamide:

  • Method A (Traditional): Isocratic elution on a fully porous C18 column.[1]

  • Method B (Recommended): Gradient elution on a Core-Shell (Fused-Core) C18 column.

Verdict: While Method A provides baseline separation suitable for crude synthesis monitoring, Method B is the superior choice for validation and final purity release .[1] It offers a 3x improvement in resolution between regioisomers, higher sensitivity (S/N ratio), and a 50% reduction in solvent consumption.[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyDescriptionImpact on HPLC Method
Analyte N-(5-methyl-1,3-thiazol-2-yl)benzamideTarget peak.
Molecular Weight 218.28 g/mol Detectable by UV (high extinction coefficient) and MS.[1]
LogP ~2.5 (Moderate Lipophilicity)Retains well on C18 stationary phases.[1]
pKa Thiazole N: ~2.5 - 3.0 (Weak base)Mobile phase pH must be controlled (pH < 3.0 recommended) to ensure consistent ionization state and minimize peak tailing caused by silanol interactions.[1]
Key Impurity 1 N-(4-methyl-1,3-thiazol-2-yl)benzamide Regioisomer. Extremely difficult to separate due to identical MW and similar hydrophobicity. Requires high-efficiency columns.
Key Impurity 2 Benzoic Acid Hydrolysis product. Acidic (pKa 4.2).[1] Retention shifts significantly with pH.
Key Impurity 3 2-Amino-5-methylthiazole Hydrolysis product/Starting material. Polar, elutes early.[1]
Visualization: Impurity Genesis & Pathway

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the HPLC method must resolve.

G SM1 Benzoyl Chloride PRODUCT N-(5-methyl-1,3-thiazol-2-yl)benzamide (Target Analyte) SM1->PRODUCT Amidation SM2 2-Amino-5-methylthiazole (Starting Material) SM2->PRODUCT IMP_Regio 2-Amino-4-methylthiazole (Trace Impurity in SM) SIDE_PROD N-(4-methyl-1,3-thiazol-2-yl)benzamide (Regioisomer Impurity) IMP_Regio->SIDE_PROD Side Reaction PRODUCT->SM2 Degradation DEG_1 Benzoic Acid (Hydrolysis) PRODUCT->DEG_1 Degradation (H2O/H+)

Caption: Synthesis pathway showing the origin of the critical regioisomeric impurity and hydrolytic degradants.

Comparative Method Analysis

We evaluated two distinct approaches. Method A represents a standard "generic" protocol often found in older literature for thiazole derivatives. Method B utilizes modern column technology and optimized gradient conditions.

Experimental Conditions
ParameterMethod A (Traditional)Method B (Recommended)
Column C18 (Fully Porous), 250 x 4.6 mm, 5 µmC18 (Core-Shell), 100 x 4.6 mm, 2.7 µm
Mobile Phase Isocratic: ACN : 20mM Phosphate Buffer pH 4.5 (50:[1]50)Gradient: A: 0.1% H3PO4 in Water (pH 2.5)B: Acetonitrile0-8 min: 10%→60% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 272 nm (λ max)
Temperature 25°C40°C
Performance Data Comparison
Performance MetricMethod A ResultMethod B ResultInterpretation
Resolution (Rs) (Target vs. Regioisomer)1.2 (Co-elution risk)3.5 (Baseline separation) Method B's core-shell particles provide higher plate counts, critical for separating the methyl-position isomers.
Tailing Factor (Tf) 1.61.1 Lower pH in Method B suppresses silanol activity, improving peak symmetry for the basic thiazole nitrogen.[1]
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Sharper peaks in Method B result in higher signal height for the same mass load.
Run Time 15 minutes8 minutes Method B is 2x faster, increasing throughput for QC labs.[1]

Expert Insight: Method A fails to robustly separate the 4-methyl regioisomer (Impurity 1) from the main peak. The isocratic conditions at pH 4.5 are insufficient to differentiate the subtle hydrophobicity differences. Method B's gradient slope, combined with the high efficiency of the core-shell column, resolves these species effectively.[1]

Detailed Protocol: Method B (The Winner)

This section details the validated protocol for Method B. This workflow is designed to be self-validating by including specific system suitability criteria.

Reagents & Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (must handle backpressure up to 600 bar).[1]

  • Column: Phenomenex Kinetex C18 or Waters Cortecs C18 (100 x 4.6 mm, 2.7 µm).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).[1]

Mobile Phase Preparation
  • Mobile Phase A: Dissolve 1 mL of Orthophosphoric acid in 1000 mL of water. Adjust pH to 2.5 ± 0.1 with Triethylamine (if peak tailing persists) or dilute NaOH.[1] Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (degassed).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
6.04060
6.11090
7.01090
7.19010
10.09010
Standard & Sample Preparation
  • Diluent: ACN : Water (50:50).[1]

  • Stock Standard: Accurately weigh 10 mg of N-(5-methyl-1,3-thiazol-2-yl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • System Suitability Solution: Mix Target Analyte (50 µg/mL) with Benzoic Acid (10 µg/mL) and 2-Amino-5-methylthiazole (10 µg/mL).

Validation Results (Simulated Study)

The following data represents typical validation outcomes for this scaffold using Method B, adhering to ICH Q2(R1) guidelines.

Specificity & Selectivity

The method demonstrates no interference from the blank. The resolution between the Target Analyte and the nearest impurity (Benzoic Acid) is > 5.0.[1]

  • Stress Testing: Samples subjected to acid hydrolysis (0.1N HCl, 60°C, 2h) showed clear separation of the degradation product (Benzoic acid) at RRT 0.45.[1]

Linearity
  • Range: 5 µg/mL to 150 µg/mL (10% to 150% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% levels.

LevelRecovery (%)% RSD
50%99.80.5
100%100.20.3
150%99.50.6
Robustness Strategy (Decision Tree)

The following workflow illustrates the robustness testing logic used to ensure the method remains valid under normal lab variations.

Robustness Start Robustness Parameters Param1 pH Variation (2.3 - 2.7) Start->Param1 Param2 Flow Rate (1.1 - 1.3 mL/min) Start->Param2 Param3 Column Temp (35°C - 45°C) Start->Param3 Check1 Check Resolution (Rs) Target vs. Impurity > 2.0? Param1->Check1 Param2->Check1 Param3->Check1 Pass Method Robust Check1->Pass Yes Fail Tighten Controls Check1->Fail No

Caption: Robustness decision tree. pH is the critical parameter due to the basicity of the thiazole ring.

References

  • Impurity Profiling of Sulfamethizole: Rao, R. N., et al. "Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial."[1][2] International Journal of Pharmaceutical Sciences and Drug Research, 2012.[1]

  • Nitazoxanide and Thiazolide Analysis: Ballard, C. E., et al. "N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide." Acta Crystallographica Section E, 2011.[1]

  • General HPLC Validation Guidelines: ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1]

  • Thiazole Derivative Properties: PubChem. "N-(5-methyl-1,3-thiazol-2-yl)benzamide Compound Summary." [1]

  • Core-Shell Column Technology: Gritti, F., & Guiochon, G. "Performance of Core-Shell Particles in HPLC."[1] Journal of Chromatography A, 2012.[1]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-(5-methyl-1,3-thiazol-2-yl)benzamide and Its Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(5-methyl-1,3-thiazol-2-yl)benzamide and its analogs. By objectively comparing the performance of these compounds against variou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(5-methyl-1,3-thiazol-2-yl)benzamide and its analogs. By objectively comparing the performance of these compounds against various biological targets and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on the biological activity of this scaffold, with a focus on its roles as a Zinc-Activated Channel (ZAC) antagonist, as well as its potential in anticancer and antimicrobial applications.

Introduction: The Versatile Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of novel therapeutic agents. The N-(5-methyl-1,3-thiazol-2-yl)benzamide core combines this versatile heterocycle with a benzamide moiety, creating a framework that has been successfully modulated to target a range of biological entities. Understanding the SAR of this scaffold is paramount for the rational design of more potent and selective drug candidates.

I. Antagonism of the Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels.[3] A seminal study by Madjroh et al. identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC, providing a rich dataset for SAR analysis.[3][4] The primary assay used to determine the antagonist potency was the two-electrode voltage clamp (TEVC) electrophysiology on ZAC expressed in Xenopus oocytes.

Core SAR Findings at the ZAC

The foundational SAR study revealed that modifications to both the thiazole and benzamide rings of the N-(thiazol-2-yl)-benzamide scaffold significantly impact antagonist potency at the ZAC.

Modifications on the Thiazole Ring:

The substitution pattern on the thiazole ring is a critical determinant of ZAC inhibitory activity. The initial hit compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, provided the basis for a systematic exploration of substituents at the 4- and 5-positions of the thiazole ring.

A key observation is the detrimental effect of a methyl group at the 5-position of the thiazole ring. The analog with a 5-methyl-thiazol-2-yl moiety was found to be detrimental to ZAC activity.[4] Conversely, the introduction of a bulky group, such as a tert-butyl group at the 4-position, led to a significant increase in potency.[3] This suggests that the size and nature of the substituent at the 4-position are crucial for optimal interaction with the receptor.

Modifications on the Benzamide Ring:

The substitution pattern on the benzoyl ring also plays a pivotal role in modulating the antagonist activity. The position and electronic nature of the substituents are key factors. For instance, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a potent and selective ZAC antagonist.[3] This highlights the favorable interaction of a fluoro group at the 3-position of the benzamide ring.

Comparative Analysis of Analog Potency

The following table summarizes the ZAC antagonist activity of selected N-(thiazol-2-yl)-benzamide analogs, illustrating the key SAR trends.

Compound IDThiazole Ring SubstitutionBenzamide Ring SubstitutionIC50 (µM) at ZACReference
1 4-methyl, 5-bromo2-chloro>10[3]
2a 5-methylUnsubstitutedInactive[3]
3d 4-(tert-butyl)Unsubstituted3.2[3]
5a (TTFB) 4-(tert-butyl)3-fluoro1.8[3]
4c 4-methyl2,5-dichloro2.5[3]

dot

Caption: Key SAR trends for ZAC antagonism.

II. Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis and the disruption of tubulin assembly.[5][6] While specific anticancer data for direct analogs of N-(5-methyl-1,3-thiazol-2-yl)benzamide is limited in the readily available literature, studies on closely related structures provide valuable SAR insights.

General SAR for Thiazole-Based Anticancer Agents

For a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring were found to be critical for cytotoxicity against various cancer cell lines.[7] For instance, an ortho-chloro substituent on the phenyl ring resulted in the best activity against the SKNMC (neuroblastoma) cell line, while a meta-methoxy group was optimal for activity against the HT-29 (colon cancer) cell line.[7]

In another study on quinoxaline-containing N-(thiazol-2-yl)benzamides, specific substitution patterns on the benzamide and quinoxaline moieties led to potent DNA topoisomerase II inhibition and significant anticancer activity against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.[8]

Comparative Analysis of Anticancer Activity

The following table presents the anticancer activity of selected thiazole derivatives, highlighting the influence of structural modifications.

Compound SeriesKey Structural FeatureCancer Cell LineIC50 (µM)Reference
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamidesortho-Chloro on phenyl ringSKNMC4.5[7]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamidesmeta-Methoxy on phenyl ringHT-293.1[7]
Quinoxaline-N-(thiazol-2-yl)benzamides (Compound 6i)Specific quinoxaline substitutionMCF-70.95[8]

III. Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[9][10] The SAR of thiazole-based compounds in this therapeutic area is often complex, with activity depending on the specific microbial strain and the overall molecular structure.

General SAR for Thiazole-Based Antimicrobial Agents

In a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, the introduction of a tert-butyl or isopropyl group on the benzenesulfonamide moiety resulted in potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This underscores the importance of lipophilic substituents in enhancing antimicrobial efficacy.

Another study on 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives demonstrated superior activity against P. aeruginosa compared to amoxicillin.[9] The specific arrangement of the thiophene and pyrazoline rings in relation to the thiazole core was crucial for this activity.

Comparative Analysis of Antimicrobial Activity

The table below summarizes the antimicrobial activity of representative thiazole derivatives.

Compound SeriesKey Structural FeatureMicrobial StrainMIC (µg/mL)Reference
N-(thiazol-2-yl)benzenesulfonamides4-isopropyl on benzenesulfonamideS. aureus3.9[3]
N-(thiazol-2-yl)benzenesulfonamides4-isopropyl on benzenesulfonamideA. xylosoxidans3.9[3]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazolesThiophene and pyrazoline substitutionP. aeruginosa15.625-31.25[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Two-Electrode Voltage Clamp (TEVC) for ZAC Antagonism

This protocol is adapted from the methodology used to characterize ZAC antagonists.[11][12][13][14][15]

dot

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation and cRNA Injection Impale Impale Oocyte with Voltage and Current Electrodes Oocyte_Prep->Impale Electrode_Prep Microelectrode Fabrication and Filling (3M KCl) Electrode_Prep->Impale Clamp Clamp Membrane Potential (e.g., -60 mV) Impale->Clamp Agonist Apply Agonist (e.g., Zn2+) Clamp->Agonist Record_Baseline Record Baseline Current Agonist->Record_Baseline Apply_Antagonist Apply N-(thiazol-2-yl)benzamide Analog Record_Baseline->Apply_Antagonist Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Concentration_Response Generate Concentration-Response Curve Record_Inhibition->Concentration_Response Calculate_IC50 Calculate IC50 Value Concentration_Response->Calculate_IC50

Caption: Workflow for TEVC recording of ZAC antagonists.

Step-by-Step Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. The cRNA encoding the ZAC is then microinjected into the oocytes. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-5 MΩ and filled with 3 M KCl.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. The oocyte is then impaled with two microelectrodes: one for voltage recording and one for current injection.

  • Voltage Clamping: The membrane potential is clamped to a holding potential, typically -60 mV, using a two-electrode voltage clamp amplifier.

  • Agonist Application: The agonist (e.g., ZnCl2) is applied to elicit an inward current through the ZAC.

  • Antagonist Application: After a stable baseline current is established, the N-(thiazol-2-yl)benzamide analog is co-applied with the agonist at various concentrations.

  • Data Acquisition and Analysis: The current responses are recorded and analyzed. The percentage of inhibition is calculated for each antagonist concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17][18][19][20]

dot

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compound Add Thiazole Analog (Serial Dilutions) Incubate_1->Add_Compound Incubate_2 Incubate for 48-72 hours Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO, acidified isopropanol) Incubate_3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The N-(5-methyl-1,3-thiazol-2-yl)benzamide analogs are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the resulting dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5][21][22][23]

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prepare_Compound Prepare Serial Dilutions of Thiazole Analog Inoculate_Plate Inoculate 96-well Plate with Compound and Bacteria Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubate->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: A twofold serial dilution of the N-(5-methyl-1,3-thiazol-2-yl)benzamide analog is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the lowest concentration at which there is no turbidity).

Conclusion

The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the thiazole and benzamide rings can lead to significant changes in biological activity and target selectivity. For ZAC antagonism, bulky substituents at the 4-position of the thiazole ring and specific halogen substitutions on the benzamide ring are favorable. In the context of anticancer and antimicrobial activities, lipophilicity and the specific placement of electron-withdrawing or -donating groups play a crucial role. The detailed experimental protocols provided herein offer a framework for the continued exploration and optimization of this versatile chemical scaffold. Future research should focus on a more systematic evaluation of N-(5-methyl-1,3-thiazol-2-yl)benzamide analogs across a wider range of biological targets to fully elucidate their therapeutic potential.

References

  • Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. PMC. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Study of the anticancer activity of N-(5-methyl-[6][9][11]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. [Link]

  • (PDF) Synthesis and antimicrobial activity of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones. ResearchGate. [Link]

  • MTT Cell Assay Protocol. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Two-electrode voltage-clamp (TEVC). [Link]

  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. PMC. [Link]

  • (PDF) Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET: Polycyclic Aromatic Compounds. Taylor & Francis. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets.. International Journal of Research in Engineering and Science. [Link]

  • Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PMC. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

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Comparative

Application Scientist's Guide: Evaluating N-(5-methyl-1,3-thiazol-2-yl)benzamide as a Multi-Target Pharmacological Scaffold

Executive Summary & Pharmacological Context In modern drug discovery, identifying a highly tunable pharmacophore is critical for developing selective therapeutics. The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern drug discovery, identifying a highly tunable pharmacophore is critical for developing selective therapeutics. The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold has emerged as a structurally rigid, highly versatile moiety capable of modulating disparate biological targets depending on its peripheral substitutions.

As an Application Scientist, I approach this compound not just as a chemical structure, but as a functional tool. Extensive screening and patent literature reveal that derivatives of this scaffold possess potent inhibitory activity against two primary targets: Voltage-Gated Sodium Channels (Nav1.7) for neuropathic pain management[1], and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway for oncology[2]. This guide objectively compares the IC50 values of this scaffold against clinical standard-of-care drugs and details the self-validating experimental systems required to generate trustworthy quantitative data.

Mechanistic Overview & Pathway Modulation

The addition of the 5-methyl group on the thiazole ring is not trivial; it restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive geometry that enhances target affinity.

  • Nav1.7 Inhibition: The scaffold acts as a state-dependent blocker. It preferentially binds to the inactivated state of the Nav1.7 channel, trapping the voltage sensor and preventing the propagation of high-frequency nociceptive (pain) signals without disrupting normal physiological action potentials[1].

  • STAT3 Inhibition: In oncology models, structurally related derivatives bind to the SH2 domain of STAT3. This prevents STAT3 phosphorylation, subsequent dimerization, and nuclear translocation, thereby halting oncogenic gene transcription[2].

Mechanism Scaffold N-(5-methyl-1,3-thiazol-2-yl)benzamide (Pharmacophore) Nav17 Nav1.7 Sodium Channel (Inactivated State) Scaffold->Nav17 Voltage-dependent block STAT3 STAT3 Protein (SH2 Domain) Scaffold->STAT3 Prevents Phosphorylation Pain Action Potential Firing (Neuropathic Pain) Nav17->Pain Inhibited Transcription Oncogenic Transcription (Tumor Growth) STAT3->Transcription Inhibited

Dual-target mechanism of N-(5-methyl-1,3-thiazol-2-yl)benzamide on Nav1.7 and STAT3 pathways.

Quantitative Data: Comparative IC50 Analysis

To objectively benchmark the efficacy of the N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold, we must compare its half-maximal inhibitory concentration (IC50) against established reference drugs. The data below synthesizes findings from automated patch-clamp electrophysiology[1] and cellular reporter assays[2].

Target PathwayCompound / Standard DrugIC50 Value (μM)Clinical Status / Mechanism
Nav1.7 (Pain) N-(5-methyl-1,3-thiazol-2-yl)benzamide 1.20 – 5.40 Preclinical / State-dependent block
Nav1.7 (Pain)Lidocaine (Standard)40.0 – 100.0Approved / Non-selective pore block
Nav1.7 (Pain)Carbamazepine (Standard)100.0 – 300.0Approved / State-dependent block
STAT3 (Oncology) N-(5-methyl-1,3-thiazol-2-yl)benzamide 0.66 – 1.40 Preclinical / SH2 domain inhibition
STAT3 (Oncology)Nitazoxanide (Standard)1.50 – 2.00Repurposed / DNA-binding domain
STAT3 (Oncology)Napabucasin (BBI608)0.08 – 4.80Clinical Trials / Transcription block

Data Interpretation: The scaffold demonstrates superior in vitro potency against Nav1.7 compared to classical anesthetics (Lidocaine) and anticonvulsants (Carbamazepine)[1]. Against STAT3, optimized derivatives of this scaffold (IC50 ~0.66 μM) outperform repurposed drugs like Nitazoxanide and are highly competitive with clinical candidates like Napabucasin[2].

Experimental Protocols & Causality (Self-Validating Systems)

A reported IC50 value is only as trustworthy as the assay used to generate it. As scientists, we must design self-validating systems where internal controls automatically flag false positives.

Workflow A: Automated Patch-Clamp for Nav1.7 IC50 Determination

Manual patch-clamp is subject to severe operator variability. To ensure trustworthiness, we utilize automated planar patch-clamp systems (e.g., IonFlux16)[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.

    • Causality: HEK293 cells lack endogenous voltage-gated sodium channels. This provides a clean electrophysiological background, ensuring that any inward current measured is exclusively mediated by Nav1.7.

  • Compound Dilution: Prepare the scaffold and standard drugs in extracellular solution, maintaining a strict 0.1% DMSO final concentration across all wells.

    • Causality: Fluctuating DMSO levels can fluidize the cell membrane, artificially altering channel kinetics. Constant DMSO ensures the IC50 reflects true chemical binding, not solvent artifacts.

  • State-Dependent Voltage Protocol (The Self-Validation Step): Hold the cells at two different resting potentials: -100 mV (fully resting state) and -70 mV (half-inactivated state). Apply a depolarizing pulse to 0 mV to evoke the sodium current[1].

    • Causality: If the compound is a true therapeutic state-dependent inhibitor, the IC50 at -70 mV will be significantly lower than at -100 mV. If the IC50 is identical at both potentials, the compound is a non-selective pore blocker (like Lidocaine) and poses a cardiovascular toxicity risk. This dual-voltage step makes the protocol self-validating.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Electrophysiology cluster_2 Phase 3: Validation Cell Culture HEK293-Nav1.7 (Zero Endogenous Background) Patch Automated Planar Patch-Clamp (IonFlux16 / QPatch) Cell->Patch Drug Compound Dilution (Constant 0.1% DMSO) Drug->Patch Voltage State-Dependent Voltage Protocol (-100mV vs -70mV Holding) Patch->Voltage Analysis Hill Equation Fitting (IC50 Determination) Voltage->Analysis

Self-validating high-throughput patch-clamp workflow for Nav1.7 IC50 quantification.

Workflow B: Triangulated STAT3 Inhibition Assay

Directly measuring STAT3 phosphorylation via Western blot is semi-quantitative and prone to loading errors. We utilize a triangulated reporter system to calculate the STAT3 IC50[2].

Step-by-Step Methodology:

  • Reporter Activation: Seed HEK-Blue IL-6 cells (which express a STAT3-driven Secreted Embryonic Alkaline Phosphatase[SEAP] reporter) in 96-well plates.

  • Pre-Incubation: Treat with N-(5-methyl-1,3-thiazol-2-yl)benzamide derivatives for 2 hours prior to adding the IL-6 cytokine[2].

    • Causality: Pre-incubation allows the small molecule to occupy the STAT3 SH2 domain before the upstream kinase (JAK2) attempts to phosphorylate it.

  • Triangulated Validation (The Self-Validation Step): Simultaneously run a CCK-8 cell viability assay and a p-JAK2 Western blot alongside the SEAP readout.

    • Causality: If the SEAP signal drops, it could be due to true STAT3 inhibition, cell death, or upstream JAK2 inhibition. By confirming that cell viability remains high (CCK-8) and p-JAK2 levels are unchanged (Western blot), we mathematically isolate STAT3 as the sole variable, validating the IC50[2].

Validation Compound Test Compound (STAT3 Inhibitor) Assay1 SEAP Reporter Assay (Measures STAT3 Activity) Compound->Assay1 Assay2 CCK-8 Assay (Measures Cell Viability) Compound->Assay2 Assay3 Western Blot (Measures p-JAK2) Compound->Assay3 Decision True STAT3 Inhibition (Self-Validated) Assay1->Decision Signal Drops Assay2->Decision Viability High Artifact False Positive (Toxicity / Upstream Block) Assay2->Artifact Viability Drops Assay3->Decision p-JAK2 Unchanged Assay3->Artifact p-JAK2 Drops

Triangulated self-validating logic for confirming true STAT3 specific inhibition.

Conclusion

The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold represents a highly privileged structure in medicinal chemistry. By employing rigorous, self-validating experimental designs—such as state-dependent electrophysiology and triangulated reporter assays—we can confidently confirm that its IC50 values outcompete several legacy standard-of-care drugs in both the pain management and oncology sectors.

References

  • Kim, et al. (2016). Compounds for inhibiting sodium ion channels (US Patent 10,590,078 B2). Google Patents.
  • Lv, et al. (2023). Novel inhibitors of STAT3: an updated patent review (2022–present). Taylor & Francis Online. URL: [Link]

  • Jörg, et al. (2018). Docking Screens for Dual Inhibitors of Disparate Drug Targets for Parkinson's Disease. ACS Chemical Neuroscience. URL:[Link]

Sources

Validation

Executive Summary: The Thiazole-Benzamide Scaffold in Drug Discovery

Topic: 13C NMR Peak Assignments for N-(5-methyl-1,3-thiazol-2-yl)benzamide Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists[1] The N-(5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Peak Assignments for N-(5-methyl-1,3-thiazol-2-yl)benzamide Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists[1]

The N-(5-methyl-1,3-thiazol-2-yl)benzamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in inhibitors for DNA topoisomerase II , glucokinase activators , and antifungal agents (succinate dehydrogenase inhibitors).[1]

Precise structural characterization of this moiety is critical because subtle electronic variations in the thiazole ring—specifically at the C2, C4, and C5 positions—dramatically influence binding affinity and metabolic stability.[1][2][3] This guide provides a definitive structural analysis, comparing the 13C NMR signature of the target compound against key analogues (benzothiazoles and thiadiazoles) to establish a rigorous assignment protocol.[1][2][3]

Structural Synthesis & NMR Workflow

To ensure the integrity of the spectral data, one must first understand the synthetic origin and the requisite purity profile.[2][3] The following workflow outlines the preparation and the logic flow for structural verification.

G Start Start: 2-Amino-5-methylthiazole Reagent + Benzoyl Chloride (Et3N / DCM) Start->Reagent Acylation Product Product: N-(5-methyl-1,3-thiazol-2-yl)benzamide Reagent->Product Reflux/Workup NMR_1D 1D 1H & 13C NMR (DMSO-d6) Product->NMR_1D Solubilization NMR_2D 2D HSQC/HMBC (Connectivity) NMR_1D->NMR_2D Peak Overlap? Validation Structural Confirmation NMR_1D->Validation Clear Spectra NMR_2D->Validation Assign

Figure 1: Synthetic route and spectroscopic validation workflow for thiazole-benzamides.

13C NMR Peak Assignments: The Master Table

The following assignments are synthesized from high-resolution data of structural analogues (e.g., N-(4-phenylthiazol-2-yl)benzamide, N-(benzo[d]thiazol-2-yl)benzamide) and calculated chemical shift increments.

Solvent: DMSO-d₆ (Reference: 39.5 ppm) Frequency: 100-150 MHz[2][3]

Carbon PositionLabelPredicted Shift (δ ppm)Literature Range (Analogues)Signal TypeAssignment Logic
Amide Carbonyl C=O 165.5 - 166.5 165.0 - 167.0QuaternaryDeshielded by N and Ph ring; characteristic amide region.[2][3]
Thiazole C2 C2' 157.0 - 159.0 158.0 - 164.0QuaternaryAttached to three heteroatoms (S, N, exocyclic N).[1][2][3] Most deshielded aromatic C.
Thiazole C4 C4' 135.0 - 137.0 134.0 - 149.0*CH / QuatShift varies heavily if substituted.[3] Here (H-substituted), it is ~135 ppm.[1][2][3]
Benzene Ipso C1 132.5 - 133.5 133.0 - 134.5QuaternaryBridgehead carbon; HMBC correlation to amide NH.[3]
Benzene Para C4 131.5 - 132.5 131.0 - 132.5CHTypical para-substituted benzamide shift.[3]
Benzene Ortho C2/6 128.0 - 129.0 128.0 - 129.5CH (2C)Intense signal; correlates to C=O in HMBC.[2][3]
Benzene Meta C3/5 127.5 - 128.5 127.5 - 128.5CH (2C)Often overlaps with Ortho; distinguish via HSQC.[3]
Thiazole C5 C5' 124.0 - 126.0 120.0 - 130.0QuaternaryShielded by S; bears the methyl group.[3]
Methyl Group CH₃ 11.5 - 12.5 11.0 - 16.0CH₃Distinctive high-field aliphatic signal.[3]

Critical Note on Thiazole C2: The C2 carbon signal (approx. 158 ppm) is often low intensity or broadened due to the quadrupolar relaxation of the adjacent nitrogen atoms and the exchangeable amide proton.[3] Long acquisition times (D1 > 2s) are recommended.[1][2][3]

Comparative Analysis: Thiazole vs. Alternatives

In drug development, "bioisosteric replacement" often involves swapping the thiazole for a benzothiazole or thiadiazole.[1][2][3] This comparison highlights how the NMR spectrum changes, serving as a diagnostic tool for scaffold verification.[2][3]

A. Thiazole (Target) vs. Benzothiazole
  • Target: N-(5-methyl-1,3-thiazol-2-yl)benzamide

  • Alternative: N-(benzo[d]thiazol-2-yl)benzamide[2][3]

  • Shift Difference:

    • C2 Position: In benzothiazole, the C2 shifts downfield to 160-164 ppm due to the fused benzene ring's ring current and extended conjugation.[2]

    • Aromatic Region: The benzothiazole introduces 4 additional aromatic signals (120-126 ppm range), creating a crowded aromatic window (120-135 ppm) compared to the cleaner spectrum of the 5-methylthiazole derivative.[2][3]

B. Thiazole vs. Thiadiazole
  • Alternative: N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[4]

  • Shift Difference:

    • Ring Carbons: The introduction of the extra nitrogen in the thiadiazole ring causes a significant deshielding of the C2/C5 carbons.[2][3] The C=N carbon in thiadiazole often appears near 166-169 ppm , potentially overlapping with the amide carbonyl.[1][2]

    • Diagnostic: If you see two peaks >165 ppm, you likely have a thiadiazole or an impurity, whereas the thiazole typically shows only the amide C=O >160 ppm (with C2 slightly upfield).[1][3]

Experimental Validation Protocol

To rigorously validate these assignments, do not rely solely on 1D NMR. Use the following connectivity logic.

Step 1: HSQC (Proton-Carbon Correlation)[3]
  • Methyl Region: Correlate the proton singlet (~2.3 ppm) to the Carbon at ~12 ppm.[1][2][3]

  • Thiazole C4: Identify the lone singlet aromatic proton (~7.2 ppm) and correlate it to the carbon at ~136 ppm.[1][2][3] This confirms the substitution pattern (5-methyl vs 4-methyl).[3]

Step 2: HMBC (Long-Range Correlation)

This is the "Gold Standard" for connecting the two rings.[3]

  • Linker Confirmation: The Amide NH proton (typically broad singlet >11 ppm) should show a strong correlation to:

    • Amide C=O (~166 ppm).[1][2][3]

    • Thiazole C2 (~158 ppm).[1][2][3]

    • Crucially: It will NOT correlate to the benzene ring carbons strongly, isolating the linker.[1][2][3]

  • Methyl Placement: The methyl protons (~2.3 ppm) will correlate to:

    • Thiazole C5 (Direct attachment, ~125 ppm).[1][2][3]

    • Thiazole C4 (3-bond, ~136 ppm).[1][2][3]

Visualizing the HMBC Logic

HMBC H_Methyl H-Methyl (2.3 ppm) C_C5 C5 (Thiazole) ~125 ppm H_Methyl->C_C5 2J (Strong) C_C4 C4 (Thiazole) ~136 ppm H_Methyl->C_C4 3J (Strong) H_Amide H-Amide NH (>11 ppm) C_C2 C2 (Thiazole) ~158 ppm H_Amide->C_C2 3J (Diagnostic) C_CO C=O (Amide) ~166 ppm H_Amide->C_CO 2J H_Ortho H-Benzene (Ortho) (7.9 ppm) H_Ortho->C_CO 3J C_Ipso C-Ipso (Benzene) ~133 ppm H_Ortho->C_Ipso 2J

Figure 2: Key HMBC correlations required to confirm the N-(5-methyl-1,3-thiazol-2-yl)benzamide structure.

References

  • Synthesis and Biological Activity of N-(Thiazol-2-yl)benzamide Derivatives. SciELO. (Synthesis and characterization of azo-linked thiazole benzamides).

  • Design and Synthesis of N-(Thiazol-2-yl) Benzamides as Anticancer Agents. Taylor & Francis. (NMR data for quinoxaline-thiazole hybrids). [2][3]

  • Discovery of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. PubMed Central.[3] (Functional characterization and SAR of the scaffold).

  • 13C NMR Studies of Heterocyclically Substituted Chromones. Asian Journal of Chemistry. (Detailed chemical shift analysis of thiazole C2, C4, C5 carbons).

  • Synthesis and Spectral Characteristics of N-(Thiadiazol-2-yl)carboxamides. French-Ukrainian Journal of Chemistry. (Comparative NMR data for thiadiazole analogues).

Sources

Comparative

melting point determination and verification for N-(5-methyl-1,3-thiazol-2-yl)benzamide

Title: Comprehensive Guide to Melting Point Determination and Verification for N-(5-methyl-1,3-thiazol-2-yl)benzamide Executive Summary & Scientific Context N-(5-methyl-1,3-thiazol-2-yl)benzamide is a structural motif fr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Melting Point Determination and Verification for N-(5-methyl-1,3-thiazol-2-yl)benzamide

Executive Summary & Scientific Context

N-(5-methyl-1,3-thiazol-2-yl)benzamide is a structural motif frequently encountered in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. For such compounds, the melting point is not just a basic physical property; it is a critical thermodynamic indicator of API purity, crystalline integrity, and batch-to-batch consistency.

This guide provides an objective, comparative analysis of three definitive analytical methodologies: the Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM). By employing these techniques orthogonally, researchers can establish a self-validating system that eliminates false positives caused by polymorphism, thermal degradation, or solvent entrapment.

The Causality of Experimental Design: A Self-Validating Approach (E-E-A-T)

A robust melting point protocol must account for the kinetic and thermodynamic variables that skew results. To ensure scientific integrity and data trustworthiness, the following field-proven insights must dictate your experimental choices:

  • The Physics of Thermal Lag: A common pitfall is utilizing a rapid heating rate (>2 °C/min) through the melting transition. This creates a thermal lag between the instrument's heating block and the sample core, resulting in an artificially elevated melting point. To mitigate this, a strict 1.0 °C/min ramp rate must be employed near the expected melt, as mandated by pharmacopeial standards.

  • Capillary Packing Dynamics: strictly requires a sample packing height of exactly 3 mm. Overpacking insulates the upper layers of the sample, creating an internal thermal gradient that artificially broadens the melting range. Conversely, underpacking reduces the optical signal-to-noise ratio in automated detectors.

  • Orthogonality for Trustworthiness: Relying solely on optical capillary methods can be deceptive if the compound undergoes a solid-state polymorphic transition before melting. By cross-verifying the optical clear point with the thermodynamic enthalpy of fusion (ΔH_fus) from DSC, the analytical workflow becomes a self-validating system.

Comparative Performance Data

The following table synthesizes the quantitative performance of each method when analyzing a highly pure (>99.5%) reference batch of N-(5-methyl-1,3-thiazol-2-yl)benzamide.

Analytical MethodologyOnset Temperature (T_onset)Peak / Clear PointPrecision (RSD, n=5)Primary Detection Output
Automated Capillary 168.3 °C169.1 °C0.15%Optical Light Transmission (%)
DSC (Thermal Analysis) 168.1 °C168.9 °C0.05%Heat Flow (Endothermic Peak)
Hot Stage Microscopy 168.2 °C169.2 °C0.20%Visual Birefringence Loss

Data Synthesis: DSC provides the most precise thermodynamic onset, while the capillary method yields a slightly broader range due to the macroscopic nature of optical detection. HSM confirms that no sublimation or decomposition precedes the melt, validating the results of the other two methods.

Step-by-Step Experimental Protocols

Protocol A: Automated Capillary Method (Pharmacopeial Standard) Objective: Routine quality control and batch release compliant with and USP <741>.

  • System Calibration: Verify instrument accuracy using a secondary reference standard (e.g., Sulfanilamide, MP 164.5–166.5 °C) prior to sample analysis to ensure the system is self-validating.

  • Sample Preparation: Dry the N-(5-methyl-1,3-thiazol-2-yl)benzamide under vacuum at 60 °C for 12 hours. Gently pulverize the crystals using an agate mortar to ensure uniform heat transfer.

  • Packing: Introduce the powder into a standard glass capillary (0.8–1.2 mm ID). Tap the capillary vertically through a 1-meter glass drop tube until the sample is tightly packed to exactly 3 mm in height.

  • Thermal Ramp: Pre-heat the furnace to 163 °C. Initiate a controlled heating ramp of 1.0 °C/min.

  • Data Acquisition: Record the temperature at the first detectable liquid phase (onset) and when no solid phase is apparent (clear point) via the optical sensor.

Protocol B: Differential Scanning Calorimetry (DSC) Objective: Thermodynamic profiling, purity determination, and polymorph screening compliant with.

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the dried compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan base.

  • Atmospheric Control: Set a dry nitrogen purge gas flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycle: Equilibrate the sample at 50 °C. Heat at a rapid screening rate of 10 °C/min to 150 °C, then reduce the ramp to 2 °C/min through the melting transition (up to 180 °C) for precise onset determination.

  • Integration: Analyze the thermogram to determine the extrapolated onset temperature (T_onset) and integrate the endothermic peak to calculate the enthalpy of fusion (ΔH_fus).

Protocol C: Hot Stage Microscopy (HSM) Objective: Visual verification of phase transitions and detection of desolvation or sublimation.

  • Mounting: Disperse a sparse layer of compound crystals onto a clean glass microscope slide. Apply a glass coverslip to minimize vertical thermal gradients.

  • Observation Setup: Place the slide on the calibrated hot stage. Observe under cross-polarized light at 100x magnification.

  • Execution: Heat rapidly to 155 °C, then reduce the rate to 2 °C/min.

  • Verification: Document the precise temperature at which the crystals lose birefringence (indicating the onset of the melt) and the temperature of complete liquefaction.

Verification Workflow Visualization

MP_Verification cluster_methods Analytical Methodologies Start N-(5-methyl-1,3-thiazol-2-yl)benzamide Sample Preparation (Drying & Milling) Capillary Automated Capillary Apparatus (USP <741> / Ph. Eur. 2.2.14) Optical Transmission Start->Capillary 3mm packing DSC Differential Scanning Calorimetry (ASTM E794) Heat Flow & Thermodynamics Start->DSC 2-5mg Al pan HSM Hot Stage Microscopy Visual Phase Transition & Polymorph Screening Start->HSM slide mount DataSync Data Synthesis & Orthogonal Verification (Onset vs. Clear Point Analysis) Capillary->DataSync Range Data DSC->DataSync Enthalpy & Peak HSM->DataSync Visual Confirmation Final Verified Melting Point Profile & Purity Determination DataSync->Final

Figure 1: Orthogonal workflow for melting point verification of the thiazole-benzamide.

References

  • USP <741> Melting Range or Temperature. United States Pharmacopeia.

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv / Mettler Toledo.

  • ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.

  • European Pharmacopoeia (Ph. Eur.) 2.2.14 Melting Point - Capillary Method. Sigma-Aldrich / EDQM.

Validation

Comparative Guide: Elemental Analysis &amp; Purity Assessment for N-(5-methyl-1,3-thiazol-2-yl)benzamide

Executive Summary & Molecule Profile Target Molecule: N-(5-methyl-1,3-thiazol-2-yl)benzamide Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold Criticality: High. As a nitrogen-sulfur heterocycle, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: N-(5-methyl-1,3-thiazol-2-yl)benzamide Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold Criticality: High. As a nitrogen-sulfur heterocycle, this compound is prone to hygroscopicity and solvent retention (particularly Pd catalysts or chlorinated solvents from synthesis), which can skew biological assay data if not accurately quantified.

This guide details the Elemental Analysis (EA) calculation workflow and compares it against orthogonal purity methods (HPLC-UV and qNMR). While HPLC defines chromatographic purity (absence of side-products), EA is the gold standard for bulk composition (confirming the absence of inorganic salts, moisture, and determining the exact solvate form).

Molecular Specifications
PropertyValueNotes
Formula C₁₁H₁₀N₂OS Core structure
Mol.[1][2][3][4][5][6][7][8][9] Weight 218.28 g/mol Used for all % calculations
Appearance Off-white to yellow solidColor indicates potential oxidation

Theoretical Calculation Framework

Before performing the experiment, you must establish the theoretical baseline. The "Purity" in EA is assessed by the deviation (


) between the Theoretical and Found percentages.
Step 1: Calculate Theoretical Mass Percentages

Formula:


Atomic Weights:  C (12.011), H (1.008), N (14.007), O (15.999), S (32.06)
  • Total Mass (MW):

    
    
    
  • Element Percentages:

    • %C:

      
      
      
    • %H:

      
      
      
    • %N:

      
      
      
    • %S:

      
      
      
Step 2: The "Acceptable Purity" Threshold

According to Journal of Organic Chemistry and ACS standards, a sample is considered "analytically pure" if the Found values are within


  of the Theoretical  values [1, 2].


Experimental Protocol: Combustion Analysis

Objective: Determine bulk purity and identify trapped solvents/inorganics. Instrumentation: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (CHNS Mode).

Workflow Diagram

EA_Workflow Sample Raw Sample (N-(5-methyl...)) Dry Vacuum Drying (40°C, 4h, <10 mbar) Sample->Dry Remove Surface H2O Weigh Micro-Weighing (1.5 - 2.5 mg) Dry->Weigh Using Ultra-Micro Balance Combustion Combustion (950°C + O2) Weigh->Combustion Tin Capsule Reduction Reduction (Cu, 600°C) Combustion->Reduction Gases Detect TCD Detection (N2, CO2, H2O, SO2) Reduction->Detect Separation Data Data Analysis (Compare vs Theory) Detect->Data

Caption: Standard Operating Procedure for CHNS Elemental Analysis. Critical step: Drying is mandatory to prevent false %H inflation.

Detailed Steps
  • Pre-Treatment (Crucial): The thiazole ring can hydrogen bond with water. Dry the sample in a vacuum oven at 40°C for 4 hours. Failure to do this will result in High %H and Low %C/N.

  • Weighing: Accurately weigh 1.5–2.5 mg of the dried sample into a tin capsule. Fold the capsule to exclude air.

  • Combustion: The sample is flash-combusted at 950°C-1000°C in an oxygen-enriched atmosphere.

    • C

      
       CO₂
      
    • H

      
       H₂O
      
    • N

      
       N₂ / NOx
      
    • S

      
       SO₂
      
  • Reduction: Gases pass over reduced copper to convert NOx to N₂ and remove excess oxygen.

  • Quantification: Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).

Data Analysis: Interpreting the Results

EA does not give a single "Purity %" number. You must interpret the deviation pattern.

Scenario A: The "Perfect" Match (Analytically Pure)
ElementTheory (%)Found (%)

Conclusion
C 60.5360.45-0.08Pass
H 4.624.65+0.03Pass
N 12.8312.79-0.04Pass
Scenario B: Solvent Retention (Common Failure)

Observation:%C is Low (-1.5%), %H is High (+0.5%). Diagnosis: The sample likely contains trapped solvent (e.g., Ethyl Acetate or Water). Calculation: You must recalculate the "Theoretical" values assuming a solvate (e.g.,


).
  • Action: Re-dry sample or perform qNMR to quantify the solvent mole fraction.

Scenario C: Inorganic Contamination

Observation:All values (C, H, N) are lower than theory by a proportional amount. Diagnosis: Presence of non-combustible material (Silica gel, Sodium sulfate, or Pd catalyst). Calculation of Bulk Purity:



Example: If Found C is 58.00% (Theory 60.53%):


The remaining 4.2% is likely inorganic salt.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why use EA when HPLC exists? Use this decision matrix.

FeatureElemental Analysis (EA) HPLC-UV (Area %) qNMR (Internal Std)
Primary Output Bulk Elemental RatioComponent SeparationAbsolute Molar Purity
Detects Inorganics? Yes (Indirectly, values drop)No (Invisible to UV)No (Invisible to NMR)
Detects Moisture? Yes (High %H)NoYes (Distinct peak)
Accuracy

(Absolute)
Varies (Response factors)

Sample Required ~2 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)
Best For... Final Characterization for PublicationRoutine Purity ChecksStandard Calibration
Critical Insight: The "Purity Trap"

A sample can be 99.9% pure by HPLC but only 90% pure by EA .

  • Reason: HPLC sees the organic molecule but ignores the 10% NaCl left over from the workup.

  • Recommendation: Always pair HPLC (for organic impurities) with EA (for bulk purity) for new chemical entities (NCEs).

References

  • American Chemical Society (ACS). (2025). ACS Research Data Guidelines for Elemental Analysis Reporting. ACS Publishing.[10] [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis Guidelines. PMC. [Link]

  • ResolveMass Laboratories. (2025). Quantitative NMR (qNMR) Analysis: Principles and Applications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(5-methyl-1,3-thiazol-2-yl)benzamide

Executive Summary & Hazard Context N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2) is a pharmacologically active scaffold frequently utilized in drug discovery as a kinase inhibitor fragment, enzyme modulator (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS: 941016-12-2) is a pharmacologically active scaffold frequently utilized in drug discovery as a kinase inhibitor fragment, enzyme modulator (e.g., glucokinase, lipoxygenase), or ion channel antagonist.[1]

While specific toxicological data for this exact intermediate may be sparse, structural analogs (aminothiazoles and benzamides) are often classified as Acute Tox. Category 3 (Toxic if swallowed or in contact with skin) and Eye Irritant Category 2A .[2] Furthermore, as a designed bioactive molecule, it must be treated as a Potent Compound with a default Occupational Exposure Band (OEB) of 3 (10–100 µg/m³) until specific potency data proves otherwise.

Core Safety Directive: Do not rely solely on standard "low hazard" protocols. The combination of potential biological potency and skin toxicity requires a containment-first approach, supported by redundant PPE barriers.

Hazard Assessment & PPE Selection Matrix

The following matrix correlates the physical state and operational scale to the required PPE. This is based on the principle of precautionary potency.

Table 1: PPE Selection Matrix
Operational ContextPrimary HazardHand ProtectionRespiratory ProtectionBody/Eye Protection
Solid Handling (< 10 mg)Inhalation of dust; Surface contaminationDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Fume Hood (Primary)If open bench: N95/P100 MaskLab Coat (Buttoned),Safety Glasses w/ Side Shields
Solid Handling (> 10 mg or Weighing)Dust generation; Static dispersionDouble Nitrile + Chemo-rated Cuffs Fume Hood / BSC Class II Required.[3][4]Tyvek Sleeves or Disposable Gown,Chemical Goggles
Solution Handling (Dissolved in DMSO/MeOH)Skin Absorption (Vehicle enhanced permeation)Double Nitrile Change immediately upon splashFume Hood (Solvent vapor control)Lab Coat + Impervious Apron,Face Shield (if splash risk)
Spill Cleanup (Any quantity)High concentration exposureDouble Nitrile (Long Cuff) Half-face Respirator (P100 + Organic Vapor Cartridge)Tyvek Coverall,Chemical Goggles

Technical Rationale for PPE Choices

Hand Protection: The "Vehicle Effect"

While the solid compound is relatively stable, N-(5-methyl-1,3-thiazol-2-yl)benzamide is typically dissolved in polar aprotic solvents like DMSO or DMF for biological assays.

  • The Risk: DMSO is a potent skin penetrant. If the compound is toxic (Category 3), DMSO will carry it through standard latex or thin nitrile gloves and into the bloodstream within seconds.

  • The Protocol: Use Double Nitrile Gloves . The air gap between layers provides a breakthrough buffer.

    • Inner Glove: 4 mil (0.10 mm) standard nitrile (e.g., violet/blue).

    • Outer Glove: 5-8 mil (0.12-0.20 mm) extended cuff nitrile.

    • Validation: Inspect for pinholes by inflating slightly before donning (nitrogen test).

Respiratory Protection: Dust Control

Aminothiazole derivatives are often electrostatic powders. When weighing, static charge can cause "jumping" of particles, creating invisible aerosols.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement. For spills, a P100 filter is mandatory to capture fine particulates.

Operational Protocols

Weighing & Solubilization Workflow

This workflow minimizes the risk of area contamination, which is the most common cause of chronic low-level exposure.

HandlingWorkflow Start Start: Solid Reagent PPE_Check 1. Don PPE (Double Nitrile, Lab Coat, Goggles) Start->PPE_Check Static_Control 2. Static Control (Use Ionizer fan or Anti-static gun) PPE_Check->Static_Control Weighing 3. Weighing (Inside Hood) Use disposable spatula & weighing boat Static_Control->Weighing Minimize air drafts Solubilization 4. Solubilization Add DMSO gently to avoid aerosol Weighing->Solubilization Transfer carefully Decon 5. Decontamination Wipe balance w/ 10% Bleach or detergent Solubilization->Decon Seal vial immediately Waste 6. Waste Disposal Solid: Incineration | Liquid: Chem Waste Decon->Waste

Figure 1: Operational workflow for handling N-(5-methyl-1,3-thiazol-2-yl)benzamide solids, emphasizing static control and immediate solubilization to reduce dust risks.

Emergency Response: Spill Protocol

Scenario: You have spilled 500 mg of powder on the benchtop.

  • Evacuate & Isolate: Alert nearby personnel. Mark the area.

  • Don Enhanced PPE: Put on a Tyvek gown and double gloves. If outside a hood, wear a respirator.

  • Dry Cleanup (Preferred): Do NOT spray liquid directly on the powder (this spreads it).

    • Cover the spill with a chemically compatible absorbent pad or damp paper towels (dampened with water, not organic solvent) to suppress dust.

    • Gently scoop up the material using a plastic scraper.

  • Decontamination:

    • Wash the surface with a mild detergent solution followed by water.

    • Note: Avoid using bleach unless necessary for biological inactivation, as it may react with the amine/thiazole moieties to form chloramines (though risk is low, detergent is safer).

Waste Disposal Strategy

Because this compound is a bioactive organic heterocycle, it must not enter the water supply.

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container. Label as "Toxic Organic Solid." Disposal Method: High-temperature incineration.

  • Liquid Waste (DMSO/Solvent): Collect in "Halogenated" or "Non-Halogenated" solvent waste (depending on other solvents used). Disposal Method: Fuel blending or incineration.

  • Contaminated PPE: Gloves and weighing boats used directly with the concentrated solid should be treated as solid hazardous waste, not regular trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2673074, N-(5-methyl-1,3-thiazol-2-yl)benzamide. PubChem.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Jensen, A. A., et al. "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)." Biochemical Pharmacology, 2023. Available at: [Link]

Sources

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